molecular formula C7H16N2O2S B2497216 N-Methyl-N-(piperidin-4-YL)methanesulfonamide CAS No. 70724-74-2

N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Cat. No.: B2497216
CAS No.: 70724-74-2
M. Wt: 192.28
InChI Key: WBTUQGABDDZFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2) is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is a versatile piperidine-based scaffold utilized primarily as a key synthetic intermediate or building block in medicinal chemistry and pharmaceutical research . The structural core of this compound, featuring a sulfonamide group on a piperidine ring, is commonly found in molecules designed to interact with biological targets, such as kinase inhibitors . As a secondary amine, this compound serves as a crucial precursor for the synthesis of more complex molecules. For instance, it can be further functionalized on the piperidine nitrogen via reactions with heteroaromatic systems, such as 4-chloropyrimidine, to create compounds with potential pharmacological interest . Proper handling and storage are essential for maintaining the integrity of the product. It is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . This product is labeled with GHS warning icons and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUQGABDDZFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(piperidin-4-YL)methanesulfonamide (CAS 70724-74-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable physicochemical properties and its presence in a multitude of clinically successful therapeutics. Within this vast chemical space, N-Methyl-N-(piperidin-4-YL)methanesulfonamide emerges as a molecule of interest, not for a widely documented biological activity, but as a versatile building block and a subject for further investigation. This guide is crafted to provide a comprehensive overview of its known properties, acknowledging the current gaps in the literature while offering a scientifically grounded framework for its potential applications. Our objective is to equip researchers with the foundational knowledge necessary to explore the untapped potential of this compound, from its basic chemical characteristics to hypothetical pathways for its synthesis and derivatization.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative containing a piperidine ring. The presence of both a sulfonamide group and a secondary amine within the piperidine ring suggests its potential for diverse chemical interactions and modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70724-74-2[1]
Molecular Formula C₇H₁₆N₂O₂S[1]
Molecular Weight 192.28 g/mol [2]
Boiling Point 299.5 ± 50.0 °C at 760 mmHg (Predicted)[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available
Appearance Data not available

Note: The boiling point is a predicted value and should be treated with caution. Experimental determination of the melting point, solubility, and pKa is highly recommended for any research application.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the methanesulfonyl methyl group (a singlet), and the protons on the piperidine ring. The piperidine protons would likely appear as complex multiplets due to axial and equatorial environments and spin-spin coupling. The proton on the sulfonamide nitrogen may or may not be observable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show signals for the two methyl carbons, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the nitrogen and the sulfonamide substituent.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • Strong S=O stretching vibrations from the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • N-H stretching vibration from the piperidine ring, likely around 3300-3200 cm⁻¹.

  • C-H stretching vibrations from the methyl and piperidine methylene groups below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 192.28. Fragmentation patterns would likely involve the loss of the methanesulfonyl group or cleavage of the piperidine ring.

Synthesis and Derivatization Strategy

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles.

Proposed Retrosynthetic Analysis

G Target This compound Intermediate1 N-Methyl-4-aminopiperidine Target->Intermediate1 Sulfonylation Reagent Methanesulfonyl chloride Target->Reagent StartingMaterial1 4-Oxopiperidine derivative Intermediate1->StartingMaterial1 Reductive Amination StartingMaterial2 Methylamine Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a conceptual guide and would require optimization and validation in a laboratory setting.

  • Reductive Amination:

    • To a solution of a suitable N-protected 4-oxopiperidine (e.g., N-Boc-4-piperidone) in a solvent like methanol or dichloroethane, add methylamine (as a solution or gas).

    • After stirring for a period to allow imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting N-Boc-N-methyl-4-aminopiperidine by column chromatography.

  • Sulfonylation:

    • Dissolve the N-Boc-N-methyl-4-aminopiperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup, extract the product, and purify by column chromatography to yield N-Boc-N-methyl-N-(piperidin-4-YL)methanesulfonamide.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in a solvent such as DCM or dioxane.

    • Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, likely as a salt.

G Start N-Boc-4-piperidone Step1 Reductive Amination (Methylamine, NaBH₃CN) Start->Step1 Intermediate N-Boc-N-methyl-4-aminopiperidine Step1->Intermediate Step2 Sulfonylation (MsCl, Et₃N) Intermediate->Step2 ProtectedProduct N-Boc-N-methyl-N-(piperidin-4-YL)methanesulfonamide Step2->ProtectedProduct Step3 Deprotection (TFA or HCl) ProtectedProduct->Step3 FinalProduct This compound Step3->FinalProduct

Sources

Technical Guide to the Physicochemical Characterization of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-Methyl-N-(piperidin-4-YL)methanesulfonamide , a molecule featuring a piperidine ring and a methanesulfonamide group—scaffolds of significant interest in medicinal chemistry.[1][2][3]

This document is structured not as a rigid protocol, but as a strategic guide from the perspective of a seasoned application scientist. We will delve into the "why" behind the "how," explaining the rationale for selecting specific experimental methodologies and interpreting the potential data in the context of drug development. While experimentally determined data for this specific compound is not extensively published, this guide will outline the industry-standard protocols for its characterization, drawing on established principles for piperidine and sulfonamide-containing molecules.

Compound Identity and Core Properties

A clear and unambiguous identification of the molecule is the foundational step for any characterization workflow.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 70724-74-2[4]
Molecular Formula C₇H₁₆N₂O₂S-
Molecular Weight 192.28 g/mol -
Chemical Structure

(Structure drawn for clarity)

While comprehensive experimental data is the goal, computational models provide valuable initial estimates. The following table summarizes key predicted properties, which should be experimentally verified.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
XLogP3-AA -0.4Indicates high hydrophilicity, which can influence solubility and permeability.
Hydrogen Bond Donors 1 (from the piperidine N-H)Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 4 (two oxygens, two nitrogens)Affects solubility and potential for target binding.
Topological Polar Surface Area (TPSA) 66.6 ŲA key indicator of membrane permeability and oral bioavailability.

(Data sourced from PubChem and other computational models. These values require experimental confirmation.)

Part 1: Aqueous Solubility – The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can halt the development of an otherwise promising candidate. For a molecule like this compound, which contains both a basic piperidine nitrogen and a polar sulfonamide group, understanding its solubility across a physiological pH range is paramount.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The "gold standard" for determining thermodynamic, or equilibrium, solubility is the shake-flask method. This approach measures the concentration of a saturated solution in equilibrium with the solid drug, providing a true measure of its solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation and filtration. This step is critical to avoid artificially inflated results.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.

Causality and Insights:

  • Why Shake-Flask? This method is preferred over kinetic solubility assays (which often use DMSO stock solutions) because it avoids solvent effects and measures the true equilibrium state, which is more relevant for predicting in vivo dissolution.[5]

  • Expected Behavior: Given the basic piperidine nitrogen, the solubility of this compound is expected to be significantly higher at acidic pH due to the formation of the protonated, more soluble species. As the pH increases above the pKa of the piperidine nitrogen, the compound will be predominantly in its neutral, less soluble form.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Excess Solid Compound C Create Slurry A->C B pH-Buffered Solutions B->C D Agitate (24-72h) at Constant Temperature C->D E Centrifuge & Filter D->E F Analyze Filtrate (HPLC-UV / LC-MS) E->F G Final Data F->G Generate pH-Solubility Profile

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Ionization Constant (pKa) – The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the secondary amine in the piperidine ring is the primary basic center. The sulfonamide nitrogen is generally considered non-basic. Determining the pKa is crucial as it dictates the charge state of the molecule in different physiological environments, which in turn affects solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (often water with a co-solvent like methanol or acetonitrile if solubility is a concern).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid. A pH electrode monitors the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Specialized software is often used to calculate the pKa from the titration data.

Causality and Insights:

  • Why Potentiometry? This technique is highly accurate and provides a direct measure of the compound's buffering capacity against pH changes. It is particularly well-suited for compounds with ionizable groups.[6]

  • Expected pKa: Aliphatic secondary amines, such as the one in the piperidine ring, typically have pKa values in the range of 9-11. An experimentally determined pKa in this range would be expected for this compound. This value would confirm that the molecule is predominantly protonated and positively charged in the stomach (pH 1-2) and the upper intestine (pH 5-6.5).

G A Dissolve Compound in Solution B Incrementally Add Standardized Titrant (HCl) A->B C Monitor pH with Calibrated Electrode B->C D Plot pH vs. Titrant Volume C->D E Calculate pKa from Inflection Point of Curve D->E

Caption: Potentiometric Titration Workflow for pKa Determination.

Part 3: Lipophilicity (LogP/LogD) – A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method remains a reliable, albeit low-throughput, technique for determining LogP and LogD values.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer) and add the other phase. The biphasic system is then shaken vigorously to facilitate partitioning, followed by a period of rest to allow for complete phase separation.

  • Quantification: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Insights:

  • Why n-Octanol? n-Octanol is widely accepted as a surrogate for biological membranes due to its amphiphilic nature, containing both a polar hydroxyl group and a nonpolar alkyl chain.[7]

  • Expected LogD₇.₄: The predicted XLogP3-AA of -0.4 suggests the compound is hydrophilic. At pH 7.4, which is below the expected pKa of the piperidine nitrogen, a significant portion of the molecule will be in its protonated, charged form. This will further increase its affinity for the aqueous phase, likely resulting in a negative LogD₇.₄ value. A low LogD can sometimes correlate with poor passive diffusion across cell membranes, a critical consideration for oral absorption and CNS penetration.

Part 4: Thermal Properties and Solid-State Characterization

The thermal behavior of a drug substance, including its melting point and solid-form stability (polymorphism), is crucial for formulation development, manufacturing, and storage.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphism.

Methodology:

  • Sample Preparation: A small amount of the solid compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min).

  • Data Acquisition: The instrument records the heat flow into the sample relative to an empty reference pan.

  • Data Analysis: An endothermic peak on the DSC thermogram indicates a melting event. The onset temperature of this peak is typically reported as the melting point. The presence of multiple thermal events can indicate the presence of polymorphs or impurities.

Causality and Insights:

  • Why DSC? DSC provides a rapid and accurate determination of the melting point and offers insights into the material's crystallinity and purity. It is a cornerstone of solid-state characterization in the pharmaceutical industry.

  • Expected Results: A sharp endothermic peak would indicate a crystalline solid with a well-defined melting point. A broad melting range could suggest the presence of impurities or an amorphous solid. For a compound like this, a melting point above 150°C would not be unusual.

Part 5: Structural Elucidation and Confirmation

Unequivocal confirmation of the chemical structure is a non-negotiable aspect of compound characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the N-methyl group, the S-methyl group, and the various protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.

  • ¹³C NMR: This will show the number of chemically distinct carbon atoms. Signals for the two methyl carbons, and the carbons of the piperidine ring would be expected in distinct regions of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is well-suited for this molecule due to the basic piperidine nitrogen.

  • Full Scan MS: This will confirm the molecular weight of the compound. A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 193.10 would be expected.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for sulfonamides include the loss of SO₂.[1] Fragmentation of the piperidine ring is also expected.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, are critical to its potential development as a drug candidate. While publicly available experimental data is limited, the application of the standard, validated protocols described herein will generate a robust data package. This data will enable a comprehensive understanding of the molecule's behavior, guiding lead optimization, formulation development, and ultimately, its journey through the drug development pipeline. The principles and methodologies discussed provide a solid framework for the empirical characterization of this and other novel chemical entities.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908. PubChem. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

  • This compound. 楚肽生物科技. Available at: [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. Available at: [Link]

  • US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds. Google Patents.
  • (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. ResearchGate. Available at: [Link]

  • US4179569A - N-(4-piperidinyl)-N-phenylamides. Google Patents.
  • Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. Available at: [Link]

  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. Available at: [Link]

  • US5489689A - Preparation of piperidine derivatives. Google Patents.
  • WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds. Google Patents.
  • US5043345A - Piperidine compounds and their preparation and use. Google Patents.
  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

Sources

The Ascendancy of the N-Methyl-N-(piperidin-4-YL)methanesulfonamide Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the N-Methyl-N-(piperidin-4-YL)methanesulfonamide core has emerged as a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). Its inherent structural and physicochemical properties bestow upon it a "privileged" status, signifying its recurring presence in a multitude of biologically active compounds. This guide provides an in-depth exploration of this versatile scaffold, from its rational synthesis to its profound impact on structure-activity relationships (SAR) and pharmacokinetic profiles, with a notable focus on its role in the modulation of orexin receptors.

The strategic incorporation of the piperidine ring, a ubiquitous motif in CNS-active drugs, offers a three-dimensional architecture that can be finely tuned to optimize interactions with biological targets.[1] The N-methyl group can play a crucial role in modulating basicity, lipophilicity, and metabolic stability, while the methanesulfonamide moiety serves as a key hydrogen bond acceptor and can influence solubility and pharmacokinetic properties.[2] It is the synergistic combination of these features that renders the this compound scaffold a powerful tool in the medicinal chemist's armamentarium.

Strategic Synthesis of the Core Scaffold

The synthesis of this compound can be approached through a logical and efficient multi-step sequence, commencing with readily available starting materials. A common strategy involves the initial protection of the piperidine nitrogen, followed by the introduction of the N-methylmethanesulfonamide functionality, and concluding with deprotection.

A plausible and robust synthetic pathway is outlined below. This protocol is a composite of established chemical transformations for similar structures, ensuring a high probability of success.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Sulfonylation of the Secondary Amine

  • The crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent like DCM, in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated to give tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

Step 3: Deprotection of the Piperidine Nitrogen

  • The Boc-protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane or a solution of HCl in methanol).

  • The mixture is stirred at room temperature for 1-4 hours.

  • The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid, which can be further purified by recrystallization if necessary.[5]

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate1 tert-butyl 4-(methylamino)piperidine-1-carboxylate Start->Intermediate1 Methylamine, NaBH(OAc)3 Intermediate2 tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate Intermediate1->Intermediate2 Methanesulfonyl chloride, TEA Product This compound Intermediate2->Product HCl

Caption: Synthetic workflow for this compound.

The Scaffold in Action: Modulation of Orexin Receptors

A significant body of evidence points towards the utility of the this compound scaffold in the design of orexin receptor modulators.[6][7][8][9][10] Orexin-A and Orexin-B are neuropeptides that regulate crucial physiological processes, including wakefulness, appetite, and mood, through their interaction with the orexin 1 (OX1) and orexin 2 (OX2) receptors.[6] Consequently, antagonists of these receptors have emerged as promising therapeutic agents for the treatment of insomnia and other sleep disorders.

The this compound core often serves as a central building block in more complex orexin antagonists. In these molecules, the piperidine nitrogen is typically functionalized with a larger aromatic or heteroaromatic moiety that engages with key residues in the receptor binding pocket. The methanesulfonamide group can form critical hydrogen bonds and contribute to the overall binding affinity and selectivity of the compound.

Orexin_Signaling Orexin Orexin Peptides (Orexin-A, Orexin-B) Receptor Receptor Orexin->Receptor binds to G_Protein Gq/11 or Gi/o Receptor->G_Protein activates Effector Downstream Effectors (e.g., PLC, AC) G_Protein->Effector modulates Response Physiological Response (Wakefulness, Appetite) Effector->Response leads to Antagonist Scaffold-based Antagonist Antagonist->Receptor blocks

Caption: Simplified orexin signaling pathway and antagonist intervention.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the SAR.

Modification SiteStructural ChangeImpact on Biological ActivityReference
Piperidine Nitrogen Introduction of various aryl or heteroaryl groupsSignificantly influences receptor affinity and selectivity. Bulky substituents can enhance binding to specific receptor pockets.[11]
Methanesulfonamide Replacement with other sulfonamides or bioisosteres (e.g., amides)Modulates hydrogen bonding capacity, solubility, and metabolic stability. Can fine-tune potency and pharmacokinetic properties.[12]
Piperidine Ring Introduction of substituents (e.g., fluorine, methyl)Can alter conformation, lipophilicity, and metabolic stability. May lead to improved brain penetration and reduced off-target effects.[13]
N-Methyl Group Replacement with other alkyl groups or hydrogenAffects basicity and steric interactions. Can impact receptor binding and selectivity.[14]

Pharmacokinetic and ADME Considerations

The physicochemical properties of the this compound scaffold generally contribute to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Solubility: The presence of the basic piperidine nitrogen and the polar sulfonamide group often imparts adequate aqueous solubility for oral absorption.

  • Permeability: The overall lipophilicity of derivatives can be modulated to achieve a balance between solubility and membrane permeability, which is crucial for oral bioavailability and brain penetration.

  • Metabolism: The piperidine ring and the N-methyl group can be susceptible to metabolism by cytochrome P450 enzymes. However, strategic modifications, such as the introduction of fluorine atoms, can enhance metabolic stability.[1]

  • Distribution: The basic nature of the piperidine nitrogen can lead to a relatively large volume of distribution, which may be advantageous for targeting tissues outside of the systemic circulation.

In silico ADME predictions for the core scaffold suggest drug-like properties, with a molecular weight, TPSA, and logP falling within ranges generally considered favorable for oral bioavailability and CNS penetration.[15] However, it is crucial to experimentally determine the pharmacokinetic parameters for each new derivative.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its favorable structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. The demonstrated success of this scaffold in the design of orexin receptor antagonists highlights its potential for addressing challenging CNS targets. As our understanding of disease biology continues to evolve, it is highly probable that the strategic application of this privileged core will lead to the discovery of new and improved medicines for a wide range of human diseases.

References

  • Structure–activity relationship of piperidine derivatives with anticancer, anti-inflammatory, anti-microbial and anti-obesity activities. (2023). RSC Advances. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2023). ResearchGate. [Link]

  • Roecker, A. J., et al. (2010). Piperidine derivatives useful as orexin receptor antagonists.
  • Piperidine derivatives as orexin receptor antagonist. (2019).
  • Cox, C. D., et al. (2024). 3-Heteroaryl Pyrrolidine and Piperidine Compounds as Orexin Receptor Agonists. US Patent Application US 2024/0002359 A1. [Link]

  • Halo-substituted piperidines as orexin receptor modulators. (2020).
  • Bicyclo[4.1.0]heptane Pyrrolidine Compounds as Orexin Receptor Agonists. (2021). US Patent 11,680,060 B2. [Link]

  • Han, C., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1836-1840. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2021).
  • Sebhat, I. K., et al. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. Bioorganic & Medicinal Chemistry Letters, 17(20), 5720-5723. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(18), 2603-2608. [Link]

  • Surin, V. R., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7934-7953. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • Huang, Z. N., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 85(4), 433-441. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(19), 6543. [Link]

  • Method for preparing 4-piperidyl piperidine. (2005).

Sources

The Emergence of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Derivatives as Potent CDK2 Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-Methyl-N-(piperidin-4-YL)methanesulfonamide scaffold has recently emerged as a promising pharmacophore in the design of targeted cancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of derivatives based on this core structure, with a primary focus on their potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2). We will explore the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology drugs.

Introduction: The Rationale for Targeting CDK2 in Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity, often through the overexpression of its activating partner, Cyclin E, is a common feature in many human cancers, including ovarian, breast, and colorectal carcinomas. This aberrant CDK2 activity drives uncontrolled cell proliferation, a hallmark of cancer. Consequently, the development of selective CDK2 inhibitors has become a significant focus in oncology drug discovery. The this compound core has been identified as a critical component of a novel class of potent and selective CDK2 inhibitors, offering a new avenue for therapeutic intervention.

The N-(1-(methylsulfonyl)piperidin-4-yl) Moiety: A Key Pharmacophore for CDK2 Inhibition

Recent advancements in the field have highlighted a series of tricyclic amine compounds bearing the N-(1-(methylsulfonyl)piperidin-4-yl) moiety as potent inhibitors of CDK2.[2] A key patent publication, WO/2020/223469, discloses a series of N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine derivatives with significant anti-cancer properties attributed to their CDK2 inhibitory activity.[2]

The core structure consists of a tricyclic heteroaromatic system, which likely interacts with the hinge region of the CDK2 active site, and the N-(1-(methylsulfonyl)piperidin-4-yl) group, which is crucial for achieving high potency and favorable pharmacokinetic properties. The methanesulfonamide group is a common feature in many kinase inhibitors, often contributing to improved solubility and metabolic stability.

Mechanism of Action: Halting the Cell Cycle at the G1/S Checkpoint

The primary mechanism of action for these this compound derivatives is the inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[3] This leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis in cancer cells with dysregulated CDK2 activity.[3]

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Promotes Expression DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication Promotes Inhibitor N-Methyl-N-(piperidin-4-YL) methanesulfonamide Derivative Inhibitor->Cyclin_E_CDK2 Inhibits

Figure 1: Simplified signaling pathway illustrating the role of CDK2 in the G1/S transition and the mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The patent application WO/2020/223469 provides valuable preliminary SAR data for this class of compounds. The inhibitory activity is typically assessed through in vitro kinase assays, measuring the concentration of the compound required to inhibit 50% of the CDK2 activity (IC50). The data suggests that modifications to both the tricyclic core and the piperidine moiety can significantly impact potency.

Compound ID (Example from WO/2020/223469)R Group on Tricyclic CoreModifications on Piperidine MoietyCDK2 IC50 (nM)
Example 11,2-dimethylN-ethylsulfonyl< 10
Example 98-Methyl (pyrazolo[3,4-h]quinazoline)N-methylsulfonyl< 50
Example 108-Methyl (pyrazolo[4',3':4,5]pyrano[3,2-d]pyrimidine)N-methylsulfonyl< 100
Example 261-cyclopropyl (imidazo[4',5':4,5]pyrano[3,2-d]pyrimidine)N-methylsulfonyl< 20

Note: The IC50 values are approximated based on the activity ranges provided in the patent document. For precise values, refer to the original source.

Key Observations from SAR:

  • Tricyclic Core: The nature of the tricyclic heteroaromatic system is a key determinant of activity. Imidazo[4,5-h]quinazoline, pyrazolo[3,4-h]quinazoline, and pyrano[3,2-d]pyrimidine cores have all been shown to be effective.

  • Substitution on the Tricyclic Core: Small alkyl groups, such as methyl and cyclopropyl, on the tricyclic system appear to be well-tolerated and can modulate potency.

  • Piperidine Moiety: The N-sulfonylpiperidine group is a consistent feature in active compounds, suggesting its importance for binding and/or pharmacokinetic properties. Both methylsulfonyl and ethylsulfonyl groups have been shown to be effective.

Experimental Protocols

The evaluation of this compound derivatives as CDK2 inhibitors involves a series of in vitro and in vivo assays.

In Vitro CDK2 Kinase Inhibition Assay

A common method for determining the potency of CDK2 inhibitors is a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a commercially available platform that measures the amount of ADP produced during the kinase reaction.[4][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]

    • Dilute the CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.[6]

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

    • Add 2 µl of the diluted CDK2 enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[5]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

CDK2_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Reagent_Prep Kinase_Reaction Perform Kinase Reaction (Incubate at RT) Reagent_Prep->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) ADP_Glo_Reagent->Kinase_Detection_Reagent Measure_Luminescence Measure Luminescence Kinase_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition & IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro CDK2 kinase inhibition assay using the ADP-Glo™ platform.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity of the compounds in a cellular context, standard cell viability assays are employed using cancer cell lines known to have dysregulated CDK2 activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A2780 ovarian cancer cells) in appropriate media.[7]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Use a cell viability reagent such as MTT or MTS to measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Synthetic Chemistry Overview

The synthesis of N-(1-(methylsulfonyl)piperidin-4-yl)-...-amine derivatives typically involves a multi-step sequence. A general synthetic strategy involves the preparation of the key intermediate, 1-(methylsulfonyl)piperidin-4-amine, followed by its coupling with a suitably functionalized tricyclic heteroaromatic core.

General Synthetic Scheme:

  • Synthesis of 1-(methylsulfonyl)piperidin-4-amine: This intermediate can be prepared from commercially available starting materials, such as 4-aminopiperidine, through N-sulfonylation with methanesulfonyl chloride.

  • Synthesis of the Tricyclic Core: The synthesis of the various tricyclic systems (e.g., imidazo[4,5-h]quinazoline) can be achieved through established heterocyclic chemistry methodologies, often involving condensation and cyclization reactions.

  • Coupling Reaction: The final step typically involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction between the 1-(methylsulfonyl)piperidin-4-amine and the functionalized tricyclic core to afford the target compound.

Future Perspectives and Conclusion

The emergence of this compound derivatives as potent and selective CDK2 inhibitors represents a significant advancement in the pursuit of novel cancer therapeutics. The promising in vitro activity of these compounds warrants further investigation, including comprehensive preclinical evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant in vivo cancer models.

Future research in this area should focus on:

  • Optimization of the Scaffold: Further exploration of the SAR to enhance potency, selectivity, and drug-like properties.

  • Elucidation of Binding Mode: X-ray crystallographic studies to understand the precise interactions between the inhibitors and the CDK2 active site, which can guide further rational drug design.

  • In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of lead compounds in xenograft and patient-derived xenograft (PDX) models.

  • Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this class of CDK2 inhibitors.

References

  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • WO/2020/223469 N-(1-(METHYLSULFONYL)PIPERIDIN-4-YL)-4,5-DI HYDRO-1H-IMIDAZO[4,5-H]QUINAZOLIN-8-AMINE DERIVATIVES AND RELATED COMPOUNDS AS CYCLIN-DEPENDENT KINASE 2 (CDK2) INHIBITORS FOR TREATING CANCER. WIPO Patentscope. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]

  • 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE. Jennychem. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. [Link]

  • WO2022149057A1 - Cdk inhibitors.
  • WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

Sources

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Versatility of a Core Heterocycle

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable versatility and favorable pharmacological properties.[3] This saturated heterocyclic system is a pivotal component in a vast number of natural products, and more importantly, in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[4][5] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, showcasing their broad therapeutic applicability.[6][7] Their applications span a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, microbial infections, and inflammatory conditions.[2][4][8]

This guide provides an in-depth exploration of the multifaceted role of the piperidine moiety in contemporary drug design. We will dissect its fundamental physicochemical properties, explore its diverse applications as a structural scaffold and pharmacophore, and delve into the intricate structure-activity relationships (SAR) that govern its biological effects. Furthermore, we will examine key synthetic strategies and provide practical, field-proven insights to empower researchers in their quest to design and develop novel, effective, and safe therapeutics.

The Physicochemical Landscape: Why Piperidine?

The selection of a core scaffold in drug design is a critical decision that profoundly impacts a candidate's overall profile. The piperidine ring offers a unique combination of properties that medicinal chemists can strategically exploit to fine-tune a molecule's characteristics.[9][10]

Structural and Conformational Flexibility

Piperidine, with its sp3-hybridized carbon atoms, adopts a non-planar chair conformation, which provides a three-dimensional framework crucial for specific interactions with biological targets.[11] This conformational flexibility allows piperidine-containing molecules to adapt their shape to the steric demands of binding pockets within proteins, a key factor in achieving high potency and selectivity.[9] The introduction of chiral centers on the piperidine ring can further refine this three-dimensionality, leading to enhanced biological activity and improved pharmacokinetic profiles.[10][12][13]

Modulation of Physicochemical Properties

The nitrogen atom within the piperidine ring is a key determinant of its physicochemical properties. It imparts basicity to the molecule, allowing for the formation of salts, which can significantly improve aqueous solubility and facilitate formulation.[11][14] The pKa of the conjugate acid of piperidine is approximately 11.22, making it a strong base under physiological conditions.[15] This basicity is often crucial for forming ionic interactions with acidic residues in the active sites of target proteins.[16]

Furthermore, the piperidine moiety offers a balance between hydrophilicity and lipophilicity.[10] While the nitrogen atom can engage in hydrogen bonding and increase polarity, the hydrocarbon backbone contributes to the molecule's lipophilic character.[14] This balance is critical for achieving optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including cell membrane permeability and the ability to cross the blood-brain barrier for CNS-acting drugs.[14] The lipophilicity, measured as logP (octanol/water partition coefficient), of piperidine is approximately 0.84.[11]

Metabolic Stability

The piperidine ring is generally considered to be metabolically stable, a desirable trait for drug candidates.[9][11] However, it can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[11] Medicinal chemists can strategically introduce substituents on the ring to block these metabolic "soft spots" and enhance the molecule's half-life.[9] The metabolic stability of the piperidine scaffold is a key reason for its frequent appearance in approved drugs.[9][11]

The Multifaceted Roles of Piperidine in Drug Design

The utility of the piperidine moiety extends beyond its favorable physicochemical properties. It serves several distinct and critical functions in the architecture of drug molecules.

A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of different biological targets.[17] The piperidine ring is a quintessential example of such a scaffold.[6][9] Its ability to present substituents in a well-defined three-dimensional arrangement allows for the creation of diverse chemical libraries that can be screened against a wide range of receptors and enzymes.[18] This versatility has made it a go-to starting point for many drug discovery programs.[4][6]

A Key Pharmacophore

In many drugs, the piperidine ring itself is a critical component of the pharmacophore – the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The nitrogen atom often acts as a hydrogen bond acceptor or as a protonated cation forming a salt bridge, while the ring's hydrophobic surface can engage in van der Waals interactions.[3] For example, in many CNS drugs, the protonated piperidine nitrogen is essential for binding to neurotransmitter receptors.[14][16]

A Versatile Linker

The piperidine ring can also function as a linker, connecting different pharmacophoric elements of a drug molecule in the correct spatial orientation. Its rigid, chair-like conformation can hold two functional groups at a specific distance and angle, which is often critical for simultaneous binding to two sites on a target protein.[14]

A Modulator of Selectivity

By introducing substituents at different positions on the piperidine ring, medicinal chemists can fine-tune a drug's selectivity for its intended target over off-targets. The steric bulk and electronic properties of these substituents can create favorable interactions with the target receptor while introducing unfavorable steric clashes with other receptors, thereby reducing side effects.[19]

Therapeutic Applications: Piperidine in Action

The versatility of the piperidine moiety is best illustrated by its presence in a wide array of approved drugs across numerous therapeutic areas.

Central Nervous System (CNS) Disorders

Piperidine is a prominent feature in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[14][20]

  • Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, features a benzyl-piperidine group that plays a crucial role in binding to the catalytic site of acetylcholinesterase, inhibiting the breakdown of the neurotransmitter acetylcholine.[8][21]

  • Schizophrenia and Psychosis: Many antipsychotic drugs, such as risperidone and haloperidol, incorporate a piperidine ring that is essential for their interaction with dopamine and serotonin receptors.[4][22]

  • ADHD: Methylphenidate, a widely prescribed stimulant for the treatment of ADHD, contains a piperidine ring that is critical for its activity as a norepinephrine-dopamine reuptake inhibitor.[23]

  • Pain Management: Several potent analgesics, including fentanyl and meperidine, are piperidine derivatives that act as agonists at opioid receptors.[15][24]

Oncology

The piperidine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[14][25]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors, such as palbociclib (a CDK4/6 inhibitor for breast cancer), utilize a piperidine ring as a linker or a solubilizing group to facilitate binding to the ATP-binding pocket of the target kinase.[14]

  • Apoptosis Induction: Certain piperidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by interfering with critical cellular signaling pathways.[25][26] For example, some derivatives act as inhibitors of the Akt signaling pathway, which is often overactive in cancer.[19]

Other Therapeutic Areas

The application of piperidine-containing drugs extends to a multitude of other conditions:

  • Antihistamines: Fexofenadine, a non-sedating antihistamine, contains a piperidine moiety.[22]

  • Antiviral Agents: Certain piperidine derivatives have shown efficacy against various viruses, including the influenza virus.[8]

  • Antibacterial and Antifungal Agents: The piperidine scaffold is found in several antimicrobial agents.[2]

  • Hair Loss Treatment: Minoxidil, a widely used topical treatment for hair loss, is a piperidine derivative.[23]

Data Presentation: A Comparative Look

To provide a clearer perspective on the impact of the piperidine moiety, the following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Piperidine and Related Saturated Heterocycles
PropertyPiperidinePyrrolidineMorpholinePiperazine
Molecular Formula C₅H₁₁NC₄H₉NC₄H₉NOC₄H₁₀N₂
Molar Mass ( g/mol ) 85.1571.1287.1286.14
pKa (of conjugate acid) ~11.22[15]~11.27~8.36~9.8, ~5.6
logP (Octanol/Water) 0.84[11]0.46-0.87-1.0
Boiling Point (°C) 106[27]87129146
Solubility in Water Miscible[27]MiscibleMiscibleMiscible

This table provides a comparative overview of the fundamental physicochemical properties of piperidine and other commonly used saturated heterocycles in drug design.

Table 2: Examples of FDA-Approved Piperidine-Containing Drugs and Their Therapeutic Targets
Drug NameTherapeutic AreaPrimary Target(s)
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE) Inhibitor[8][21]
Methylphenidate ADHDNorepinephrine-Dopamine Reuptake Inhibitor[23]
Risperidone Schizophrenia, Bipolar DisorderDopamine D₂ and Serotonin 5-HT₂A Receptor Antagonist[22]
Fentanyl Analgesia (Pain Relief)µ-Opioid Receptor Agonist[24]
Palbociclib Oncology (Breast Cancer)Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor[14]
Fexofenadine AllergiesHistamine H₁ Receptor Antagonist[22]
Minoxidil Alopecia (Hair Loss)Potassium Channel Opener[23]
Raloxifene Osteoporosis, Breast CancerSelective Estrogen Receptor Modulator (SERM)[4]

This table highlights the diverse therapeutic applications of piperidine-containing drugs and their corresponding molecular targets.

Experimental Protocols and Workflows

To provide actionable insights for laboratory professionals, this section outlines a generalized workflow for the synthesis and evaluation of novel piperidine derivatives.

General Synthetic Workflow for Piperidine Analogs

A common and versatile method for synthesizing substituted piperidines is through the reduction of corresponding pyridine precursors.[28]

Step 1: Pyridine Functionalization (e.g., Suzuki-Miyaura Coupling)

  • Rationale: To introduce desired substituents onto the pyridine ring, which will later become the piperidine ring. The Suzuki-Miyaura coupling is a robust and widely used cross-coupling reaction for forming carbon-carbon bonds.

  • Protocol:

    • To a solution of a bromopyridine derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

    • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.

Step 2: Reduction of the Pyridine Ring (e.g., Catalytic Hydrogenation)

  • Rationale: To convert the aromatic pyridine ring into the saturated piperidine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • The substituted pyridine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • A hydrogenation catalyst (e.g., 10% Pd/C or PtO₂, 5-10 mol%) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus (e.g., a Parr shaker).

    • The reaction is stirred at room temperature or elevated temperature for 4-24 hours until the starting material is consumed.

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired piperidine derivative.[6]

In Vitro Assay Workflow: Evaluating Enzyme Inhibition

Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Rationale: To determine the potency of synthesized piperidine derivatives as inhibitors of AChE, a key target in Alzheimer's disease. Ellman's method is a colorimetric assay that is widely used for this purpose.

  • Protocol:

    • Prepare a stock solution of the test compound (piperidine derivative) in DMSO.

    • In a 96-well microplate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI, substrate), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer, and 50 µL of buffer (e.g., phosphate buffer, pH 8.0).

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of AChE enzyme solution.

    • The absorbance is measured at 412 nm every minute for 10 minutes using a microplate reader.

    • The rate of reaction is calculated, and the percent inhibition is determined for each concentration of the test compound.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations: Mapping the Landscape

Diagrams are essential tools for visualizing complex chemical and biological concepts.

Logical Relationship of Piperidine Properties in Drug Design

G cluster_properties Physicochemical Properties cluster_roles Roles in Drug Design cluster_outcomes Pharmacological Outcomes 3D Structure 3D Structure Scaffold Scaffold 3D Structure->Scaffold Linker Linker 3D Structure->Linker Basicity (pKa) Basicity (pKa) Pharmacophore Pharmacophore Basicity (pKa)->Pharmacophore Lipophilicity (logP) Lipophilicity (logP) ADME Profile ADME Profile Lipophilicity (logP)->ADME Profile Metabolic Stability Metabolic Stability Metabolic Stability->ADME Profile Potency Potency Scaffold->Potency Pharmacophore->Potency Selectivity Selectivity Pharmacophore->Selectivity Linker->Potency Therapeutic Efficacy Therapeutic Efficacy Potency->Therapeutic Efficacy Selectivity->Therapeutic Efficacy ADME Profile->Therapeutic Efficacy

Caption: Interplay of piperidine's properties and its roles in achieving desired drug outcomes.

Simplified Experimental Workflow for Piperidine-Based Drug Discovery

G start Design of Piperidine Analogs synthesis Chemical Synthesis (e.g., Pyridine Reduction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Biological Evaluation (e.g., Enzyme Inhibition Assay) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar optimization Lead Optimization sar->optimization Iterative Process invivo In Vivo Studies (Animal Models) sar->invivo Promising Leads optimization->synthesis end Preclinical Candidate invivo->end

Caption: A typical workflow for the discovery and development of piperidine-based drugs.

Conclusion: An Enduring Legacy and a Bright Future

The piperidine moiety has firmly established itself as a privileged and indispensable scaffold in the landscape of drug discovery. Its unique combination of a three-dimensional structure, tunable physicochemical properties, and metabolic stability provides medicinal chemists with a powerful tool to design and develop novel therapeutics.[4][9] From complex natural products to blockbuster synthetic drugs, the piperidine ring continues to demonstrate its immense value across a wide range of diseases. As our understanding of biology and disease mechanisms deepens, the strategic application of the piperidine scaffold will undoubtedly continue to fuel the discovery of the next generation of life-saving medicines. The ongoing development of innovative synthetic methodologies promises to further expand the accessible chemical space of piperidine derivatives, ensuring its relevance in medicinal chemistry for years to come.[28][29]

References

  • O. A. Bezuglov, D. A. Gruzdev, S. G. Khasanov, V. L. Rusinov, and O. N. Chupakhin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 21, p. 7349, Oct. 2021. [Online]. Available: [Link]

  • P. Sivakumar, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 9, no. 2, pp. a473-a486, Feb. 2024. [Online]. Available: [Link]

  • S. M. El-Dahmy, "Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 95, 2021. [Online]. Available: [Link]

  • O. A. Bezuglov, D. A. Gruzdev, and V. L. Rusinov, "Pharmacological Applications of Piperidine Derivatives," Encyclopedia, vol. 3, no. 1, pp. 248-265, Feb. 2023. [Online]. Available: [Link]

  • Dakota Chemicals, "The Role of Piperidine Derivatives in Pharmaceutical Synthesis," Dakota Chemicals. [Online]. Available: [Link]

  • A. B. Shaik, S. J. J. G. and R. K. K., "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives," Frontiers in Pharmacology, vol. 14, 2023. [Online]. Available: [Link]

  • "Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives," Heliyon, vol. 10, no. 14, p. e34773, Jul. 2024. [Online]. Available: [Link]

  • A. Kurkin, et al., "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 299, p. 116891, Oct. 2025. [Online]. Available: [Link]

  • A. A. Siddiqui, et al., "Structure–activity relationship of piperidine derivatives with anticancer activity," ResearchGate, 2023. [Online]. Available: [Link]

  • H. N. Kim, et al., "Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase," Journal of Medicinal Chemistry, vol. 45, no. 8, pp. 1644-1653, 2002. [Online]. Available: [Link]

  • S. Singh, et al., "Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics," ChemistrySelect, vol. 9, no. 41, Nov. 2024. [Online]. Available: [Link]

  • O. A. Bezuglov, D. A. Gruzdev, S. G. Khasanov, V. L. Rusinov, and O. N. Chupakhin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Semantic Scholar, 2021. [Online]. Available: [Link]

  • Q.-S. Chen, J.-Q. Li, and Q.-W. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," Thieme Connect, Mar. 2023. [Online]. Available: [Link]

  • S. Singh, et al., "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective," Current Topics in Medicinal Chemistry, vol. 23, no. 13, pp. 1221-1259, 2023. [Online]. Available: [Link]

  • J. C. Collins, et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," Organic & Biomolecular Chemistry, vol. 20, no. 41, pp. 8059-8066, 2022. [Online]. Available: [Link]

  • "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Scripps Research, Dec. 2024. [Online]. Available: [Link]

  • S. Singh, et al., "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis," RSC Medicinal Chemistry, vol. 15, no. 2, pp. 296-324, 2024. [Online]. Available: [Link]

  • A. B. Shaik, et al., "The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways," ResearchGate, 2023. [Online]. Available: [Link]

  • Y. Wang, et al., "Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists," Journal of Medicinal Chemistry, vol. 45, no. 20, pp. 4471-4484, 2002. [Online]. Available: [Link]

  • A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "Privileged Scaffolds for Library Design and Drug Discovery," Combinatorial Chemistry & High Throughput Screening, vol. 5, no. 3, pp. 165-175, 2002. [Online]. Available: [Link]

  • "Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers," ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • J. H. Block, "Piperidine Synthesis," Defense Technical Information Center, Jun. 2025. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Piperidine," PubChem Compound Database, CID 8082. [Online]. Available: [Link]

  • O. A. Bezuglov, et al., "Main routes to the piperidine cycle synthesis," ResearchGate, 2021. [Online]. Available: [Link]

  • "Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031)," DataM Intelligence, Jan. 2024. [Online]. Available: [Link]

  • "Piperidine synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • "Piperidine (C5H11N) properties," ChemicalAid. [Online]. Available: [Link]

  • "Piperidine," Wikipedia. [Online]. Available: [Link]

  • M. S. T. Mak, et al., "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties," ACS Chemical Neuroscience, vol. 12, no. 15, pp. 2846-2861, 2021. [Online]. Available: [Link]

  • S. Singh, et al., "Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease," Journal of Medicinal Chemistry, vol. 66, no. 16, pp. 11219-11241, 2023. [Online]. Available: [Link]

Sources

"N-Methyl-N-(piperidin-4-YL)methanesulfonamide" structure and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Methyl-N-(piperidin-4-YL)methanesulfonamide Core Structure and its Analogues

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. When combined with a methanesulfonamide moiety, the resulting N-substituted piperidinyl-methanesulfonamide structure offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability.

This guide provides a detailed technical overview of the core molecule, This compound , and explores the structure-activity relationships (SAR) of its analogues. We will delve into its chemical properties, synthesis, and the pharmacological potential unlocked by systematic structural modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Part 1: Core Compound Analysis: this compound

This compound serves as a foundational building block for more complex derivatives. Understanding its fundamental properties is crucial for its application in synthesis.

Chemical Structure and Properties

The core molecule consists of a piperidine ring substituted at the 4-position with a methylmethanesulfonamide group. The nitrogen of the sulfonamide is directly methylated, a key structural feature that differentiates it from analogues where substitution occurs elsewhere.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 70724-74-2[1]
Molecular Formula C7H16N2O2S[1][2]
Molecular Weight 192.28 g/mol [1][2]
Canonical SMILES CNS(=O)(=O)NC1CCNCC1[2]
Proposed Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this scaffold is conceptually straightforward, relying on robust and well-established reactions in organic chemistry. The primary strategy involves the formation of the sulfonamide bond between a protected 4-aminopiperidine derivative and methanesulfonyl chloride, followed by methylation and deprotection.

Conceptual Synthesis Workflow
Fig 1. Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
  • Step 1: Protection of 4-Aminopiperidine.

    • Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

    • Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield N-Boc-4-aminopiperidine. Causality: The Boc protecting group is chosen for its stability under the subsequent sulfonylation and methylation conditions and its facile removal under acidic conditions.

  • Step 2: Sulfonamide Formation.

    • Dissolve N-Boc-4-aminopiperidine in pyridine or DCM with a non-nucleophilic base.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (MsCl) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, then at room temperature overnight.

    • Monitor for completion. Upon completion, quench with water and extract the product. Purify via chromatography. Trustworthiness: This standard procedure for sulfonamide formation is highly reliable. The use of a base is critical to neutralize the HCl generated in situ, preventing side reactions.

  • Step 3: N-Methylation of the Sulfonamide.

    • Dissolve the product from Step 2 in a polar aprotic solvent like THF or DMF.

    • Cool to 0 °C and add a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide nitrogen.

    • After stirring for 30-60 minutes, add methyl iodide (MeI).

    • Allow the reaction to proceed until complete.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify as needed. Expertise: The sulfonamide N-H is weakly acidic and requires a strong, non-nucleophilic base for efficient deprotonation, making NaH an ideal choice.

  • Step 4: Deprotection.

    • Dissolve the methylated, protected intermediate in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure to yield the final product, typically as a salt (e.g., hydrochloride or trifluoroacetate salt).[3]

Part 2: Structural Analogues and Mechanistic Insights

The therapeutic utility of the piperidine-sulfonamide core is realized through the systematic exploration of its analogues. Modifications at key positions can drastically alter the molecule's affinity, selectivity, and pharmacokinetic properties.

Classification of Analogues

We can classify analogues based on the region of modification. This systematic approach is fundamental to building a coherent Structure-Activity Relationship (SAR).

SAR_Points cluster_0 Core Scaffold: this compound Core Scaffold img R1 R1->img Position 1 (Piperidine N) R2 R2->img Position 4 (Sulfonamide N) R3 R3->img Position 4 (Sulfonyl Group)

Fig 2. Key modification points for SAR exploration.
Type A: Position 1 (Piperidine Nitrogen) Analogues

The piperidine nitrogen is a common site for introducing substituents to modulate properties like basicity, lipophilicity, and to interact with specific receptor sub-pockets.

  • Example: In the development of acetylcholinesterase inhibitors, a benzyl group at this position (e.g., in 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) was found to be critical for potent activity.[4]

  • Insight: N-alkylation can also introduce functionality for targeting specific receptors. For instance, N-(1-methylpiperidin-4-yl) containing compounds have been explored as 5-HT2A receptor inverse agonists.[5]

Type B: Position 4 (Sulfonamide Nitrogen) Analogues

Modification of the substituents on the sulfonamide nitrogen directly influences the electronic and steric environment around this key functional group.

  • Example: Replacing the methyl group with an ethyl group yields N-Ethyl-N-(piperidin-4-yl)methanesulfonamide. While seemingly a minor change, this can impact metabolic stability and receptor fit.

  • Example: Removal of the methyl group to give N-(piperidin-4-yl)methanesulfonamide increases the hydrogen bond donor capacity, which can be crucial for binding to some targets.

Type C: Position 4 (Sulfonyl Group) Analogues

Replacing the methyl group on the sulfur atom with larger or more complex aryl groups transforms the molecule significantly, turning the methanesulfonamide into a benzenesulfonamide or other arylsulfonamide.

  • Example: The compound 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), although differing in its linker, demonstrates that an aryl sulfonamide attached to a piperidine can induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[6] This highlights a potential therapeutic application for this class of compounds in oncology.

  • Insight: The N-acyl sulfonamide group, a related functionality, is often used as a bioisostere for carboxylic acids, a strategy used to improve cell permeability and metabolic stability.[7]

Structure-Activity Relationship (SAR) Summary

The piperidine core is a versatile anchor for presenting various pharmacophores. SAR studies from different therapeutic areas provide valuable insights.

Analogue ClassModification ExampleBiological Target/ActivityKey InsightReference
N-Aryl-N-(4-piperidinyl)amides N-(2-fluorophenyl)methoxyacetamido at C4Opioid ReceptorsThe N-aryl amide functionality at the C4 position is a key feature for potent opioid receptor agonism.[8]
N-phenyl-N-(piperidin-2-yl)propionamide Derivatives (tetrahydronapthalen-2yl)methyl at N1μ-Opioid Receptor AgonistsLarge hydrophobic substituents at the piperidine nitrogen can confer high affinity and selectivity for μ-opioid receptors.[9][10]
4-Alkyl Piperidine Derivatives Various alkyl groups at C4Melanocortin 4 Receptor (MC4R) AgonistsAlkyl substituents on the piperidine core can be optimized to achieve potent agonism at MC4R, relevant for metabolic disorders.[11]
Piperidine-based Carbamide N-(1-methylpiperidin-4-yl) core5-HT2A Receptor Inverse AgonistThe 1-methylpiperidine-4-yl scaffold is a viable core for developing potent and selective 5-HT2A inverse agonists with antipsychotic potential.[5]
Potential Pharmacological Pathways

While the specific target of this compound is not publicly defined, the activities of its analogues suggest several potential pathways. The work on PMSA provides a compelling, testable hypothesis for analogues bearing an arylsulfonamide group.

PMSA_Pathway PMSA PMSA Analogue Nrf2 Nrf2 PMSA->Nrf2 Inhibits Activity Keap1 Keap1 Keap1->Nrf2 Inhibits GPX4_exp GPX4 Expression Nrf2->GPX4_exp Promotes GPX4 GPX4 GPX4_exp->GPX4 GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Fig 3. Hypothesized mechanism of action for arylsulfonamide-piperidine analogues based on published PMSA data.[6]

This pathway demonstrates how inhibition of the transcription factor Nrf2 can lead to a downstream reduction in the antioxidant enzyme GPX4.[6] This sensitizes the cell to an iron-dependent form of cell death known as ferroptosis, an attractive mechanism for cancer therapy.[6]

Conclusion and Future Directions

This compound is more than a simple chemical; it is a versatile starting point for the development of sophisticated molecular probes and therapeutic candidates. The evidence from diverse drug discovery campaigns shows that the piperidine-sulfonamide core can be adapted to target a wide range of proteins, including GPCRs, enzymes, and ion channels.

Future research should focus on:

  • Broad Screening: Screening the core compound and a library of its simple analogues against a wide panel of receptors and enzymes to identify novel biological targets.

  • Pharmacokinetic Optimization: Systematically modifying the core to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step for translating in vitro potency to in vivo efficacy.

  • Exploring Novel Linkers: Investigating different linkers between the piperidine C4 position and the sulfonamide group to explore new chemical space and interaction vectors.

By combining established synthetic methodologies with modern drug discovery principles, the this compound scaffold and its derivatives will undoubtedly continue to be a valuable asset in the pursuit of new medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
  • Sun, B., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Oncology. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • Vanga, S. R., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • MedChemica. Publications & Patents. [Link]

  • Google Patents.
  • Surman, M. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8092-115. [Link]

  • MySkinRecipes. This compound. [Link]

  • Sebhat, I. K., et al. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. Bioorganic & Medicinal Chemistry Letters, 17(20), 5720-3. [Link]

  • Schramm, S. L., & Maimone, T. J. (2020). Improved Synthesis of N-Methylcadaverine. Molbank, 2020(3), M1149. [Link]

  • PubChem. Sulfate crystals of melanocortin receptor agonist compound and method of producing same - Patent WO-2022235103-A1. [Link]

  • Vanga, S. R., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(2), 153-63. [Link]

  • O'Sullivan, S., & O'Sullivan, T. P. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(49), 29432-29444. [Link]

  • Wang, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510-10527. [Link]

  • Yamanishi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(22), 3350-7. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(piperidin-4-YL)methanesulfonamide (CAS No. 70724-74-2) is a disubstituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a secondary amine within the piperidine ring and a sulfonamide functional group, makes it a versatile intermediate for synthesizing complex molecular scaffolds. As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. By fostering a deep understanding of the material's characteristics, this document aims to empower scientists to build a self-validating system of safety in their laboratories.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive risk assessment. Based on available supplier safety data, this compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.[1] A proactive understanding of these hazards is critical before any handling occurs.

GHS Classification and Health Effects

The compound is associated with the GHS07 pictogram (Exclamation Mark), indicating moderate hazards.[1] The primary risks are associated with irritation and acute toxicity upon ingestion.

  • H302 - Harmful if swallowed: This indicates that acute oral toxicity is a significant concern. Ingestion of the compound can lead to adverse health effects.[1][2]

  • H315 - Causes skin irritation: Direct contact with the skin can cause redness, inflammation, or dermatitis.[1][2] Prolonged exposure should be avoided.

  • H319 - Causes serious eye irritation: The compound is a significant irritant to the eyes, potentially causing pain, redness, and watering.[1][2] Direct contact could lead to more severe damage.

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

The causality behind these classifications stems from the chemical nature of the molecule. The piperidine nitrogen imparts a basic character, while the overall structure can interact with biological membranes and pathways, leading to irritant and toxic effects.

Summary of Compound Identification and Hazards

PropertyValueSource
Chemical Name This compound[1]
CAS Number 70724-74-2[1]
Molecular Formula C7H16N2O2S[1]
Molecular Weight 192.28 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1][2]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The Hierarchy of Controls is a fundamental principle in chemical safety, prioritizing the most effective measures.

Figure 1: Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Figure 1: Hierarchy of Controls (Within 100 characters)

Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a key exposure route given its potential for respiratory irritation.[3]

Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all tasks involving this compound.

  • Designated Areas: All work with this compound should be performed in a designated area of the lab, clearly marked.

  • Minimization: Use the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard.[1]
Hand Protection Nitrile gloves (check manufacturer's compatibility data)Provides a barrier against direct skin contact, mitigating the H315 "skin irritation" hazard.[1]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hoodIf a fume hood is not available or if generating significant aerosols, a NIOSH-approved respirator may be necessary.

Section 3: Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is crucial for preventing accidents and maintaining the compound's stability.

Protocol for Weighing and Solution Preparation

  • Preparation: Before retrieving the compound, confirm the chemical fume hood is operational. Don all required PPE (goggles, lab coat, nitrile gloves).

  • Staging: Place a calibrated balance, weigh paper, spatula, and necessary glassware inside the fume hood.

  • Dispensing: Carefully transfer the required amount of this compound from the stock container to the weigh paper. Perform this action slowly to prevent the generation of airborne dust.

  • Transfer: Gently transfer the weighed solid into the destination vessel.

  • Dissolution: Add the solvent to the vessel slowly, ensuring the container is aimed away from your face. If necessary, cap and mix.

  • Cleanup: Immediately clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh paper and any contaminated wipes in a designated solid chemical waste container.

  • De-staging: Once the procedure is complete, securely cap all containers and remove them from the fume hood to the designated storage or experimental area.

Storage Requirements

Proper storage is essential for both safety and chemical integrity.

  • Container: Keep the compound in its original, tightly sealed container.[3]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Segregate from incompatible materials. The basic piperidine nitrogen makes it reactive towards strong acids. It should also be stored away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

The following workflow should be adopted for managing a small-scale laboratory spill. For large spills, evacuate the area and contact institutional safety personnel.

Figure 2: Small-Scale Spill Cleanup Workflow start Spill Occurs alert Alert personnel in immediate area start->alert ppe Ensure proper PPE is worn alert->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material with non-sparking tools contain->collect waste Place in a sealed, labeled waste container collect->waste decon Decontaminate the area with appropriate solvent waste->decon end Dispose of waste via institutional guidelines decon->end

Figure 2: Small-Scale Spill Cleanup Workflow (Within 100 characters)

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Firefighting Measures

  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam for extinction.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[3]

Conclusion

This compound is a compound with moderate but manageable hazards. A safety-first mindset, grounded in a thorough understanding of its chemical properties and potential risks, is the key to its successful use in research and development. By implementing robust engineering controls, adhering to strict administrative protocols, consistently using appropriate PPE, and being prepared for emergencies, scientists can handle this valuable reagent with confidence and security. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use, as it contains the most detailed and legally mandated safety information.

References

  • PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. Accessed January 2, 2026. URL: [Link]

  • PubChem. This compound. Accessed January 2, 2026. URL: [Link]

Sources

An In-Depth Technical Guide to N-Methyl-N-(piperidin-4-YL)methanesulfonamide: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(piperidin-4-YL)methanesulfonamide is a chemical compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry, functionalized with a methanesulfonamide group. This guide provides a comprehensive overview of its commercial availability, a plausible synthetic route, and a discussion of its potential applications in research and drug development, grounded in the context of related chemical structures.

Chemical Identity:

IdentifierValue
Chemical Name This compound
CAS Number 70724-74-2 (free base)[1], 1148003-96-6 (hydrochloride)[2]
Molecular Formula C₇H₁₆N₂O₂S[1]
Molecular Weight 192.28 g/mol [1]
Synonyms Methanesulfonamide, N-methyl-N-4-piperidinyl-

Commercial Availability

This compound is commercially available from several chemical suppliers, primarily as a research chemical. It is offered in both its free base and hydrochloride salt forms. The purity of the commercially available compound is typically high, with some suppliers specifying a purity of greater than 98%.[1]

Table of Representative Suppliers:

SupplierProduct FormPurityAvailable Documentation
Synblock Free Base>98%MSDS, NMR, HPLC, LC-MS[1]
BLDpharm Hydrochloride--
A.B.Enterprises Free Base97%-

Pricing and stock levels are subject to change and should be confirmed directly with the suppliers. Many suppliers offer to provide analytical data such as NMR, HPLC, and LC-MS upon request, which is crucial for verifying the identity and purity of the compound before its use in experimental work.

Synthesis and Characterization

Proposed Synthetic Pathway:

Synthetic_Pathway A N-Boc-4-aminopiperidine B Intermediate 1 (N-Boc-4-(methylamino)piperidine) A->B Step 1: N-Methylation C Intermediate 2 (N-Boc-N-methyl-N-(piperidin-4-yl)methanesulfonamide) B->C Step 2: Sulfonylation D This compound C->D Step 3: Boc Deprotection reagent1 Methylating Agent (e.g., Methyl iodide) reagent2 Methanesulfonyl chloride, Base (e.g., Triethylamine) reagent3 Acidic Deprotection (e.g., TFA or HCl in Dioxane)

Sources

A-M-P-S-Sol-V-8: An In-depth Technical Guide to the Solubility Assessment of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the rigorous evaluation of the solubility of N-Methyl-N-(piperidin-4-YL)methanesulfonamide hydrochloride (referred to herein as "AMPS-HCl"), a representative basic hydrochloride salt. We move beyond mere procedural lists to explore the fundamental physicochemical principles governing solubility, offering field-proven, self-validating protocols for both early-stage kinetic screening and definitive thermodynamic assessments. This document is intended for researchers, formulation scientists, and drug development professionals, providing the technical depth and practical causality required to generate robust and reliable solubility data packages for regulatory submission and internal decision-making.

Introduction: The Criticality of Solubility for AMPS-HCl

This compound hydrochloride (AMPS-HCl) is a small molecule containing a basic piperidine moiety, which is protonated to form a hydrochloride salt. The selection of a salt form is a primary strategy to enhance the aqueous solubility and dissolution rate of parent compounds.[1][2] However, the solubility of a salt is not a fixed value; it is a dynamic property influenced by a multitude of factors including pH, ionic strength, and temperature.[3][4][5] An inadequate understanding of a compound's solubility profile can lead to critical development failures, such as poor absorption, underestimated toxicity, and insurmountable formulation challenges.[6][7][8]

This guide establishes a systematic approach to characterizing the solubility of AMPS-HCl. By understanding the "why" behind each experimental step, scientists can anticipate challenges, interpret data accurately, and make informed decisions that propel a drug candidate forward.

Theoretical Framework: Physicochemical Drivers of AMPS-HCl Solubility

The solubility of AMPS-HCl is governed by the interplay of several key chemical equilibria. As the hydrochloride salt of a weak base, its behavior in aqueous media is predictable and can be modeled to a large extent by fundamental principles.

The Role of pKa and the Henderson-Hasselbalch Equation

The piperidine nitrogen in AMPS is a weak base. The pKa of its conjugate acid dictates the pH at which the ionized (protonated, BH+) and non-ionized (free base, B) forms exist in equilibrium. The Henderson-Hasselbalch equation is a powerful tool for calculating the ratio of these species at a given pH.[9][10][11][12][13]

For a weak base: pH = pKa + log ([B] / [BH+])

Where:

  • [B] is the concentration of the free base form.

  • [BH+] is the concentration of the protonated (salt) form.

This relationship is paramount because the non-ionized form (B) and the ionized form (BH+) can have vastly different intrinsic solubilities. The total measured solubility (S_T) is the sum of the concentrations of both species at equilibrium.[14]

pH-Dependent Solubility

The solubility of a basic compound like AMPS is highly dependent on pH.[3][8]

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, ionized form (BH+). As the salt form is generally designed for high water solubility, AMPS-HCl is expected to be most soluble in the acidic environment of the stomach.[2]

  • As pH increases (towards pKa and beyond): The proportion of the non-ionized free base (B) increases. The free base is typically less polar and thus less soluble in water. The overall solubility of the compound will decrease, potentially leading to precipitation as it transitions from the stomach to the higher pH of the intestine.[15]

Therefore, characterizing the complete pH-solubility profile across the physiological range (typically pH 1.2 to 6.8) is not merely an academic exercise; it is a regulatory expectation and a critical predictor of in vivo performance.[5][16]

The Common Ion Effect

A crucial, often counterintuitive, phenomenon affecting hydrochloride salts is the "common ion effect."[17][18][19][20] The dissolution of AMPS-HCl is an equilibrium process:

AMPS-HCl (solid) ⇌ AMPS-H+ (aq) + Cl- (aq)

If the dissolution medium already contains a significant concentration of chloride ions (Cl-), such as the gastric fluid (approx. 0.1 M HCl), Le Châtelier's principle dictates that the equilibrium will shift to the left.[19][20] This shift favors the solid, undissolved state, thereby decreasing the solubility of the hydrochloride salt.[15][21][22] This effect can lead to the unusual observation where the solubility of a hydrochloride salt is lower at pH 1.2 than at pH 3 or 4.[22]

Experimental Design & Protocols

A tiered approach to solubility assessment ensures that resources are used efficiently, with high-throughput methods employed for early screening and more rigorous, resource-intensive methods reserved for lead optimization and pre-formulation.

Overall Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility assessment program.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Formulation Phase A Compound Synthesis (AMPS-HCl) B Kinetic Solubility Assay (Nephelometry/Turbidimetry) A->B C Initial Rank Ordering (High / Medium / Low Solubility) B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Promising Candidates E pH-Solubility Profiling (Shake-Flask at multiple pHs) D->E F Solid-State Analysis (pXRD, DSC) D->F G Biopharmaceutical Classification (BCS Decision) E->G F->G G A Step 1: Add excess AMPS-HCl solid to vial B Step 2: Add specific volume of buffer (e.g., pH 4.5) A->B C Step 3: Equilibrate (e.g., 24-48h at 37°C) with constant agitation B->C D Step 4: Phase Separation (Centrifugation / Filtration) C->D E Step 5: Withdraw aliquot of supernatant D->E G Step 7: Analyze Residual Solid (pXRD) D->G QC Step F Step 6: Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for the thermodynamic shake-flask solubility protocol.

  • Preparation: Add an excess amount of solid AMPS-HCl to a sealed, inert vial (e.g., glass). The excess should be sufficient to remain visible at the end of the experiment. [23]2. Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 buffers as recommended by WHO). [16]3. Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance). [16]Agitate for a predetermined time sufficient to reach equilibrium (typically 24 to 72 hours). Equilibrium is confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid via centrifugation or filtration. Care must be taken to avoid temperature changes or solvent evaporation during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved AMPS-HCl using a validated analytical method, typically HPLC-UV.

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment. [16][23]7. Solid-State Analysis (Self-Validating Step): Recover the residual solid and analyze it using techniques like Powder X-ray Diffraction (pXRD). This is a critical trustworthiness step to confirm that the compound has not converted to a different polymorphic form or disproportionated from the salt to the free base during the experiment.

Protocol 3: pH-Solubility Profile Determination

Objective: To map the thermodynamic solubility of AMPS-HCl across a range of pH values relevant to the gastrointestinal tract.

Causality: This profile is essential for building predictive models of oral absorption and for identifying the pH of minimum solubility, which is a critical parameter for biopharmaceutical classification (e.g., BCS). [16]Regulatory bodies like the WHO mandate this profile for biowaiver considerations. [16] Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., from pH 1.2 to 8.0). Standard pharmacopeial buffers are recommended. [16]2. Execution: Perform the complete Thermodynamic Solubility Assay (Protocol 3.3) in triplicate at each pH value. [16]3. Data Plotting: Plot the resulting solubility (often on a logarithmic scale) against the final measured pH of each saturated solution. The resulting curve provides a clear visualization of the compound's solubility behavior.

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for AMPS-HCl at 37°C

Assay TypeMedium (Buffer)Final Measured pHSolubilityUnits
KineticPBS7.4125µg/mL
Thermodynamic0.1 N HCl1.21850µg/mL
ThermodynamicAcetate Buffer4.5> 2000µg/mL
ThermodynamicPhosphate Buffer6.8450µg/mL
ThermodynamicPhosphate Buffer8.085µg/mL

Interpretation of Hypothetical Data:

  • The kinetic solubility at pH 7.4 is modest, suggesting potential for precipitation in in vitro assays if concentrations are too high.

  • The thermodynamic data shows classic behavior for a basic hydrochloride salt: very high solubility at low pH, which decreases as the pH rises above the pKa.

  • The solubility at pH 1.2 is slightly lower than at pH 4.5, which could be an indication of the common ion effect from the chloride in the HCl medium. [22]* Based on the lowest measured solubility in the pH 1.2-6.8 range (450 µg/mL), one could proceed with a Biopharmaceutics Classification System (BCS) assessment by comparing this value to the highest therapeutic dose. [16]

Conclusion

The systematic evaluation of solubility, grounded in physicochemical principles and executed via robust, self-validating protocols, is indispensable in modern drug development. For a hydrochloride salt like this compound, a comprehensive understanding of its kinetic, thermodynamic, and pH-dependent solubility is not just a data point, but a foundational pillar upon which successful formulation, clinical efficacy, and regulatory approval are built. The methodologies and logical frameworks presented in this guide provide the necessary tools for scientists to generate a definitive and trustworthy solubility data package.

References

  • ICH. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Available at: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link].

  • Environmental Chemistry. Common Ion Effect and Its Influence on Solubility and Equilibrium. Available at: [Link].

  • ICH. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. Available at: [Link].

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link].

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link].

  • Health Sciences. Common Ion Effect: Significance and symbolism. Available at: [Link].

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link].

  • ResearchGate. Solubility profile of API at different pH mediums in distilled water... Available at: [Link].

  • Shah VP, et al. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. J Pharm Pharmacol. 1987;39(8):587-91. Available at: [Link].

  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation. Available at: [Link].

  • Alsenz J, et al. In vitro solubility assays in drug discovery. PubMed. Available at: [Link].

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link].

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available at: [Link].

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link].

  • European Medicines Agency (EMA). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link].

  • RxPharmatech. Henderson Hasselbalch Equation. Available at: [Link].

  • Martinez MN, et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2017. Available at: [Link].

  • RxCalculations. Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube. Available at: [Link].

  • Estime, N., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Semantic Scholar. Available at: [Link].

  • Chemistry LibreTexts. Common Ion Effect. Available at: [Link].

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link].

  • Omeokwe, E. O., et al. Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science. 2020. Available at: [Link].

  • Wen, H., et al. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. 2018. Available at: [Link].

  • Miyazaki, S., et al. Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media. International Journal of Pharmaceutics. 1980. Available at: [Link].

  • USP-NF. <1236> Solubility Measurements. Available at: [Link].

  • Teva API (TAPI). Solving solubility issues in modern APIs. Available at: [Link].

  • Pharma Specialists. Role of API pH in Formulation Development. Available at: [Link].

  • Semantic Scholar. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].

  • Parmar, V. K., et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. 2013. Available at: [Link].

  • ResearchGate. (PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].

  • Serajuddin AT, Mufson D. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharm Res. 1985;2(2):65-8. Available at: [Link].

  • Stahl, P. H. Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech.com. 2010. Available at: [Link].

  • PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. National Institutes of Health. Available at: [Link].

  • PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Institutes of Health. Available at: [Link].

Sources

Introduction: The Piperidine Scaffold as a Privileged Motif in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperidine-Containing Neuroactive Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to cognitive enhancers, underscores its status as a "privileged scaffold".[1][4][5] This privilege arises from its unique combination of properties: the sp3-hybridized framework provides conformational flexibility, allowing it to adopt specific three-dimensional orientations required for precise interaction with biological targets.[2] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling crucial ionic interactions with receptor sites, a common feature in many Central Nervous System (CNS) targets.[6] This guide provides a detailed exploration of three distinct classes of piperidine-containing neuroactive compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental protocols used for their characterization.

Phenylpiperidine Opioids: Potent Analgesia through Mu-Opioid Receptor Agonism

The phenylpiperidine class represents a cornerstone of synthetic opioid analgesics, born from modifications of meperidine.[7] Fentanyl, first synthesized by Paul Janssen in 1960, is a quintessential example, exhibiting 50 to 100 times the potency of morphine.[7][8] Its primary clinical applications are in managing severe pain, particularly for cancer patients and in surgical settings as an anesthetic adjunct.[7][8]

Mechanism of Action: Mu-Opioid Receptor (MOR) Activation

Fentanyl exerts its powerful analgesic effects by acting as a highly potent and efficacious agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7][9][10] These receptors are distributed throughout the brain and spinal cord.[8][9] Upon binding, fentanyl stabilizes an active conformation of the MOR, triggering a cascade of intracellular signaling events. This leads to the inhibition of adenylate cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7][11] Concurrently, it promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[7] The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals.[7]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (Voltage-Gated) Ca_ion ↓ Ca²⁺ Influx Ca_Channel->Ca_ion K_Channel K⁺ Channel (GIRK) K_ion ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_ion Fentanyl Fentanyl Fentanyl->MOR G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Ca_ion->Analgesia K_ion->Analgesia

Caption: Mu-Opioid Receptor (MOR) signaling pathway activated by Fentanyl.

Structure-Activity Relationship (SAR)

The SAR of phenylpiperidine opioids is well-defined. Key structural features are critical for potent MOR agonism. The piperidine ring itself serves as a scaffold, and its nitrogen is essential for interaction with the receptor.[12] Modifications at various positions drastically alter affinity and selectivity.[6][13]

Modification PositionStructural ChangeImpact on ActivityReference
N-Substituent Replacement of N-methyl with a phenethyl group.Dramatically increases potency (as seen in Fentanyl vs. Meperidine).[7][12]
C4-Anilino Group Acylation of the anilino nitrogen (e.g., propanamide in Fentanyl).Essential for high-affinity binding and potent agonist activity.[7]
C4-Phenyl Ring Introduction of substituents on the anilino-phenyl ring.Can modulate potency and selectivity. Para-fluoro substitution can increase potency.[14]
C3-Position Addition of a methyl group (e.g., 3-Methylfentanyl).Can significantly increase potency compared to Fentanyl.[15]
Experimental Protocol: In Vitro Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the MOR, using a radiolabeled ligand.

  • Preparation of Membranes:

    • Culture CHO or HEK293 cells stably expressing the human MOR.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]DAMGO at a final concentration of ~1 nM), and 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • To determine non-specific binding, use a high concentration of a non-labeled MOR agonist like naloxone (10 µM final concentration) in separate wells.

    • To determine total binding, use assay buffer in place of the test compound.

    • Add 50 µL of the prepared cell membranes (50-100 µg protein per well) to initiate the reaction.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Butyrophenone Antipsychotics: Dopamine D₂ Receptor Blockade

The butyrophenones are a class of first-generation ("typical") antipsychotic drugs, with Haloperidol being a prominent member.[16][17] These drugs are primarily used to manage the positive symptoms of schizophrenia, such as hallucinations and delusions.[16] The piperidine moiety is a key structural component, linked to a fluorobutyrophenone chain.

Mechanism of Action: Dopamine D₂ Receptor Antagonism

Haloperidol's primary mechanism of action is the potent blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain.[16][17][18][19] In conditions like schizophrenia, this pathway is thought to be hyperactive. By acting as an antagonist, haloperidol binds to D₂ receptors without activating them, thereby preventing dopamine from binding and exerting its effects.[18][19] This reduces the excessive dopaminergic transmission, leading to the alleviation of psychotic symptoms.[18] D₂ receptors are Gi-coupled GPCRs; their blockade prevents the inhibition of adenylyl cyclase, thus influencing downstream signaling.[16] However, haloperidol's action is not limited to the mesolimbic pathway. Its blockade of D₂ receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (e.g., tremors and rigidity).[16][18]

D2R_Antagonism_Pathway cluster_membrane Postsynaptic Membrane cluster_synaptic_cleft cluster_intracellular D2R Dopamine D₂ Receptor (D2R) G_Protein Gi/o Protein D2R->G_Protein Inhibitory Signal Response Antipsychotic Effect D2R->Response Blockade leads to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks G_Protein->AC Inhibits Psychosis Psychotic Symptoms cAMP->Psychosis Leads to

Caption: Haloperidol's antagonism of the Dopamine D₂ Receptor (D2R) signaling pathway.

Structure-Activity Relationship (SAR)

The SAR for butyrophenone antipsychotics is well-established, highlighting several key structural requirements for potent D₂ receptor antagonism.

Modification PositionStructural ChangeImpact on ActivityReference
Butyrophenone Chain The three-carbon (propyl) chain between the keto group and the piperidine nitrogen.Optimal for activity. Shortening or lengthening this chain decreases potency.[14]
Fluorophenyl Group A para-fluoro substituent on the phenyl ring.Significantly enhances neuroleptic potency.[14]
Piperidine Ring A tertiary amino nitrogen in the piperidine ring.Essential for activity.[14]
C4-Substituent A bulky, polar group at the C4 position of the piperidine ring (e.g., the p-chlorophenyl and hydroxyl groups in Haloperidol).Crucial for high-affinity binding to the D₂ receptor.[14]
Experimental Protocol: In Vitro Dopamine D₂ Receptor (D₂R) Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a compound for the D₂ receptor using membranes from a recombinant cell line.

  • Preparation of Membranes:

    • Follow the same procedure as for MOR membrane preparation, but use a cell line (e.g., CHO-K1) stably expressing the human dopamine D₂ receptor.

    • The assay buffer is typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Competitive Binding Assay:

    • In a 96-well plate, add reagents to a final volume of 200 µL.

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of a D₂-selective radiolabeled antagonist, such as [³H]Spiperone or [³H]Raclopride (final concentration ~0.2-0.5 nM).

    • Define non-specific binding using a high concentration of an unlabeled antagonist like Haloperidol or Butaclamol (10 µM final concentration).

    • Define total binding using assay buffer in place of the test compound.

    • Initiate the reaction by adding 100 µL of the D₂R-containing membranes (20-40 µg protein/well).

  • Incubation and Filtration:

    • Incubate the plate at room temperature (25°C) for 2-3 hours.

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Perform scintillation counting as described in the MOR protocol.

    • Calculate the IC₅₀ and Kᵢ values using the same methods and the Cheng-Prusoff equation.

N-Benzylpiperidine Cognitive Enhancers: Acetylcholinesterase Inhibition

This class of compounds is central to the symptomatic treatment of Alzheimer's disease (AD). Donepezil (brand name Aricept) is the most widely prescribed medication in this category.[20] It features a piperidine ring linked via a methylene bridge to a dimethoxyindanone moiety. The core hypothesis behind its use is the "cholinergic deficit" in AD, where there is a significant loss of acetylcholine (ACh)-producing neurons.[21][22]

Mechanism of Action: Reversible Acetylcholinesterase (AChE) Inhibition

Donepezil's primary mechanism of action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[21][23][24] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine at cholinergic synapses in the brain.[22][23][24] This enhancement of cholinergic transmission is believed to help compensate for the loss of cholinergic neurons, leading to modest improvements in cognitive function and daily activities for patients with AD.[22][23] The N-benzylpiperidine moiety plays a crucial role in binding within the active site of the AChE enzyme.

AChE_Inhibition_Workflow cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition With Donepezil ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline Choline + Acetate AChE->Choline Hydrolyzes to ACh_i Acetylcholine (ACh) (Increased Level) Receptor Postsynaptic Receptor ACh_i->Receptor Activates AChE_i AChE Donepezil Donepezil Donepezil->AChE_i Reversibly Inhibits Signal Improved Cholinergic Signal Receptor->Signal

Caption: Workflow illustrating Donepezil's inhibition of Acetylcholinesterase (AChE).

Structure-Activity Relationship (SAR)

The SAR of donepezil and its analogues centers on optimizing interactions with the AChE enzyme's active site.

MoietyStructural FeatureRole in ActivityReference
N-Benzylpiperidine The protonated piperidine nitrogen and the benzyl group.The cationic nitrogen interacts with the anionic site of AChE, while the benzyl group interacts with the peripheral anionic site, "bridging" the two sites.[25][26]
Indanone Moiety The dimethoxyindanone group.Engages in π-π stacking interactions within the active site gorge of AChE, contributing significantly to binding affinity.[25][26]
Linker The methylene bridge connecting the piperidine and indanone rings.Provides the optimal distance and orientation for the two key binding moieties to interact with their respective sites on the enzyme.[27]
Indanone Double Bond Hydrogenation of the double bond in synthetic precursors to form the final stereocenter.Critical for achieving the correct 3D conformation for potent inhibition. Precursors with the double bond are less active.[25][26]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE from acetylthiocholine) and DTNB (Ellman's reagent).

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • AChE Enzyme: Prepare a stock solution of AChE from electric eel (e.g., 1 U/mL) in assay buffer.

    • Substrate: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen: Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of assay buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound at various concentrations (or buffer for control).

    • Add 10 µL of the AChE enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change (V = ΔAbs/min) is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

The piperidine scaffold is a remarkably versatile and enduringly important component in the design of neuroactive drugs. As demonstrated through the examples of fentanyl, haloperidol, and donepezil, this single heterocyclic motif can be tailored to interact with high affinity and selectivity against diverse CNS targets, including GPCRs and enzymes. A deep understanding of the structure-activity relationships, guided by robust in vitro characterization protocols, is fundamental to the continued success of piperidine-based compounds in addressing complex neurological and psychiatric disorders. Future research will undoubtedly continue to leverage the unique chemical properties of the piperidine ring to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Verma, A., Dubey, S. K., & Kumar, M. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & Pharmaceutical Bulletin, 58(9), 1157–1160.
  • Wikipedia. (n.d.). Fentanyl.
  • Singh, S., & Bista, D. (2023). Haloperidol. In StatPearls.
  • Bolognesi, M. L., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Slideshare. (n.d.). Fentanyl mechanism of action and its uses.
  • Kim, S., et al. (1998). Total synthesis of fentanyl. Archives of Pharmacal Research, 21(1), 85-87.
  • Morris, A. P., Brain, K. R., & Heard, C. M. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Drug Metabolism Letters, 2(4), 275-279.
  • News-Medical.Net. (n.d.). Fentanyl Chemistry.
  • YouTube. (2025). Pharmacology of Haloperidol.
  • ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • GoodRx. (2024). Donepezil's Mechanism of Action.
  • Taylor & Francis Online. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Bolognesi, M. L., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 614–619.
  • Google Patents. (n.d.). Synthesis of haloperidol - CA1129424A.
  • Valarmathi, R., et al. (2014).
  • Traynor, J. R., & Folk, J. E. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.5.
  • Lima, C. G., et al. (2022). Synthesis of Fentanyl under Continuous Photoflow Conditions. Organic Letters.
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?
  • Pediatric Oncall. (n.d.).
  • Dr.Oracle. (2025). What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?
  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS.
  • Al-Hasani, R., & Bruchas, M. R. (2018). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. Neuropsychopharmacology, 43(1), 203–213.
  • Pediatric Oncall. (n.d.).
  • Anand, P., & Singh, B. (2013). Donepezil: an update. Expert Opinion on Pharmacotherapy, 14(2), 239–250.
  • Patsnap Synapse. (2024).
  • Casy, A. F. (2003). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Current Medicinal Chemistry, 10(4), 259-270.
  • Wikipedia. (n.d.). Donepezil.
  • Gpatindia. (2020). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Encyclopedia.pub. (2023).
  • Itzstein, M., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213–217.
  • IvyPanda. (2024). The Pharmacology and Mechanism of Donepezil Action.

Sources

Methodological & Application

Synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide from 4-Piperidone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and its Sulfonamide Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a valuable building block for targeting a wide range of biological entities. When functionalized with a sulfonamide group, the resulting molecules often exhibit potent and selective pharmacological activities. N-Methyl-N-(piperidin-4-YL)methanesulfonamide is a key intermediate and structural motif in the development of various therapeutic agents, particularly those targeting central nervous system (CNS) disorders and other signaling pathways.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the readily available starting material, 4-piperidone. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Two-Step Approach with Strategic Considerations

The most logical and efficient pathway for the synthesis of the target compound from 4-piperidone is a two-step sequence:

  • Reductive Amination: The initial step involves the formation of the key intermediate, N-methylpiperidin-4-amine, through the reductive amination of 4-piperidone with methylamine. This reaction is a cornerstone of amine synthesis due to its high efficiency and selectivity.[1][2]

  • N-Mesylation: The secondary amine of N-methylpiperidin-4-amine is then selectively sulfonylated with methanesulfonyl chloride (MsCl) to yield the final product, this compound.

A critical consideration in this synthesis is the potential for side reactions, particularly at the piperidine ring nitrogen. To circumvent these, two routes will be discussed: an unprotected route and a more robust, protected route. The choice between these depends on the scale of the reaction, the desired purity, and the available resources.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the workflow diagram below.

G cluster_0 Route A: Unprotected Synthesis cluster_1 Route B: Protected Synthesis 4-Piperidone 4-Piperidone N-Methylpiperidin-4-amine N-Methylpiperidin-4-amine 4-Piperidone->N-Methylpiperidin-4-amine  Reductive Amination (Methylamine, NaBH(OAc)3) Target_Molecule_A N-Methyl-N-(piperidin-4-YL) methanesulfonamide N-Methylpiperidin-4-amine->Target_Molecule_A  N-Mesylation (MsCl, Et3N) N-Boc-4-Piperidone N-Boc-4-Piperidone N-Boc-N-methylpiperidin-4-amine N-Boc-N-methylpiperidin-4-amine N-Boc-4-Piperidone->N-Boc-N-methylpiperidin-4-amine  Reductive Amination (Methylamine, NaBH(OAc)3) N-Boc-Target_Molecule tert-butyl 4-(N-methylmethylsulfonamido) piperidine-1-carboxylate N-Boc-N-methylpiperidin-4-amine->N-Boc-Target_Molecule  N-Mesylation (MsCl, Et3N) Target_Molecule_B N-Methyl-N-(piperidin-4-YL) methanesulfonamide N-Boc-Target_Molecule->Target_Molecule_B  Boc Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Intermediate: N-Methylpiperidin-4-amine

This section details the synthesis of the crucial secondary amine intermediate. The unprotected route is presented as the primary protocol due to its atom economy, with a discussion on the protected alternative for situations requiring higher selectivity.

Protocol 1.1: Reductive Amination of 4-Piperidone (Unprotected)

This protocol describes the direct reductive amination of 4-piperidone hydrochloride.

Core Principle: The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of 4-piperidone and methylamine. This intermediate is then reduced by a hydride source, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to the desired secondary amine. NaBH(OAc)₃ is the preferred reducing agent as it is milder than other borohydrides and selectively reduces the iminium ion in the presence of the ketone starting material.[2]

G 4-Piperidone 4-Piperidone Iminium_Ion Iminium Ion Intermediate 4-Piperidone->Iminium_Ion + Methylamine - H2O N-Methylpiperidin-4-amine N-Methylpiperidin-4-amine Iminium_Ion->N-Methylpiperidin-4-amine [H-] (from NaBH(OAc)3) G N-Methylpiperidin-4-amine N-Methylpiperidin-4-amine Tetrahedral_Intermediate Tetrahedral Intermediate N-Methylpiperidin-4-amine->Tetrahedral_Intermediate + MsCl Product N-Methyl-N-(piperidin-4-YL) methanesulfonamide Tetrahedral_Intermediate->Product - HCl (neutralized by Et3N)

Sources

Application Notes and Protocols: Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its prevalence in medicinal chemistry underscores the continuous need for efficient and robust synthetic methodologies for its construction. Reductive amination stands out as a powerful and versatile strategy for the synthesis of the piperidine core, valued for its operational simplicity and the ready availability of starting materials.[2] This guide provides an in-depth exploration of reductive amination protocols for piperidine synthesis, detailing the underlying mechanisms, comparing key reagents, and offering step-by-step experimental procedures for researchers in drug discovery and development.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group and an amine into a more substituted amine.[3] In the context of piperidine synthesis, this typically involves an intramolecular cyclization. The reaction proceeds via two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form an imine or an iminium ion.[4]

  • Reduction: The resulting C=N double bond of the iminium ion is then reduced by a suitable reducing agent to afford the final amine product.[5]

The selection of the reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group.[6]

Visualizing the Mechanism

Caption: General mechanism of intramolecular reductive amination for piperidine synthesis.

Key Strategies for Piperidine Synthesis via Reductive Amination

Two primary strategies are employed for constructing the piperidine ring using this methodology:

  • Double Reductive Amination (DRA): This powerful "one-pot" reaction utilizes a 1,5-dicarbonyl compound and an amine.[7] The process involves a cascade of four steps: initial imine formation, reduction, a second intramolecular imine formation, and a final reduction to yield the piperidine ring.[7] This approach is particularly valuable for synthesizing polyhydroxylated piperidines, often starting from sugar-derived dicarbonyls.[2][7]

  • Intramolecular Reductive Amination: This method involves a molecule containing both an amine and a carbonyl group (or a precursor that generates a carbonyl in situ) separated by an appropriate carbon chain.[2][8] Upon iminium ion formation, an intramolecular cyclization occurs, followed by reduction to form the piperidine ring.[5]

Comparison of Common Reducing Agents

The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion.

Reducing AgentAbbreviationKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild and selective, reduces aldehydes and iminium ions but generally not ketones.[9][10] Tolerates a wide range of functional groups.[10] It is often the reagent of choice for its reliability and broad applicability.[11]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[10]
Sodium Cyanoborohydride NaBH₃CNMore reactive than NaBH(OAc)₃ and effective at a pH range of 6-8 for selective iminium ion reduction.[11] However, it is highly toxic due to the potential release of hydrogen cyanide gas, requiring careful handling.[6]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiAn economical and scalable method.[5] Can also reduce other functional groups like nitro groups or carbon-carbon double bonds.[2]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Experimental Protocols

Protocol 1: Double Reductive Amination of a 1,5-Dicarbonyl Compound using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.

Materials:

  • 1,5-Dicarbonyl Compound (e.g., Glutaraldehyde) (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 1,5-dicarbonyl compound and the primary amine.

  • Dissolve the starting materials in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine.

Visualizing the Workflow

Protocol_Workflow Start Combine 1,5-Dicarbonyl and Amine in DCE Stir1 Stir at RT for 30 min Start->Stir1 Add_STAB Add NaBH(OAc)₃ Stir1->Add_STAB Stir2 Stir at RT and Monitor Add_STAB->Stir2 Quench Quench with NaHCO₃ (aq) Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product N-Substituted Piperidine Purify->Product

Caption: Step-by-step workflow for the double reductive amination protocol.

Protocol 2: Intramolecular Reductive Amination using Catalytic Hydrogenation

This protocol outlines the synthesis of a piperidine derivative from an amino-aldehyde using catalytic hydrogenation.

Materials:

  • Amino-aldehyde (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Three-neck round-bottom flask

Procedure:

  • Dissolve the amino-aldehyde in methanol (MeOH) in a three-neck round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the palladium on carbon (Pd/C) catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by chromatography or crystallization if necessary.

Stereoselective Piperidine Synthesis

Achiral starting materials in reductive amination will lead to racemic or achiral products. However, stereocontrol can be achieved through several strategies:

  • Chiral Substrates: Utilizing chiral 1,5-dicarbonyl compounds, often derived from the chiral pool (e.g., sugars), can lead to the formation of enantiomerically enriched piperidines.[7]

  • Chiral Amines: Employing a chiral amine in the reaction can induce diastereoselectivity in the cyclization step.[12]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.[13][14]

  • Catalytic Asymmetric Reductive Amination: The use of chiral catalysts, such as certain rhodium complexes or enzymes like imine reductases (IREDs), can facilitate the enantioselective reduction of the iminium intermediate.[12][15]

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reactions: If the reaction is sluggish, gentle heating (40-50 °C) can sometimes be beneficial, especially with less reactive ketones. The addition of a catalytic amount of a weak acid like acetic acid can also accelerate iminium ion formation.[10]

  • Aldehyde/Ketone Reduction: If the starting carbonyl is being reduced, it indicates that the reducing agent is too harsh or the reaction conditions are not optimal. Switching to a milder reagent like NaBH(OAc)₃ is recommended.[9]

  • Low Yields: Low yields can result from incomplete imine formation or side reactions. Ensuring anhydrous conditions can be crucial, as water can hydrolyze the iminium ion back to the starting materials. For volatile amines, using a slight excess can compensate for any loss during the reaction.

  • Purification Challenges: The basic nature of the piperidine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue.

Conclusion

Reductive amination is a cornerstone of synthetic organic chemistry, offering a reliable and versatile pathway to the piperidine scaffold. By understanding the underlying mechanisms, carefully selecting reagents and conditions, and applying appropriate strategies for stereocontrol, researchers can efficiently synthesize a diverse range of piperidine derivatives for applications in drug discovery and beyond. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced chemists to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(21), 5144. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(39), 6299-6313. [Link]

  • Ley, S. V., et al. (2003). Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. Organic & Biomolecular Chemistry, 1(21), 3793-3804. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wang, T., et al. (2008). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical chemistry, 80(19), 7243–7250. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Zhang, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6289. [Link]

  • Gilio, A. K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Angewandte Chemie International Edition, 61(23), e202117527. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978-11029. [Link]

  • Palkó, M., et al. (2007). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Tetrahedron: Asymmetry, 18(14), 1693-1704. [Link]

  • Synthesis with Florencio Zaragoza. (2023). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • ResearchGate. (n.d.). The reductive amination reaction. [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Lv, S., et al. (2023). Catalyst and process for the synthesis of piperidine via reductive amination from biomass derivative δ-valerolactone. ResearchGate. [Link]

  • Zhou, P., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5247–5256. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, W., et al. (2022). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction. Journal of the American Chemical Society, 144(1), 325–333. [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Application of Boc-Protection in the Synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for N-Methyl-N-(piperidin-4-YL)methanesulfonamide, a piperidine-based scaffold of interest in medicinal chemistry. The core focus of this document is the critical role of the tert-butoxycarbonyl (Boc) protecting group in ensuring chemoselectivity and maximizing yields. We will dissect two primary synthetic pathways, offering detailed, step-by-step protocols for key transformations, including Boc protection of the piperidine nitrogen, subsequent functionalization at the 4-position, and final deprotection. The causality behind experimental choices, troubleshooting common issues, and quantitative data are presented to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction: The Rationale for Protecting Group Strategy

The this compound scaffold contains two distinct nitrogen atoms with differing nucleophilicity and basicity. The piperidine ring possesses a secondary amine (N-1), while the 4-position features a methylamino group that will be converted to a sulfonamide. During synthesis, the secondary amine of the piperidine ring is highly susceptible to undesired side reactions such as N-alkylation or N-sulfonylation.[1] To achieve the desired regioselectivity, a protecting group strategy is not just beneficial, but essential.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to several key advantages:

  • Ease of Introduction: It can be readily introduced in high yield using di-tert-butyl dicarbonate ((Boc)₂O).[2]

  • Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those typically used for N-methylation and sulfonamide formation.

  • Orthogonality: It can be selectively removed under acidic conditions that do not affect other functional groups, such as the newly formed sulfonamide.[1][3]

This guide will explore the practical application of this strategy, providing validated protocols for a logical and efficient synthesis.

Overview of Synthetic Pathways

The synthesis of the target molecule can be approached from two logical starting points, primarily differing in the sequence of N-functionalization at the 4-position. Both pathways, however, hinge on the timely protection and deprotection of the piperidine N-1 position.

Figure 1: High-level overview of two convergent synthetic pathways.

Pathway A represents a more controlled, stepwise approach, where the commercially available 4-Amino-1-Boc-piperidine is first N-methylated, then sulfonylated, followed by the final deprotection. This pathway offers clear intermediate characterization points. Pathway B involves protecting the already N-methylated piperidine, followed by sulfonylation which may sometimes lead to concomitant deprotection depending on the conditions, or a final deprotection step. This guide will focus on the detailed protocols for the more modular Pathway A.

Detailed Experimental Protocols

Protocol 1: Boc Protection of a Piperidine Precursor (Illustrative)

This protocol describes the fundamental step of protecting the piperidine nitrogen, which is applicable to various piperidine-based starting materials.

Rationale: The reaction introduces the acid-labile Boc group onto the nucleophilic secondary amine of the piperidine ring. Di-tert-butyl dicarbonate ((Boc)₂O) is the electrophilic source of the Boc group.[4] A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.[1]

Materials:

  • Piperidine derivative (e.g., N-Methyl-piperidin-4-amine) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the cooled mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine. Further purification by column chromatography may be necessary.[2]

G reagents Piperidine-NH + (Boc)₂O + Base (TEA) intermediate Nucleophilic Attack reagents->intermediate Step 1 product Piperidine-N-Boc + t-BuOH + CO₂ + [H-Base]⁺ intermediate->product Step 2 (Leaving Group Departure)

Figure 2: Simplified workflow of the Boc protection reaction.

Protocol 2: Methanesulfonylation of the N-Methyl Intermediate

Rationale: This step forms the required sulfonamide bond. The N-methylated intermediate, tert-Butyl 4-(methylamino)piperidine-1-carboxylate, acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A base is required to scavenge the HCl generated during the reaction, preventing protonation of the amine and promoting the reaction to completion.

Materials:

  • tert-Butyl 4-(methylamino)piperidine-1-carboxylate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-Butyl 4-(methylamino)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add the base (e.g., Pyridine, 2.0 equiv).

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-Butyl 4-[methyl(methylsulfonyl)amino]piperidine-1-carboxylate.

Protocol 3: N-Boc Deprotection under Acidic Conditions

Rationale: The final step involves the cleavage of the Boc protecting group to reveal the secondary amine of the piperidine ring. The Boc group is highly sensitive to acid.[5] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbonyl oxygen of the carbamate, initiating a cascade that results in the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton, along with the release of carbon dioxide and the desired free amine.[3][6]

Materials:

  • tert-Butyl 4-[methyl(methylsulfonyl)amino]piperidine-1-carboxylate (1.0 equiv)

  • Option A: Trifluoroacetic acid (TFA) (5-10 equiv) and Dichloromethane (DCM)

  • Option B: 4 M HCl in 1,4-dioxane (3-5 equiv)

Procedure (using TFA):

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • To isolate the free base, carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.[3]

G start Piperidine-N-Boc step1 Protonation (H⁺ from TFA/HCl) start->step1 step2 Elimination step1->step2 Formation of t-butyl cation products Piperidine-NH₂⁺ + Isobutylene + CO₂ step2->products

Figure 3: Key mechanistic steps of acid-catalyzed Boc deprotection.

Comparative Data and Yields

The efficiency of the protection and deprotection steps is crucial for the overall yield of the synthesis. The following table summarizes typical conditions and expected outcomes for these key transformations.

StepReagentSolventTemperatureTime (h)Typical YieldPurity Notes
Boc Protection (Boc)₂O, TEADCM0 °C to RT2 - 4>95%High purity after aqueous workup. Chromatography may not be needed.
Boc Deprotection (TFA) TFADCM0 °C to RT1 - 4>90%Product isolated as a TFA salt if workup is non-basic.
Boc Deprotection (HCl) 4M HCl in DioxaneDioxane/MeOHRT1 - 3>90%Product often precipitates as the HCl salt, simplifying isolation.[3]

Troubleshooting and Key Considerations

  • Incomplete Protection: If the Boc protection step is sluggish, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze (Boc)₂O. A slight excess of (Boc)₂O can be used to drive the reaction to completion.

  • Side Reactions during Deprotection: If the substrate contains other acid-sensitive functional groups (e.g., acetals), the harsh conditions of Boc deprotection can cause cleavage. Milder deprotection methods or an alternative protecting group strategy may be required.[3]

  • Work-up after Deprotection: The deprotected amine is often obtained as a salt (trifluoroacetate or hydrochloride). For subsequent reactions that require the free base, a careful neutralization step with a base like NaHCO₃ or NaOH is essential. Incomplete neutralization can lead to low yields in the next step.

  • Alternative Deprotection: For highly sensitive substrates, solvent-free mechanochemical methods using p-toluenesulfonic acid have been reported, offering a milder alternative.[7]

Conclusion

The successful synthesis of this compound is critically dependent on a well-executed protecting group strategy. The use of the tert-butoxycarbonyl (Boc) group provides a reliable and high-yielding method to temporarily mask the reactive N-1 position of the piperidine ring, thereby enabling selective functionalization at the 4-position. The protocols outlined in this guide, from protection with (Boc)₂O to deprotection with strong acids like TFA or HCl, represent a field-proven, robust, and reproducible pathway for obtaining the target compound with high purity. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of other complex piperidine-based molecules.

References

  • BenchChem. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • ChemicalBook. 4-N-BOC-Aminopiperidine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017).
  • Organic Syntheses Procedure.

Sources

Introduction: The Significance of Piperidine Moieties and the Power of Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Suzuki-Miyaura Coupling with Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional building block for engaging with biological targets. The synthesis of functionalized piperidines is therefore a critical endeavor in drug discovery.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron species and an organic halide or triflate, stands as one of the most powerful and widely used transformations in modern organic synthesis.[1][2][3] Its appeal lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives.[1][4] When applied to piperidine derivatives, this reaction offers a direct and modular route to novel and complex molecular architectures.

Core Principles and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (e.g., a halogenated piperidine derivative) to form a palladium(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid or its ester is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Oxidative\nAddition->R1-Pd(II)L_n-X Transmetalation Transmetalation R1-Pd(II)L_n-X->Transmetalation R²-B(OR)₂ Base R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² Transmetalation->R1-Pd(II)L_n-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L_n-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product R¹-R² Reductive\nElimination->Product R1-X R¹-X (Piperidine-Halide) R1-X->Oxidative\nAddition R2-B(OR)2 R²-B(OR)₂ Base Base

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling.

Challenges and Considerations for Piperidine Derivatives

While a powerful tool, the application of Suzuki-Miyaura coupling to saturated heterocycles like piperidine presents unique challenges that are not as prevalent with sp²-hybridized substrates.

  • The "2-Pyridyl Problem" Analogy: Similar to the difficulties encountered with 2-pyridylboronic acids, the nitrogen atom in piperidine derivatives can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7]

  • Protodeboronation: Piperidine boronic acids and their esters can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted piperidine and reducing the yield of the desired coupled product.[8] This is often exacerbated by the basic conditions required for the reaction.

  • C(sp³)-C(sp²) Bond Formation: The coupling of a piperidine ring (an sp³-hybridized carbon) with an aryl or vinyl group (an sp²-hybridized carbon) can be more challenging than the more common C(sp²)-C(sp²) couplings.[9][10] The oxidative addition and reductive elimination steps can be slower for sp³-hybridized partners.

  • Stereochemistry: For chiral piperidine derivatives, maintaining stereochemical integrity at the coupling center is a critical consideration. The reaction conditions can influence whether the reaction proceeds with retention or inversion of configuration.[9]

Optimizing Reaction Conditions: A Systematic Approach

Successful Suzuki-Miyaura coupling of piperidine derivatives hinges on the careful selection and optimization of several key reaction parameters.

Choice of Boron Reagent

The stability and reactivity of the organoboron species are paramount. While boronic acids are commonly used, their instability can be problematic.

Boron ReagentAdvantagesDisadvantages
Boronic Acids Readily available, often highly reactive.Prone to protodeboronation and trimerization to boroxines.[11]
Pinacol Esters More stable than boronic acids, less prone to decomposition.[12]Can be less reactive, sometimes requiring more forcing conditions.
MIDA Boronates Highly stable, crystalline solids that are amenable to chromatography. They slowly release the boronic acid under the reaction conditions, which can be advantageous for sensitive substrates.[13]Require an extra synthetic step for their preparation.
Trifluoroborates Air- and moisture-stable crystalline solids with enhanced reactivity in some cases.Require specific conditions for activation.
Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is crucial for achieving high catalytic activity and selectivity.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[14] For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands are often superior.

  • Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For C(sp³)-C(sp²) couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and Buchwald's biarylphosphine ligands are often highly effective.[15] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.

The Role of the Base and Solvent

The base is essential for activating the boronic acid derivative for transmetalation. The choice of base and solvent is often intertwined.

  • Bases: Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] Organic bases such as triethylamine (NEt₃) can also be used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvents: A wide range of solvents can be employed, from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF and aqueous mixtures.[3] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Optimization_Workflow Start New Piperidine Substrate Boron_Reagent Select Boron Reagent (Acid, Pinacol Ester, MIDA) Start->Boron_Reagent Catalyst_Ligand Choose Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) Boron_Reagent->Catalyst_Ligand Base_Solvent Select Base & Solvent (e.g., K₂CO₃ in Dioxane/H₂O) Catalyst_Ligand->Base_Solvent Initial_Screen Initial Reaction Screen (e.g., 80-100 °C) Base_Solvent->Initial_Screen Analysis Analyze Outcome (LC-MS, NMR) Initial_Screen->Analysis Low_Yield Low Yield or Decomposition? Analysis->Low_Yield Optimize_Ligand Screen Ligands (XPhos, RuPhos, etc.) Low_Yield->Optimize_Ligand Yes Successful_Coupling Successful Coupling Low_Yield->Successful_Coupling No Optimize_Base Vary Base (K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Solvent Change Solvent (THF, Toluene, DMF) Optimize_Base->Optimize_Solvent Optimize_Solvent->Initial_Screen

Figure 2: A decision workflow for optimizing Suzuki-Miyaura coupling of piperidine derivatives.

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopiperidine derivative with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • N-Boc-4-bromopiperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-bromopiperidine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor choice of ligand/base/solvent, low reaction temperature.Use a fresh palladium source, screen different ligands and bases, increase the reaction temperature.
Significant protodeboronation Unstable boronic acid, presence of protic impurities.Switch to a more stable boron reagent (e.g., pinacol ester or MIDA boronate), use anhydrous solvents and reagents.
Formation of homocoupled byproducts Presence of oxygen, side reactions of the boronic acid.Ensure a thoroughly inert atmosphere, use a slight excess of the boronic acid.
Poor reproducibility Inconsistent quality of reagents or solvents, variations in reaction setup.Use high-purity reagents and solvents, ensure consistent degassing and inert atmosphere techniques.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized piperidine derivatives. A thorough understanding of the reaction mechanism, careful consideration of the unique challenges posed by saturated heterocycles, and a systematic approach to reaction optimization are essential for achieving high yields and reproducible results. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of this versatile reaction to accelerate their drug discovery and development efforts.

References

  • Rodríguez, N., Ramírez de Arellano, C., Asensio, G., & Medio-Simón, M. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry, 13(15), 4223–4229. [Link]

  • Fletcher, S. P., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). A general and efficient method for the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. Journal of the American Chemical Society, 136(1), 4-7. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Haydl, A. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15632. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • El-Sawy, E. R., & Shaughnessy, K. H. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki–Miyaura Cross-Couplings. Molecules, 25(5), 1184. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Zhang, Y., & Li, W. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 28(11), 1271-1282. [Link]

  • Jia, Z., & Rovis, T. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7804–7808. [Link]

  • Pérez-Temprano, M. H., & Casares, J. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(46), 11775-11793. [Link]

  • Li, C., & Ritter, T. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(4), 1231-1235. [Link]

  • Johnson, S. A., & Shaughnessy, K. H. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2277. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 1-10. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1942. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Xia, J., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(3), 819-828. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kumar, A., & Kumar, N. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(21), 3845. [Link]

  • de la Cruz, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

Sources

Application Note: Analytical Characterization of "N-Methyl-N-(piperidin-4-YL)methanesulfonamide" using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. "N-Methyl-N-(piperidin-4-YL)methanesulfonamide" is a small molecule of interest, and its unambiguous structural confirmation and purity assessment are critical prerequisites for its advancement in the drug development pipeline. This application note provides a detailed guide to the analytical characterization of this compound using two powerful and complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As a Senior Application Scientist, the aim here is not merely to present a set of protocols, but to provide a cohesive analytical strategy. We will delve into the rationale behind experimental parameter selection, the expected data outcomes, and the interpretation of the spectral data, all within the framework of established regulatory expectations for analytical procedure validation.[1][2][3][4][5][6][7][8][9] This approach ensures that the generated data is not only scientifically sound but also robust and reliable for regulatory submissions.

Structural Elucidation and Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[10][11][12] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C, within a molecule.

The "Why": Causality in Experimental Choices

For "this compound," our primary objectives for NMR analysis are:

  • Confirming the presence of all structural motifs: This includes the piperidine ring, the N-methyl group, and the methanesulfonamide moiety.

  • Verifying the connectivity: Ensuring the methanesulfonamide group is attached to the piperidine nitrogen and the methyl group is also on the sulfonamide nitrogen.

  • Assessing purity: Identifying the presence of any residual solvents or synthetic impurities.

To achieve this, a suite of 1D and potentially 2D NMR experiments are employed. ¹H NMR provides a rapid and sensitive overview of the proton environments, while ¹³C NMR confirms the carbon framework.

Experimental Protocol: ¹H and ¹³C NMR

1.2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. The choice can influence chemical shifts, particularly of exchangeable protons (e.g., N-H if present). For this compound, CDCl₃ is a suitable initial choice.

  • Concentration: Weigh approximately 5-10 mg of "this compound" and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

1.2.2. Data Acquisition

A standard 400 or 500 MHz NMR spectrometer is typically sufficient for this level of analysis.

  • ¹H NMR:

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Key parameters to consider are the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024 or more).

    • A wider spectral width is needed (e.g., 0 to 220 ppm).

Expected ¹H and ¹³C NMR Data and Interpretation

The chemical structure of "this compound" is:

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Piperidine H (axial, positions 2,6)~2.6 - 2.8Multiplet2HDeshielded by the adjacent nitrogen.
Piperidine H (equatorial, positions 2,6)~3.0 - 3.2Multiplet2HDeshielded by the adjacent nitrogen.
Piperidine H (axial, positions 3,5)~1.6 - 1.8Multiplet2HTypical aliphatic region.
Piperidine H (equatorial, positions 3,5)~1.9 - 2.1Multiplet2HTypical aliphatic region.
Piperidine H (position 4)~3.8 - 4.0Multiplet1HDeshielded by the sulfonamide nitrogen.
N-CH₃~2.8Singlet3HMethyl group attached to a nitrogen.
S-CH₃~2.9Singlet3HMethyl group attached to a sulfonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Piperidine C (positions 2,6)~45 - 50Carbon adjacent to nitrogen.[13][14][15][16]
Piperidine C (positions 3,5)~25 - 30Aliphatic carbon in a six-membered ring.[13][14][15][16]
Piperidine C (position 4)~50 - 55Carbon attached to the sulfonamide nitrogen.
N-CH₃~35 - 40Methyl carbon attached to nitrogen.
S-CH₃~40 - 45Methyl carbon attached to a sulfonyl group.
Workflow for NMR-based Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H NMR Spectrum Tube->H1_NMR Insert into Spectrometer C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) C13_NMR->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Signals to Protons and Carbons Integrate->Assign Structure_Confirm Confirm Structure and Assess Purity Assign->Structure_Confirm

Caption: Workflow for NMR-based structural confirmation.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17][18][19][20] It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The "Why": Rationale for MS Analysis

For "this compound," the key objectives are:

  • Determine the accurate molecular weight: This provides strong evidence for the elemental composition.

  • Obtain fragmentation data: This can corroborate the proposed structure by identifying characteristic fragment ions.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.

Experimental Protocol: ESI-MS

2.2.1. Sample Preparation

  • Solvent System: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump for continuous signal acquisition.

2.2.2. Data Acquisition

  • Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ ion.

  • Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion.

  • Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan. The [M+H]⁺ ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Expected MS Data and Interpretation

The molecular formula of "this compound" is C₇H₁₆N₂O₂S, with a monoisotopic mass of 192.09 g/mol .

Table 3: Expected m/z Values in ESI-MS

IonExpected m/zRationale
[M+H]⁺193.10Protonated molecular ion.
[M+Na]⁺215.08Sodium adduct, often observed.

2.3.1. Predicted Fragmentation Pattern (MS/MS of [M+H]⁺)

Sulfonamides can undergo characteristic fragmentation pathways.[21][22][23][24][25] For the protonated molecule, common cleavages are expected around the sulfonamide core.

Key Predicted Fragment Ions:

  • Loss of SO₂ (64 Da): A common fragmentation for sulfonamides, leading to an ion at m/z 129.04 .[21][23][24]

  • Cleavage of the S-N bond: This can lead to fragments corresponding to the piperidine portion and the methanesulfonyl portion.

  • Fragmentation of the piperidine ring: This can result in a series of smaller ions.

Workflow for MS-based Molecular Weight and Structure Confirmation

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis & Interpretation Sample_MS Prepare Dilute Solution (e.g., in ACN/H₂O) Infuse Direct Infusion via Syringe Pump Sample_MS->Infuse Full_Scan Acquire Full Scan MS (Positive ESI Mode) Infuse->Full_Scan MSMS Perform Tandem MS (MS/MS) on [M+H]⁺ Full_Scan->MSMS Identify_MplusH Identify [M+H]⁺ and Confirm Molecular Weight Full_Scan->Identify_MplusH Analyze_Fragments Analyze MS/MS Spectrum for Characteristic Fragments MSMS->Analyze_Fragments Structure_Corroborate Corroborate Structure Identify_MplusH->Structure_Corroborate Analyze_Fragments->Structure_Corroborate

Caption: Workflow for MS-based molecular weight and structure confirmation.

Ensuring Scientific Integrity and Regulatory Compliance

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3][4][6] The protocols described herein form the basis for a formal validation that would be required for regulatory submissions, adhering to guidelines such as ICH Q2(R1).[2][4][7][26]

  • Specificity: The combination of NMR and MS provides a high degree of specificity, ensuring that the signals observed are unique to the analyte.

  • Trustworthiness: The described protocols are self-validating in that the orthogonal nature of NMR and MS provides a cross-check. The molecular weight from MS must be consistent with the structure determined by NMR.

  • Authoritative Grounding: The choice of techniques and the interpretation of data are grounded in fundamental principles of spectroscopy and established fragmentation mechanisms of related chemical classes.

Conclusion

The analytical characterization of "this compound" is effectively achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR provides an unambiguous determination of the chemical structure, while MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. The detailed protocols and expected data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this molecule, ensuring data integrity and alignment with regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • PubChem. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

  • eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Google Patents. US8153629B2 - Pharmaceutical compounds.
  • Google Patents. WO2008070740A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.
  • Google Patents. US8946218B2 - CCR2 receptor antagonists, method for producing the same, and use thereof as medicaments.

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide. Due to the absence of a significant UV chromophore in the analyte, this guide focuses on a primary method utilizing a Charged Aerosol Detector (CAD) for universal and sensitive detection. An alternative method involving pre-column derivatization for UV detection is also discussed. The protocols provided herein are designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive framework for method implementation, validation, and forced degradation studies in accordance with ICH guidelines.

Introduction: The Analytical Challenge

This compound is a chemical entity of interest in pharmaceutical development. A critical aspect of its development and quality control is the accurate determination of its purity and the identification of any related substances or degradation products. The primary analytical challenge posed by this molecule is its lack of a strong ultraviolet (UV) chromophore, which renders standard HPLC-UV detection methods insensitive and inadequate for trace impurity analysis.[1][2][3]

To overcome this limitation, a universal detector that does not rely on the optical properties of the analyte is required. The Charged Aerosol Detector (CAD) is an ideal choice, as it provides a consistent response for non-volatile and semi-volatile compounds, making it highly suitable for the quantitative analysis of substances with weak or no UV absorption.[4][5][6][7] This application note details a stability-indicating HPLC-CAD method, designed to separate the main component from its potential impurities and degradation products.

Principle of Charged Aerosol Detection (CAD)

The HPLC eluent is nebulized to form fine droplets, which are then dried in a heated tube, leaving behind non-volatile analyte particles. These particles are subsequently charged by a corona discharge and detected by an electrometer. The resulting signal is proportional to the mass of the analyte, providing a universal detection mechanism.[4][8]

Recommended HPLC-CAD Method

This section outlines the materials, reagents, and a step-by-step protocol for the purity analysis of this compound using HPLC with Charged Aerosol Detection.

Materials and Reagents
  • Analyte: this compound reference standard and test samples.

  • Solvents: HPLC grade Acetonitrile and Water.

  • Reagents: Formic acid (or Trifluoroacetic acid), analytical grade.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).

    • Data acquisition and processing software (e.g., Chromeleon™ CDS).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 35°C; Nebulizer Gas (Nitrogen): 35 psi
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard solution.

Experimental Protocol: Purity Analysis

Caption: Workflow for HPLC-CAD Purity Analysis.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.

  • Injection: Inject a blank (diluent) to ensure no carryover or system contamination. Subsequently, inject the standard and sample solutions.

  • Data Acquisition: Acquire the chromatograms for the entire duration of the gradient run.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Alternative Method: Pre-Column Derivatization with HPLC-UV

For laboratories without access to a CAD or ELSD, pre-column derivatization can be employed to attach a UV-active tag to the secondary amine of this compound.[9][10][11]

Derivatizing Agent

A common derivatizing agent for secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts to form a highly UV-absorbent derivative.[10]

Derivatization Protocol
  • To 1 mL of the sample solution (e.g., 0.1 mg/mL in acetonitrile), add 1 mL of a borate buffer solution (pH 9.0).

  • Add 1 mL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.

  • Quench the reaction by adding a small amount of an amino acid solution (e.g., glycine) to consume excess FMOC-Cl.

  • The derivatized sample is then ready for HPLC-UV analysis.

HPLC-UV Conditions for Derivatized Sample
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program A suitable gradient to separate the derivatized analyte from by-products.
Flow Rate 1.0 mL/min
Detection UV at approximately 265 nm

Method Validation (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the primary HPLC-CAD method is crucial to ensure its suitability for its intended purpose.[12][13][14] The following parameters should be evaluated:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often determined by spike/recovery studies.
Precision - Repeatability: Precision under the same operating conditions over a short interval of time. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies must be performed on the drug substance.[12] These studies expose the analyte to various stress conditions to generate potential degradation products.

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Protocol and Evaluation

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis Analyze Analyze Stressed Samples by HPLC-CAD Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photolytic Photo->Analyze Evaluate Evaluate Peak Purity (e.g., with DAD or MS) Analyze->Evaluate Mass_Balance Perform Mass Balance Calculation Analyze->Mass_Balance

Caption: Forced Degradation Study Workflow.

  • Prepare solutions of this compound and subject them to the stress conditions listed above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

  • Analyze the stressed samples using the validated HPLC-CAD method.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis (using a diode-array detector or mass spectrometer) should be performed to confirm the homogeneity of the main peak.

Conclusion

The HPLC method utilizing Charged Aerosol Detection described in this application note provides a sensitive, reliable, and universal approach for the purity determination of this compound. Its ability to detect compounds lacking a UV chromophore makes it a superior choice over traditional HPLC-UV methods. When properly validated and supplemented with forced degradation studies, this method is a powerful tool for quality control and stability testing in a regulated pharmaceutical environment.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. [Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Gilson Inc. [Link]

  • Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ACS Publications. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Method Development & Validation (Stability-Indicating). Jordi Labs. [Link]

  • HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Labcompare. [Link]

  • The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. BioPharmaSpec. [Link]

  • The principles of ELSD. Peak Scientific. [Link]

  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis Online. [Link]

  • Stability Indicating HPLC Method Development and Validation. Semantic Scholar. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Missing peaks using UV detection in HPLC methods. MicroSolv Technology Corporation. [Link]

  • No chromophore - no problem? Wiley Analytical Science. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

Sources

Application Notes and Protocols: The Strategic Role of N-Methyl-N-(piperidin-4-YL)methanesulfonamide in the Synthesis of Novel CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its role in mediating cancer metastasis, HIV entry, and inflammatory responses has driven significant research into the development of small molecule antagonists. This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key building block, N-Methyl-N-(piperidin-4-YL)methanesulfonamide , in the synthesis of a novel class of CXCR4 antagonists. We present a comprehensive, step-by-step protocol for a representative synthetic route, underpinned by established chemical principles and analogous transformations from peer-reviewed literature. This guide explains the causality behind experimental choices, offers insights into reaction monitoring and purification, and provides a framework for the development of potent and selective CXCR4 inhibitors.

Introduction: The Therapeutic Imperative of Targeting the CXCR4/CXCL12 Axis

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1, or CXCL12), form a signaling axis that is fundamental to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the dysregulation of the CXCR4/CXCL12 axis is a hallmark of various pathologies. In many forms of cancer, tumor cells overexpress CXCR4, which facilitates their metastasis to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver.[2] Furthermore, CXCR4 acts as a co-receptor for T-tropic strains of HIV-1, mediating viral entry into host cells.[3]

The therapeutic potential of antagonizing the CXCR4/CXCL12 interaction is underscored by the FDA approval of drugs like Plerixafor (AMD3100), which is used to mobilize hematopoietic stem cells.[1] The development of novel, orally bioavailable small molecule CXCR4 antagonists with improved pharmacokinetic and pharmacodynamic profiles remains a high-priority area in medicinal chemistry.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The incorporation of a sulfonamide group, a well-established pharmacophore, can introduce key hydrogen bonding interactions and modulate the overall properties of the molecule. Specifically, the building block This compound offers a unique combination of a secondary amine for further functionalization and a pre-installed N-methylsulfonamide group, which can serve as a key recognition motif for the CXCR4 binding pocket.

This application note details a robust synthetic strategy to leverage this building block in the creation of a novel, potent CXCR4 antagonist.

The CXCR4 Signaling Pathway and Mechanism of Antagonism

Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate cell survival, proliferation, and migration.[4][5]

Small molecule CXCR4 antagonists typically function as competitive inhibitors, binding to the receptor's transmembrane pocket and preventing the binding of CXCL12. This blockade of the natural ligand abrogates the downstream signaling cascades, thereby inhibiting the pathological cellular responses.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_Protein G-protein Activation CXCR4->G_Protein Activates CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds Antagonist CXCR4 Antagonist (e.g., from this compound) Antagonist->CXCR4 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cellular_Response Cell Proliferation, Survival, Migration, Metastasis PI3K_Akt->Cellular_Response MAPK->Cellular_Response Synthesis_Workflow Start This compound Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 FinalProduct CXCR4-ANT-MPSA Step3->FinalProduct

Caption: Synthetic workflow for CXCR4-ANT-MPSA.

Step 1: Reductive Amination

Objective: To introduce a key pharmacophoric element, a 2-aminopyridine moiety, onto the piperidine nitrogen. This transformation is a cornerstone of medicinal chemistry for the formation of C-N bonds.

Protocol:

  • To a solution of This compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added 2-pyridinecarboxaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, Intermediate A , is purified by column chromatography on silica gel.

Justification: Reductive amination is a widely used, robust method for the synthesis of substituted amines from ketones or aldehydes. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.

Step 2: Amide Coupling

Objective: To couple the secondary amine of Intermediate A with a carboxylic acid bearing a handle for further functionalization, in this case, 4-bromobenzoic acid. Amide bond formation is a critical reaction in drug synthesis.

Protocol:

  • To a solution of Intermediate A (1.0 eq) and 4-bromobenzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) is added N,N'-diisopropylethylamine (DIPEA, 3.0 eq).

  • The mixture is cooled to 0 °C, and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, Intermediate B , is purified by column chromatography.

Justification: PyBOP is a common and efficient peptide coupling reagent that facilitates the formation of the amide bond with minimal side reactions and high yields.

Step 3: Suzuki Coupling

Objective: To introduce a final aromatic moiety to the core structure via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds between aromatic systems.

Protocol:

  • To a degassed mixture of Intermediate B (1.0 eq), 3-pyridineboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water (10 mL/mmol) is added [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq).

  • The reaction mixture is heated to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

  • Reaction progress is monitored by LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product, CXCR4-ANT-MPSA , is purified by preparative high-performance liquid chromatography (HPLC).

Justification: The Suzuki coupling is a highly versatile and widely used cross-coupling reaction in pharmaceutical synthesis due to its tolerance of a wide range of functional groups and its generally high yields.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthesis of CXCR4-ANT-MPSA .

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)
1Intermediate AC₁₃H₂₂N₄O₂S314.4175-85>95%
2Intermediate BC₂₀H₂₅BrN₄O₃S513.4170-80>95%
3CXCR4-ANT-MPSAC₂₅H₂₉N₅O₃S495.6060-75>98%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel CXCR4 antagonist, CXCR4-ANT-MPSA , utilizing the versatile building block This compound . The presented three-step synthesis employs robust and well-established reactions in medicinal chemistry, offering a reliable pathway for the generation of potent CXCR4 inhibitors. This guide is intended to empower researchers and drug development professionals to explore the chemical space around this promising scaffold and to accelerate the discovery of new therapeutics targeting the CXCR4/CXCL12 axis.

References

  • Feng, Y., Broder, C. C., Kennedy, P. E., & Berger, E. A. (1996). HIV-1 entry cofactor: functional cDNA cloning of a seven-transmembrane, G protein-coupled receptor. Science, 272(5263), 872–877. [Link]

  • Teixidó, J., Martínez-Moreno, M., & O'Hayre, M. (2011). CXCR4/CXCL12 signaling in cancer. Expert Opinion on Therapeutic Targets, 15(7), 823–836. [Link]

  • Busillo, J. M., & Benovic, J. L. (2007). Regulation of G protein-coupled receptor signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1768(4), 794–805. [Link]

  • De Clercq, E. (2010). The AMD3100 story: the path to the discovery of a stem cell mobilizer (Mozobil). Nature Reviews Drug Discovery, 9(7), 571–577. [Link]

  • Balkwill, F. (2004). Cancer and the chemokine network. Nature Reviews Cancer, 4(7), 540–550. [Link]

Sources

Application Notes and Protocols for the Evaluation of N-Methyl-N-(piperidin-4-YL)methanesulfonamide in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel chemical entities with therapeutic potential. This document outlines a comprehensive, albeit hypothetical, research and development framework for the investigation of N-Methyl-N-(piperidin-4-YL)methanesulfonamide (hereafter referred to as "Compound X") as a potential disease-modifying agent for AD. As there is currently no direct scientific literature linking Compound X to Alzheimer's disease, this guide is intended to serve as a detailed roadmap for its initial characterization and validation, from target engagement to preclinical proof-of-concept.

Our proposed investigation is centered on the hypothesis that Compound X acts as a modulator of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key pathological driver in Alzheimer's disease. Dysregulation of GSK-3β is implicated in both amyloid-beta (Aβ) production and the hyperphosphorylation of tau protein, the two central hallmarks of AD pathology.[1][2][3] The structural components of Compound X, namely the piperidine ring and the methanesulfonamide group, are found in various CNS-active agents, suggesting potential for blood-brain barrier penetration and interaction with kinase targets.

This document provides a structured workflow, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals embarking on the evaluation of this, or structurally related, novel compounds for Alzheimer's disease.

Proposed Mechanism of Action: GSK-3β Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in the brain. Its hyperactivity has been linked to a cascade of neurodegenerative events.[3][4] Specifically, GSK-3β can phosphorylate amyloid precursor protein (APP), influencing its cleavage by β-secretase (BACE1) and γ-secretase, thereby promoting the generation of neurotoxic Aβ peptides.[1][4] Furthermore, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.[2][4][5]

We hypothesize that Compound X, due to its chemical structure, may act as an inhibitor of GSK-3β, thereby attenuating both amyloid and tau pathologies. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

GSK-3beta_Pathway_in_AD cluster_0 Upstream Regulation cluster_1 GSK-3β Activity cluster_2 Pathological Consequences cluster_3 Therapeutic Intervention Insulin/Wnt Insulin/Wnt GSK3b_inactive Inactive GSK-3β (p-Ser9) Insulin/Wnt->GSK3b_inactive Inhibits GSK3b_active Active GSK-3β APP APP GSK3b_active->APP Phosphorylates Tau Tau GSK3b_active->Tau Phosphorylates Abeta Aβ Production APP->Abeta Proteolytic Cleavage Tau_P Tau Hyperphosphorylation Tau->Tau_P Hyperphosphorylation Plaques Amyloid Plaques Abeta->Plaques Aggregation Tangles Neurofibrillary Tangles Tau_P->Tangles Aggregation Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Tangles->Neurodegeneration Compound_X Compound X Compound_X->GSK3b_active Inhibits

Caption: Proposed mechanism of action of Compound X in Alzheimer's disease.

Experimental Workflow: A Phased Approach

The evaluation of Compound X will proceed through a multi-stage process, beginning with fundamental in vitro characterization and culminating in preclinical in vivo efficacy studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Studies A1 Compound Synthesis & Purity Analysis A2 GSK-3β Kinase Assay A1->A2 A3 Cell Viability & Neurotoxicity A2->A3 A4 Blood-Brain Barrier Permeability Assay A3->A4 B1 Tau Phosphorylation Assay A4->B1 B2 Aβ Production Assay B1->B2 B3 Neuroprotection Assay B2->B3 C1 Pharmacokinetics & Brain Penetration B3->C1 C2 Acute Toxicity C1->C2 C3 Efficacy in AD Mouse Model C2->C3

Caption: Phased experimental workflow for the evaluation of Compound X.

PART 1: In Vitro Characterization

Compound Synthesis and Purity Analysis

Objective: To synthesize and purify Compound X to ≥98% purity for use in all subsequent assays.

Protocol: The synthesis of this compound can be achieved through a multi-step process, likely involving the reaction of N-methyl-4-aminopiperidine with methanesulfonyl chloride in the presence of a suitable base. The final product should be purified by column chromatography or recrystallization.

Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

GSK-3β Kinase Assay

Objective: To determine the inhibitory activity and selectivity of Compound X against GSK-3β.

Protocol:

  • Utilize a commercially available in vitro GSK-3β kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Prepare a dilution series of Compound X (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, combine recombinant human GSK-3β, a suitable substrate peptide (e.g., a phosphopeptide derived from glycogen synthase), and ATP.

  • Add the different concentrations of Compound X to the wells. Include appropriate controls (no enzyme, no compound).

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
Compound XGSK-3βTBD
CHIR-99021 (Control)GSK-3β~5-10
Cell Viability and Neurotoxicity Assay

Objective: To assess the potential toxicity of Compound X in a neuronal cell line.

Protocol:

  • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Treat the cells with a range of concentrations of Compound X (e.g., from 100 nM to 1 mM) for 24 and 48 hours.

  • Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability assay.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To predict the ability of Compound X to cross the blood-brain barrier.

Protocol:

  • Utilize a commercially available in vitro BBB model, such as a transwell system with co-cultured brain endothelial cells, pericytes, and astrocytes.

  • Add Compound X to the apical (blood) side of the transwell.

  • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (brain) side.

  • Quantify the concentration of Compound X in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

CompoundPapp (cm/s)Predicted BBB Permeability
Compound XTBDTBD
Propranolol (High Permeability Control)>20 x 10⁻⁶High
Atenolol (Low Permeability Control)<2 x 10⁻⁶Low

PART 2: Cellular Assays

Tau Phosphorylation Assay in a Cellular Model

Objective: To determine if Compound X can reduce tau phosphorylation in a cellular context.

Protocol:

  • Use a cell line that stably expresses human tau, such as U2OS cells stably expressing triple mutant human 0N4R Tau-tGFP.[6][7][8]

  • Induce tau hyperphosphorylation using a known stimulus, such as okadaic acid (a phosphatase inhibitor).

  • Treat the cells with various concentrations of Compound X.

  • After treatment, lyse the cells and perform a Western blot analysis using antibodies specific for total tau and phosphorylated tau at key AD-related epitopes (e.g., p-Tau Ser202/Thr205 [AT8], p-Tau Ser396/404 [PHF-1]).

  • Alternatively, use an immunofluorescence-based high-content imaging assay to quantify the formation of microtubule bundles, which is dependent on tau phosphorylation status.[9][10]

  • Quantify the ratio of phosphorylated tau to total tau.

Aβ Production Assay

Objective: To assess the effect of Compound X on the production of Aβ40 and Aβ42.

Protocol:

  • Culture SH-SY5Y cells or another suitable cell line that overexpresses human APP (e.g., HEK293-APP).

  • Treat the cells with non-toxic concentrations of Compound X for 24 hours.

  • Collect the cell culture medium.

  • Measure the levels of Aβ40 and Aβ42 in the medium using a sensitive and specific ELISA kit.

  • Normalize the Aβ levels to the total protein concentration of the cell lysate.

Neuroprotection Assay

Objective: To evaluate the ability of Compound X to protect neurons from Aβ-induced toxicity.

Protocol:

  • Culture primary cortical neurons or a neuronal cell line like SH-SY5Y.

  • Pre-treat the cells with various concentrations of Compound X for 2 hours.

  • Expose the cells to a neurotoxic concentration of pre-aggregated Aβ42 oligomers for 24 hours.[11]

  • Assess cell viability using an MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[12]

  • Calculate the percentage of neuroprotection conferred by Compound X compared to cells treated with Aβ42 alone.

PART 3: In Vivo Studies

Pharmacokinetics and Brain Penetration

Objective: To determine the pharmacokinetic profile of Compound X and its ability to cross the BBB in a rodent model.

Protocol:

  • Administer a single dose of Compound X to C57BL/6 mice via intravenous (IV) and oral (PO) routes.

  • Collect blood and brain tissue samples at multiple time points post-administration.

  • Analyze the concentration of Compound X in plasma and brain homogenates using LC-MS/MS.

  • Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

  • Determine the brain-to-plasma concentration ratio to assess brain penetration.

Acute Toxicity Study

Objective: To evaluate the short-term safety profile of Compound X.

Protocol:

  • Administer increasing doses of Compound X to mice.

  • Monitor the animals for any signs of toxicity, changes in behavior, or mortality over a period of 14 days.

  • Perform a basic histopathological examination of major organs at the end of the study.

  • Determine the maximum tolerated dose (MTD).

Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of Compound X in a relevant animal model of AD.

Animal Model:

  • APP/PS1 or 5xFAD transgenic mice: These models develop age-dependent amyloid plaque pathology and cognitive deficits.[13][14][15][16]

Protocol:

  • Treat aged APP/PS1 or 5xFAD mice and their wild-type littermates with Compound X or vehicle daily for a period of 3-6 months.

  • Behavioral Testing: In the final month of treatment, perform a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.[17][18][19]

    • Y-Maze: To assess short-term working memory.[17][20]

    • Novel Object Recognition: To test recognition memory.[17][19][20]

  • Biochemical and Histological Analysis: Following the completion of behavioral testing, sacrifice the animals and collect brain tissue.

    • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot: Measure levels of total and phosphorylated tau.

    • Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

Conclusion

The comprehensive experimental plan detailed in these application notes provides a rigorous and systematic approach to evaluating the potential of this compound (Compound X) as a novel therapeutic agent for Alzheimer's disease. By focusing on the scientifically sound hypothesis of GSK-3β inhibition, this workflow enables a thorough investigation from initial target engagement to preclinical proof-of-concept. The successful execution of these protocols will provide critical data on the compound's potency, selectivity, safety, and efficacy, thereby informing the decision to advance this or related molecules into further stages of drug development.

References

  • Lalonde, R., & Strazielle, C. (2019). Mouse Models of Alzheimer's Disease. eNeuro, 6(3), ENEURO.0124-19.2019. [Link]

  • Penney, J., et al. (2020). iPSC-derived human neurons reveal the impact of APOE4 on synaptic transmission and network activity. Cell Stem Cell, 26(4), 507-521.e6. [Link]

  • Zahid, S., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 54, 159-178. [Link]

  • Emulate Bio. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service. [Link]

  • Scantox. Alzheimer's Disease In Vitro Models. [Link]

  • Viel, T., et al. (2013). In Vivo Imaging Biomarkers in Mouse Models of Alzheimer's Disease: Are We Lost in Translation or Breaking Through? International Journal of Alzheimer's Disease, 2013, 810793. [Link]

  • Bhatti, J. S., et al. (2023). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Frontiers in Aging Neuroscience, 15, 1296919. [Link]

  • Creative Biolabs. Rodent Behavioral Tests for Cognition. [Link]

  • Taconic Biosciences. Alzheimer's Disease Mouse Models. [Link]

  • Le, K., & Kim, H. G. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Experimental Neurobiology, 23(4), 301–310. [Link]

  • Drummond, E., & Wisniewski, T. (2017). Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. International Journal of Molecular Sciences, 18(4), 712. [Link]

  • Avidin. Behavioral Tests. [Link]

  • Plotnikova, E. V., et al. (2022). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Genes & Cells, 17(1), 5-21. [Link]

  • Innoprot. tau Phosphorylation Assay. [Link]

  • Waisman Center. Mouse Behavioral Tests. [Link]

  • Poeta, E., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. [Link]

  • La-Ferla, F. M. (2002). Roles of glycogen synthase kinase 3 in Alzheimer's disease. Journal of Neurochemistry, 83(1), 1-12. [Link]

  • Kumar, S., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2218–2236. [Link]

  • Innoprot. tau Phosphorylation Assay Cell Line. [Link]

  • Al-Kuraishy, H. M., et al. (2022). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Advanced Pharmacy Education & Research, 12(1), 1-13. [Link]

  • Poeta, E., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology, 2451, 149-166. [Link]

  • Campagna, J., et al. (2023). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. bioRxiv. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.34. [Link]

  • ResearchGate. Role of GSK-3β in Alzheimer disease (AD). [Link]

  • MD Biosciences. Cell-Based Assays. [Link]

  • Cells Online. Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line. [Link]

  • Nicolazzo, J. A., & Banks, W. A. (2007). Methods to assess drug permeability across the blood-brain barrier. Journal of Pharmacy and Pharmacology, 59(4), 487-498. [Link]

  • Yang, Z., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. International Journal of Clinical and Experimental Medicine, 8(4), 4808–4820. [Link]

  • Zhang, Y., et al. (2023). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 16, 1228641. [Link]

  • Vassar, R. (2016). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Current Alzheimer Research, 13(1), 24-36. [Link]

  • Innoprot. Alzheimer's Disease in vitro models. [Link]

  • Creative Biolabs. Tau Phosphorylation Assay. [Link]

  • Lauretti, E., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(5), 165772. [Link]

  • Bitan, G. (2006). β-Amyloid Protein Aggregation. In: Methods in Molecular Biology. [Link]

  • Campagna, J., et al. (2023). Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. bioRxiv. [Link]

  • Sohet, F., et al. (2015). A simple novel approach for detecting blood-brain barrier permeability using GPCR internalization. EMBO Molecular Medicine, 7(7), 841–853. [Link]

  • Harris, J. P., & Madabattula, S. T. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 15(11), 1295–1306. [Link]

  • Goger, M., et al. (2020). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports, 10(1), 1-12. [Link]

  • Creative Bioarray. Tau Phosphorylation Assay. [Link]

  • Walsh, D. M., et al. (2014). Production and use of recombinant Aβ for aggregation studies. Methods in Molecular Biology, 1184, 3–20. [Link]

  • Yang, Z., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. International Journal of Clinical and Experimental Medicine, 8(4), 4808-4820. [Link]

  • Nguyen, L., & Lucke-Wold, B. P. (2020). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Journal of Clinical and Medical Research, 2(3). [Link]

  • Iannuzzi, M., et al. (2021). Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • ResearchGate. Methods for Analysis of Amyloid-β Aggregates. [Link]

  • Vassar, R. (2016). BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. Alzheimer's Research & Therapy, 8(1), 1-10. [Link]

  • Neuro Central. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. [Link]

  • G. F. Ecker, et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(1), 191–204. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976–990. [Link]

Sources

Application of N-Methyl-Piperidine Derivatives in the Synthesis of Advanced Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Anti-Inflammatory Drug Discovery

The piperidine ring, a ubiquitous heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. In the realm of anti-inflammatory therapeutics, piperidine derivatives have demonstrated significant potential, contributing to the development of potent and selective agents targeting a range of inflammatory pathways.[3][4][5] This application note will delve into the synthetic utility of N-methyl-piperidine derivatives, with a particular focus on their application as key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a modern class of anti-inflammatory drugs.

While the specific compound "N-Methyl-N-(piperidin-4-YL)methanesulfonamide" is a functionalized piperidine, this guide will use the well-established synthesis of Tofacitinib , a potent JAK inhibitor, as a prime exemplar. The core structure of Tofacitinib features a complex N-methyl-piperidine derivative, highlighting the critical role of this moiety in achieving high-affinity and selective inhibition of its target.[6][7] Through this case study, we will explore the strategic importance of the piperidine scaffold, the rationale behind its chemical modifications, and provide detailed protocols for its incorporation into a final active pharmaceutical ingredient (API).

The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Target in Inflammation

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, which are key drivers of inflammation and immune responses.[8][9] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[9][10]

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the expression of genes involved in inflammation and immunity.[9]

Tofacitinib functions as a potent inhibitor of the JAK family of kinases, with a degree of selectivity for JAK1 and JAK3 over JAK2.[10][11] By blocking the activity of these enzymes, Tofacitinib effectively dampens the inflammatory cascade, providing therapeutic relief for patients with chronic inflammatory conditions.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Synthetic Strategy for Tofacitinib: The Central Role of the Piperidine Intermediate

The synthesis of Tofacitinib can be conceptually divided into the preparation of two key fragments: the pyrrolo[2,3-d]pyrimidine core and the chiral 3-amino-4-methylpiperidine derivative. The subsequent coupling of these fragments and final modification yields the target molecule.

The specific intermediate of relevance to our discussion is N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , which contains the crucial N-methyl-piperidine moiety. The synthesis of this intermediate is a multi-step process that often involves the construction of the piperidine ring, introduction of the required stereochemistry, and subsequent functionalization.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide. This molecule is a valuable building block in medicinal chemistry and drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its synthesis. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success in the laboratory.

The most common and reliable synthetic route involves a three-stage process starting from the commercially available N-Boc-4-piperidone. This pathway leverages a protecting group strategy to ensure regioselectivity and high yields.

Overall Synthetic Workflow

The synthesis can be logically divided into three key transformations:

  • Reductive Amination: Formation of the key intermediate, tert-butyl 4-(methylamino)piperidine-1-carboxylate.

  • Sulfonamide Formation (Mesylation): Reaction of the secondary amine with methanesulfonyl chloride.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Mesylation cluster_2 Stage 3: Deprotection A N-Boc-4-piperidone B tert-butyl 4-(methylamino)piperidine-1-carboxylate A->B Reductive Amination (Methylamine, NaBH(OAc)₃) C tert-butyl 4-(methyl(methylsulfonyl)amino)piperidine-1-carboxylate B->C Mesylation (MsCl, Base) D This compound C->D Boc Deprotection (TFA or HCl)

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to follow the synthetic workflow, addressing common questions and problems encountered at each stage.

Stage 1: Reductive Amination of N-Boc-4-piperidone

This initial step is critical for establishing the N-methyl-piperidin-4-yl core. While seemingly straightforward, efficiency here prevents purification challenges later.

Q1: What are the most common side products in this reductive amination, and how can I avoid them?

A1: The two most common side products are the tertiary amine formed by over-alkylation and the simple reduction of the starting ketone to an alcohol.

  • Over-alkylation: This occurs when the desired secondary amine product reacts again with the ketone starting material. This is less common with methylamine but can be minimized by using a slight excess of methylamine and adding the reducing agent portion-wise while monitoring the reaction by TLC or LC-MS.

  • Alcohol Formation: The ketone can be directly reduced to tert-butyl 4-hydroxypiperidine-1-carboxylate. To prevent this, it is crucial to allow sufficient time for the imine/iminium ion to form before adding the reducing agent. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is much more effective at reducing the protonated iminium ion than the starting ketone.[1]

Q2: Why is pH control important during this reaction?

A2: The pH of the reaction is a critical parameter that directly influences the rate of iminium ion formation. The reaction is optimally run under mildly acidic conditions (pH 5-6).[1]

  • If pH is too high (basic): The formation of the iminium ion from the initial hemiaminal intermediate is slow.

  • If pH is too low (acidic): The methylamine nucleophile becomes fully protonated to the non-nucleophilic methylammonium ion (CH₃NH₃⁺), shutting down the initial attack on the ketone. A common practice is to use a methylamine solution or salt and add a small amount of acetic acid to buffer the system into the optimal range.

Q3: I am getting a low yield. What are the likely causes?

A3: Low yields in this step often trace back to three issues:

  • Inefficient Imine Formation: Ensure you are stirring the ketone and methylamine together for a sufficient period (e.g., 1-2 hours) before adding the reducing agent.[2]

  • Inactive Reducing Agent: Sodium triacetoxyborohydride can degrade if not stored properly under anhydrous conditions. Use a fresh bottle if its efficacy is in doubt.

  • Suboptimal Work-up: The product, tert-butyl 4-(methylamino)piperidine-1-carboxylate, has a basic secondary amine. During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to prevent the protonated product from remaining in the aqueous phase.

Stage 2: Mesylation of the Secondary Amine

This step forms the crucial sulfonamide bond. The key challenge is driving the reaction to completion without side reactions.

Q4: My mesylation reaction is sluggish and does not go to completion. How can I improve the conversion?

A4: Incomplete conversion is a common issue. The nucleophilicity of the secondary amine in the N-Boc-4-(methylamino)piperidine intermediate is somewhat sterically hindered.

  • Choice of Base: A non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction. Pyridine can also be used and may act as a nucleophilic catalyst. Ensure at least 1.2-1.5 equivalents of the base are used.

  • Temperature: While often run at 0 °C to room temperature, gently warming the reaction to 40-50 °C can significantly increase the rate if conversion stalls. Monitor by TLC to avoid decomposition.

  • Reagent Addition: Add the methanesulfonyl chloride (MsCl) dropwise to a cooled solution (0 °C) of the amine and base in an aprotic solvent like dichloromethane (DCM). Adding the amine to the mesyl chloride can lead to side reactions.

Q5: I see an unexpected, more nonpolar spot on my TLC plate after the reaction. What could it be?

A5: This is likely a result of a side reaction with the Boc protecting group. While the Boc group is generally stable to the basic conditions of mesylation, prolonged reaction times at elevated temperatures or the presence of certain impurities could potentially lead to side reactions. However, a more common side product could be the formation of a dimer or other impurities if the starting amine is not pure. The primary troubleshooting step should be to confirm the purity of your starting tert-butyl 4-(methylamino)piperidine-1-carboxylate.

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction temperature to 40 °C; ensure >1.2 eq. of base is used.
Product loss during work-up.Use a gentle aqueous wash (e.g., saturated NaHCO₃) to remove excess acid/base. Avoid strong acids or bases.
Multiple Products Impure starting amine.Re-purify the tert-butyl 4-(methylamino)piperidine-1-carboxylate intermediate by column chromatography.
Reaction with solvent.Ensure the use of a dry, aprotic solvent like DCM or THF.
Stage 3: Boc Deprotection

This final step unmasks the piperidine nitrogen to yield the target compound. The primary challenge is ensuring complete removal of the Boc group and isolating the final product cleanly.

Q6: What is the best acid to use for Boc deprotection, and what are the differences?

A6: The two most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically as a solution in an organic solvent like dioxane or methanol.

  • TFA: Often used in a mixture with DCM (e.g., 20-50% TFA in DCM).[3] The reaction is usually fast (30-60 min) at room temperature. A key advantage is that TFA and DCM are volatile and can be easily removed under reduced pressure. The product is isolated as the trifluoroacetate salt.

  • HCl in Dioxane/Methanol: This is also very effective. It provides the product as the hydrochloride salt, which is often a highly crystalline solid, making it easy to isolate by filtration.[4] The reaction may require slightly longer times or gentle warming.

The choice often depends on the desired final salt form and the scale of the reaction. For ease of isolation on a lab scale, HCl in dioxane is often preferred.

Q7: After removing the solvent post-deprotection, I am left with a sticky oil instead of a solid salt. How should I proceed?

A7: This is common, especially with TFA salts. The goal is to induce crystallization or precipitation.

  • Trituration: Add a nonpolar solvent in which the product salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Vigorously stir or sonicate the mixture. This will often cause the oily salt to solidify. The resulting solid can then be collected by filtration.

  • Solvent Swap: If you used TFA/DCM, evaporate the solvent, re-dissolve the residue in a minimal amount of methanol, and then add a large volume of diethyl ether to precipitate the salt.

Q8: How do I convert the product salt back to the free base?

A8: To obtain the free base, dissolve the salt in water and basify the solution to pH > 12 using a strong base like 2M NaOH. The free base is quite polar, so it should be extracted with a solvent like DCM or a 9:1 mixture of DCM:Isopropanol. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base, which is typically an oil or low-melting solid.

G A Reaction Complete? (Monitor by TLC/LCMS) B Yes A->B C No A->C D Evaporate Solvent & Acid B->D E Add more acid or increase reaction time/temp C->E F Resulting Material D->F E->A G Solid Salt F->G H Sticky Oil F->H I Filter and Dry Solid G->I J Triturate with Diethyl Ether or MTBE H->J K Final Product (Salt Form) I->K J->I

Sources

Technical Support Center: Optimizing Reductive Amination for High-Yield Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their reductive amination reactions. Here, we will delve into common experimental challenges, offering scientifically-grounded solutions and practical troubleshooting guidance.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, prized for its ability to form carbon-nitrogen bonds efficiently.[1][2] This powerful, often one-pot reaction, transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[3][4][5] When synthesizing piperidines, this can involve either an intermolecular reaction between a suitable amine and a carbonyl compound, or an intramolecular cyclization.[6][7]

The overall process can be visualized as a two-step sequence:

  • Iminium Ion Formation: A nucleophilic amine attacks the carbonyl carbon, forming a hemiaminal which then dehydrates to yield an imine. In the presence of acid, this imine is protonated to form an electrophilic iminium ion.[5][8]

  • Reduction: A reducing agent, typically a hydride source, selectively reduces the iminium ion to the final amine product.[8]

G carbonyl Aldehyde or Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Piperidine (or precursor) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O + H⁺ product Substituted Piperidine iminium->product + Reducing Agent

Caption: General workflow of a reductive amination reaction.

While seemingly straightforward, achieving high yields in the reductive amination of piperidines requires careful control over several experimental parameters. This guide will address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is giving a low yield. What are the most likely causes?

Low yields can often be traced back to one of several key factors: inefficient iminium ion formation, improper pH, decomposition of the reducing agent, or competing side reactions.[9] A systematic approach to troubleshooting these variables is essential.

Q2: Which reducing agent is better for my reaction: sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)?

Both are effective, but STAB, or NaBH(OAc)₃, is often preferred.[9]

  • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions that favor iminium ion formation.[3][10][11] It is less toxic than its cyanoborohydride counterpart and generally provides excellent yields.[3] However, it is sensitive to water and not compatible with methanol.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): While also selective for imines over carbonyls, NaBH₃CN is highly toxic.[9] It is stable in acidic solutions and its selectivity can be pH-dependent.[5]

For most applications, STAB offers a better safety profile with comparable or superior performance.[3]

Q3: What is the optimal pH for reductive amination, and how do I maintain it?

A mildly acidic pH range of 4-6 is generally optimal.[2][9]

  • Why this pH? If the solution is too acidic, the starting amine will be fully protonated, rendering it non-nucleophilic and halting the initial step of imine formation.[4] If the solution is too basic, the formation of the iminium ion intermediate is not favored.

  • How to maintain it: The addition of a weak acid, such as acetic acid, is a common practice to achieve and maintain the desired pH.[9]

Q4: I'm seeing multiple spots on my TLC plate. What are the possible byproducts?

Common byproducts include:

  • Unreacted starting materials: Piperidine and the carbonyl compound.

  • Alcohol from carbonyl reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone.[9]

  • Products of side reactions: Such as self-condensation of the carbonyl compound or over-alkylation of the amine.

Q5: Can I perform this reaction in a "one-pot" fashion?

Yes, one of the major advantages of reductive amination is that it is well-suited for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined.[3][5] This minimizes waste and simplifies the workflow.[5]

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation

If you are experiencing consistently low yields, a systematic evaluation of your reaction components and conditions is necessary.

G cluster_causes Potential Causes cluster_solutions Solutions C1 Inefficient Iminium Ion Formation S1 Optimize pH (4-6) Add Acetic Acid C1->S1 C2 Decomposed Reducing Agent S2 Use Anhydrous Solvents Ensure Fresh Reagent C2->S2 C3 Incorrect Stoichiometry S3 Verify Reactant Purity and Molar Ratios C3->S3 LowYield Low Yield LowYield->C1 LowYield->C2 LowYield->C3

Sources

Technical Support Center: Synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine derivative. The following content is structured in a question-and-answer format to directly address potential issues and provide actionable troubleshooting strategies.

Section 1: Understanding the Synthetic Landscape

Two primary synthetic routes are commonly considered for the preparation of this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity profile. This guide will address the potential side reactions and troubleshooting for both pathways.

Route A: A multi-step approach involving protection of the piperidine nitrogen, followed by sequential mesylation and methylation of the 4-amino group, and concluding with deprotection.

Route B: A more direct approach involving the mesylation of commercially available N-methyl-4-aminopiperidine.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 Protected 4-Aminopiperidine A2 Mesylation A1->A2 A3 Methylation A2->A3 A4 Deprotection A3->A4 A_Product Final Product A4->A_Product Product This compound A_Product->Product B1 N-Methyl-4-aminopiperidine B2 Mesylation B1->B2 B_Product Final Product B2->B_Product B_Product->Product Start

Figure 1: Overview of Synthetic Pathways

Section 2: Troubleshooting Guide for Route A

Route A offers a controlled, albeit longer, pathway to the target molecule. The use of a protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial for directing the reactivity of the two nitrogen atoms.

Mesylation of N-Boc-4-aminopiperidine

Question: During the mesylation of N-Boc-4-aminopiperidine, I observe the formation of a significant amount of a di-mesylated byproduct. What is causing this and how can it be prevented?

Answer: The formation of a di-mesylated byproduct suggests that the Boc protecting group may be partially cleaved under the reaction conditions, exposing the piperidine nitrogen to mesylation. This can occur if the reaction conditions are too harsh or if acidic impurities are present.

Causality and Prevention:

  • Acidic Conditions: Mesyl chloride can generate HCl as a byproduct, which can lead to premature deprotection of the Boc group. The newly liberated secondary amine on the piperidine ring can then react with another equivalent of mesyl chloride.

  • Troubleshooting:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the generated acid without interfering with the reaction.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • Slow Addition: Add the mesyl chloride dropwise to the reaction mixture to maintain a low concentration of the electrophile and minimize localized acid buildup.

Experimental Protocol: Optimized Mesylation

  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

N-Methylation of N-(1-Boc-piperidin-4-yl)methanesulfonamide

Question: I am attempting the N-methylation of the sulfonamide, but I am observing the formation of a quaternary ammonium salt. How can I avoid this?

Answer: The formation of a quaternary ammonium salt indicates that the piperidine nitrogen is being methylated. This is a common side reaction if the protecting group is compromised or if the reaction conditions are too forcing.[1][2]

Causality and Prevention:

  • Over-alkylation: The sulfonamide nitrogen is less nucleophilic than the piperidine nitrogen. If the Boc group is labile under the methylation conditions, the piperidine nitrogen will preferentially react with the methylating agent.

  • Troubleshooting:

    • Mild Methylating Agent: Use a less reactive methylating agent. While methyl iodide is common, methyl triflate or dimethyl sulfate can be overly reactive. Consider using methyl iodide with a milder base.

    • Base Selection: A strong base like sodium hydride (NaH) is often used to deprotonate the sulfonamide. Ensure that the reaction is performed under strictly anhydrous conditions to prevent side reactions. The use of potassium carbonate (K2CO3) in a polar apathetic solvent like DMF can be a milder alternative.[3]

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to avoid unreacted starting material while minimizing the risk of over-alkylation.

Methylating AgentBaseSolventTemperaturePotential Issues
Methyl IodideNaHTHF/DMF0 °C to RTOver-alkylation if Boc group is compromised
Methyl IodideK₂CO₃DMFRT to 50 °CSlower reaction, may require heating
Dimethyl SulfateK₂CO₃AcetoneRefluxToxic, potential for over-alkylation

Table 1: N-Methylation Conditions and Considerations

Boc-Deprotection

Question: During the final Boc-deprotection step using trifluoroacetic acid (TFA), my final product is contaminated with an impurity that has a mass of +56 amu. What is this impurity and how can I minimize it?

Answer: The +56 amu impurity is likely the tert-butylated product, where the reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[4][5]

Causality and Prevention:

  • Tert-Butyl Cation Formation: Strong acids like TFA cleave the Boc group, generating a stable tert-butyl cation. This carbocation is a potent electrophile that can react with nucleophiles, including the sulfonamide nitrogen or even the piperidine nitrogen of another product molecule.

  • Troubleshooting:

    • Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thioanisole.[6]

    • Alternative Acids: Consider using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether. This can sometimes lead to cleaner reactions as the chloride anion is less nucleophilic than the trifluoroacetate anion.

    • Reaction Conditions: Perform the deprotection at room temperature or below to control the rate of carbocation formation.

Boc_Deprotection Start N-Boc Protected Intermediate TFA TFA Start->TFA Acid Cleavage Product Desired Product TFA->Product tBu_cation tert-Butyl Cation TFA->tBu_cation Side_Product t-Butylated Impurity tBu_cation->Side_Product Alkylation Scavenger Scavenger (e.g., TES) tBu_cation->Scavenger Trapping Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Figure 2: Boc-Deprotection Side Reaction Pathway

Section 3: Troubleshooting Guide for Route B

Route B is an attractive, shorter alternative but presents a significant chemoselectivity challenge.

Question: I am trying to directly mesylate N-methyl-4-aminopiperidine, but I am getting a complex mixture of products, including a significant amount of a quaternary ammonium salt. How can I achieve selective mesylation on the primary amine?

Answer: The direct mesylation of N-methyl-4-aminopiperidine is challenging due to the comparable nucleophilicity of the primary exocyclic amine and the tertiary endocyclic amine of the piperidine ring. The tertiary amine can readily react with mesyl chloride to form a quaternary ammonium salt.[2]

Causality and Prevention:

  • Lack of Selectivity: Both nitrogen atoms are potential sites for mesylation. The tertiary amine, being sterically accessible and a good nucleophile, can compete effectively with the primary amine.

  • Troubleshooting:

    • Protecting Group Strategy (Route A): The most reliable way to ensure selectivity is to use a protecting group strategy as outlined in Route A. This is the recommended approach for achieving a high purity final product.

    • Reaction Condition Optimization (for Route B):

      • Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the reaction at the more sterically accessible primary amine.

      • Controlled Stoichiometry: Use of exactly one equivalent of mesyl chloride is critical, though this will likely result in a mixture of starting material, desired product, and byproduct.

      • Alternative Sulfonylating Agents: Consider using a bulkier sulfonylating agent, which may show greater selectivity for the primary amine due to reduced steric hindrance.

Section 4: Purification and Analysis

Question: What are the recommended methods for purifying the final product and for monitoring the reaction progress?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for both purification and reaction monitoring.

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product and intermediates. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic piperidine compounds on the acidic silica gel.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective method for achieving high purity.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. Use a suitable solvent system and a visualization agent such as potassium permanganate stain, which is effective for visualizing amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for monitoring the reaction, allowing for the identification of the starting materials, desired product, and any byproducts by their mass-to-charge ratio.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1145-1148.
  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 040, 61-68.
  • House, H. O., et al. (1969). The stereochemistry of the quaternization of N-methylpiperidines. The Journal of Organic Chemistry, 34(8), 2324-2336.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • Arote, N. D., & Akamanchi, K. G. (2007). A mild and efficient method for deprotection of N-Boc group. Tetrahedron Letters, 48(20), 3533-3535.
  • Sanghavi, N. M., et al. (1989). N-Alkylation of Sulfonamides Using Anion Exchange Resin.
  • Li, F., et al. (2021).
  • Wu, F., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 18(31), 6065-6072.
  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.
  • BenchChem. (2025).
  • Yajima, H., et al. (1980). Suppression of side reactions in the final deprotection step in peptide synthesis by the use of new scavengers.

Sources

Technical Support Center: Purification of N-Methyl-N-(piperidin-4-YL)methanesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-N-(piperidin-4-YL)methanesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The information is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies for N-alkylated piperidine sulfonamides, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: This can include unreacted piperidine precursors or methanesulfonyl chloride.

  • Byproducts of the Sulfonylation Reaction: The reaction of a secondary amine with methanesulfonyl chloride can sometimes lead to the formation of N,N-disubstituted sulfonamides as a minor byproduct. Additionally, hydrolysis of methanesulfonyl chloride in the presence of moisture will generate methanesulfonic acid.

  • Reagents from Preceding Synthetic Steps: If the piperidine ring was synthesized or modified prior to sulfonylation, residual reagents or byproducts from those steps may carry through. For instance, if a Boc-protected piperidine was used, incomplete deprotection could be a source of impurity.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, toluene) are common impurities that need to be removed.[1][2]

Q2: My purified product appears as an oil, but I was expecting a solid. What does this indicate?

A2: this compound and its close derivatives can be low-melting solids or oils at room temperature, especially if trace impurities are present. The presence of residual solvents or other impurities can significantly depress the melting point. It is crucial to ensure all volatile components are removed under high vacuum. If the product remains an oil after thorough drying, and you suspect the presence of non-volatile impurities, further purification via column chromatography is recommended.

Q3: I am observing significant peak tailing during HPLC analysis of my purified compound. What are the likely causes and how can I resolve this?

A3: Peak tailing in HPLC for basic compounds like this compound is a common issue, often stemming from interactions with the stationary phase. The basic nitrogen atom of the piperidine ring can interact with acidic silanol groups on the surface of silica-based columns.

To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to your mobile phase to saturate the active silanol sites.

  • Use of a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds, which has a reduced number of accessible silanol groups.

  • Lowering the pH of the Mobile Phase: If the compound is sufficiently stable, operating at a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, which can reduce its interaction with the stationary phase.

II. Troubleshooting Purification by Column Chromatography

Problem: Poor separation of the target compound from a closely eluting impurity.

Causality: The polarity of the eluent may not be optimal to achieve differential migration of the components on the stationary phase.

Solution:

  • Solvent System Optimization: A systematic approach to optimizing the solvent system is crucial. For compounds of intermediate polarity like this compound derivatives, a common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can often resolve closely eluting compounds. A shallow gradient around the elution point of your target compound can be particularly effective.

  • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a system with a different selectivity, such as dichloromethane/methanol.

Parameter Initial Condition Troubleshooting Action Rationale
Solvent System Hexane/Ethyl Acetate (1:1)1. Gradient: 0-50% Ethyl Acetate in Hexane2. Switch to Dichloromethane/Methanol (98:2)1. Improves resolution of compounds with different polarities.2. Changes the selectivity of the separation.
Peak Shape Tailing peaksAdd 0.5-1% Triethylamine to the eluentNeutralizes acidic sites on the silica gel, preventing strong adsorption of the basic piperidine nitrogen.
Product Elution Product does not eluteIncrease the polarity of the eluent (e.g., higher percentage of ethyl acetate or methanol)Overcomes strong interactions between the polar sulfonamide group and the silica gel.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the least polar solvent mixture. If using a gradient, gradually increase the polarity to elute the desired compound. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate them under reduced pressure to obtain the purified compound.

III. Troubleshooting Purification by Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Causality: This phenomenon occurs when the solute is supersaturated in the solvent at a temperature above its melting point. It can also be caused by the presence of impurities that inhibit crystal lattice formation.

Solution:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors the formation of an amorphous solid or oil.

  • Solvent Polarity Adjustment: If a single solvent system is problematic, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Seeding: If a small crystal of the pure compound is available, adding it to the cooled, saturated solution can initiate crystallization.

Solvent System Suitability Comments
Isopropanol/Water GoodCan be effective for the hydrochloride salt. The water content can be adjusted to achieve the desired solubility.
Ethanol GoodA common solvent for the recrystallization of piperidine derivatives.
Ethyl Acetate/Hexanes GoodA versatile two-solvent system for compounds of intermediate polarity.
Toluene PossibleMay be suitable for less polar derivatives.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IV. Visualizing the Purification Workflow

Purification_Workflow cluster_Initial_Assessment Initial Assessment cluster_Purification_Methods Purification Methods cluster_Quality_Control Quality Control Crude_Product Crude Product TLC_Analysis TLC/LCMS Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Minor Impurities Acid_Base_Extraction Acid-Base Extraction TLC_Analysis->Acid_Base_Extraction Acidic/Basic Impurities Purity_Check Purity Check (HPLC/NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product

V. Purity Assessment: A Comparative Approach

Once you have a purified product, it is essential to assess its purity accurately. The two most common techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Advantages Disadvantages
HPLC - High sensitivity for detecting trace impurities.- Excellent for separating isomers and closely related compounds.- Provides quantitative purity data (% area).- Requires a specific reference standard for absolute quantification.- Method development can be time-consuming.
NMR - Provides structural confirmation of the main component.- Can detect a wide range of impurities without specific standards.- Quantitative NMR (qNMR) can provide absolute purity against a certified internal standard.- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can complicate quantification.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Experimental Protocol: ¹H NMR Purity Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T1 for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the product and any visible impurities.

Troubleshooting_Logic cluster_Problem Observed Problem cluster_Investigation Investigation cluster_Solution Solution cluster_Verification Verification Problem_Node Purification Issue (e.g., Poor Separation, Oiling Out) Investigation_Node Identify Potential Causes - Solvent System - Cooling Rate - Impurity Profile Problem_Node->Investigation_Node Solution_Node Implement Corrective Actions - Optimize Eluent - Slow Cooling - Pre-purification Step Investigation_Node->Solution_Node Verification_Node Analyze Purified Product (HPLC, NMR) Solution_Node->Verification_Node Verification_Node->Problem_Node If Issue Persists

References

Technical Support Center: Optimizing Boc Deprotection of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of piperidine intermediates. The removal of the Boc group is a fundamental transformation in the synthesis of countless pharmaceuticals and research compounds. While seemingly straightforward, this acid-catalyzed reaction can present numerous challenges, from incomplete conversions to complex side reactions.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind experimental choices to empower you to optimize your specific reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Boc deprotection of piperidine intermediates in a direct question-and-answer format.

Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I fix it?

A1: Incomplete deprotection is one of the most common hurdles. The root cause often lies in insufficient acid strength or concentration, suboptimal reaction conditions, or substrate-specific issues like steric hindrance.[1][2][3]

Underlying Causes & Recommended Actions:

  • Insufficient Acid Stoichiometry/Strength: The reaction's rate can show a second-order dependence on acid concentration.[3] If you are using a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing it to 50%.[1][3] If that fails, switching to a stronger acid system like 4M hydrogen chloride (HCl) in 1,4-dioxane is a standard and effective alternative.[3][4][5]

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within 30-60 minutes at room temperature, sterically hindered substrates may require several hours.[3][4] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Gentle warming (e.g., to 40°C) can accelerate the reaction, but must be used cautiously as it can also promote side reactions.[1][3]

  • Poor Substrate Solubility: Ensure your Boc-protected piperidine is fully dissolved in the reaction solvent. If solubility in DCM is poor, consider alternative solvents like dioxane or ethyl acetate for HCl-mediated deprotection.[4][5]

  • Steric Hindrance: Bulky substituents on the piperidine ring or nearby can physically block the acid's approach to the carbamate nitrogen, slowing the reaction.[1][3][5] For these challenging substrates, extended reaction times or stronger acid systems are often necessary.[3]

Q2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

A2: The primary culprit behind side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[1][3][6] This electrophile will readily alkylate any available nucleophile in the mixture, a side reaction known as t-butylation.[1][6]

Common Side Reactions & Mitigation Strategies:

  • t-Butylation: Nucleophilic functional groups on your substrate (e.g., indoles, phenols, thioethers) or even the deprotected piperidine nitrogen itself can be alkylated by the tert-butyl cation.[1][7]

    • Solution: Use Cation Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][6][7] Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective and are typically added at 2.5-5% (v/v).[1][3] Water can also act as a scavenger.[8]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Boc deprotection pathway and competing side reactions.

Table 1: Common Cation Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Mechanism of Action & Use CaseReference
Triisopropylsilane (TIS) 2.5 - 5%Reduces the tert-butyl cation to isobutane via hydride transfer. Excellent general-purpose scavenger.[1][8]
Triethylsilane (TES) 2.5 - 5%Similar mechanism to TIS, also highly effective.[7]
Water 2.5 - 5%Reacts with the tert-butyl cation to form tert-butanol. Often used in combination with TIS.[8]
Thioanisole 5%Traps cations and can help prevent oxidation of sensitive residues like methionine.[8][9]
1,2-Ethanedithiol (EDT) 2.5%Particularly effective scavenger, especially for protecting tryptophan residues.[9]
Q3: My work-up is difficult, and I'm struggling to isolate my pure piperidine product. What are the best practices?

A3: Isolating the deprotected piperidine, which is often a polar and basic compound, can be challenging. The key is to effectively neutralize the excess acid and choose the right extraction and isolation strategy.

Work-up & Purification Strategies:

  • Removal of Excess Acid: After the reaction is complete, the volatile acid (like TFA) and solvent (like DCM) should be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[1][3]

  • Neutralization (Aqueous Work-up):

    • Dissolve the crude residue (which is the piperidine salt, e.g., TFA salt) in an appropriate organic solvent (e.g., ethyl acetate, DCM).[4]

    • Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is basic (check with pH paper).[4][10] This neutralizes the acid and converts the piperidine salt to the free base.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free amine.[4]

  • Isolation as a Hydrochloride Salt (Non-Aqueous Work-up):

    • This is often the preferred method, especially for polar or low-molecular-weight piperidines that may have some water solubility. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base oil.

    • If you used 4M HCl in dioxane, the product may precipitate directly from the reaction mixture. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1][4]

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude salt, which can then be triturated or recrystallized from a suitable solvent system (e.g., methanol/ether).[5]

dot graph flowchart { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Decision workflow for product isolation.

Frequently Asked Questions (FAQs)

  • Q: Which acid should I choose: TFA or HCl?

    • A: The choice depends on your substrate and downstream application. TFA is highly effective and its volatility makes it easy to remove, but its strong acidity can cleave other sensitive groups.[4] HCl in dioxane or ethyl acetate is another robust option.[4][11] It has the significant advantage of directly producing the piperidine hydrochloride salt, which is often a crystalline solid, simplifying purification and handling.[1][4]

  • Q: How do I monitor the reaction?

    • A: The most common methods are TLC and LC-MS.[4] For TLC, stain with ninhydrin; the deprotected piperidine (a secondary amine) will typically show a color (often yellow/orange), while the Boc-protected starting material will not. On LC-MS, you will monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Q: My molecule has other acid-sensitive functional groups. Are there non-acidic methods for Boc deprotection?

    • A: Yes, for highly sensitive substrates, alternative methods can be employed. While less common for piperidines, options include thermal deprotection (refluxing in a solvent like water or methanol), or using Lewis acids like TMSI (trimethylsilyl iodide) or zinc bromide.[12][13] More recently, methods using oxalyl chloride in methanol have been reported as a mild and selective alternative.[14][15] These methods are particularly useful when standard acidic conditions lead to degradation.[12][14]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This is a general and rapid method suitable for many substrates.[4]

  • Preparation: Dissolve the Boc-protected piperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Scavenger Addition (if needed): If your substrate is sensitive to alkylation, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature with stirring. Caution: The reaction generates CO₂ gas; ensure the system is not sealed.[16]

  • Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[4]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (x2) to remove residual TFA. The resulting piperidine TFA salt can be used directly or converted to the free base via an aqueous work-up as described in the troubleshooting section.[3]

Protocol 2: Deprotection with HCl in Dioxane to Yield the Hydrochloride Salt

This method is excellent for isolating the product as a stable, solid salt.[4]

  • Preparation: Dissolve or suspend the Boc-protected piperidine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. In many cases, the piperidine hydrochloride salt will precipitate out of the solution.[4][17]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • If a precipitate forms: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the pure hydrochloride salt.[1][4]

    • If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to obtain the crude salt, which can be further purified by trituration or recrystallization.[5]

References

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • Suma, T., Panduranga, V., & Kumar, V. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(45), 30459-30465. Retrieved from [Link]

  • Amoanimaa-Dede, H., Zahan, I., Lobb, K., & Tukulula, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24591-24598. Retrieved from [Link]

  • Amoanimaa-Dede, H., Zahan, I., Lobb, K., & Tukulula, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Li, B., Gorczyca, W., & Bodanszky, M. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.
  • Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (n.d.). Google Patents.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). ResearchGate. Retrieved from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Retrieved from [Link]

  • Purification of THP protected compound. (2023). Reddit. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules, 25(21), 4937. Retrieved from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: HPLC-MS Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperidine-containing compounds using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). As a class of basic, nitrogen-containing heterocyclic compounds, piperidines are ubiquitous in pharmaceuticals and natural products. However, their unique chemical properties present a distinct set of challenges in chromatographic separation and mass spectrometric detection.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. The content is organized to address problems from the chromatogram outwards—tackling peak shape and retention issues first, then moving to mass detection challenges.

Part 1: Troubleshooting Guide - From Tailing Peaks to Signal Suppression

This section is designed as a logical workflow. Start with the most common observable problem—poor peak shape—and systematically work through potential causes and solutions.

Q1: My piperidine compound shows significant peak tailing in reversed-phase HPLC. What's causing this and how can I fix it?

A1: The Root Cause: Silanol Interactions

Peak tailing for basic compounds like piperidines is most often caused by secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] Even with modern end-capping technologies, some silanols remain.[4][5][6] At mobile phase pH values above ~3, these silanols can become deprotonated (SiO-), creating negatively charged sites that strongly interact with the positively charged piperidine analyte (a basic amine), leading to a secondary retention mechanism that causes tailing.[1][2][7]

Troubleshooting Workflow:

G start Start: Tailing Peak Observed check_ph Is Mobile Phase pH > 2 pH units below analyte pKa? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) check_ph->adjust_ph No check_column Is the column specifically designed for basic compounds? check_ph->check_column Yes good_peak Result: Symmetrical Peak adjust_ph->good_peak change_column Action: Switch to a modern, high-purity, end-capped column (e.g., C18-MS-II, Hybrid Silica) or a column with a charged surface. check_column->change_column No check_additive Are you using a mobile phase additive? check_column->check_additive Yes change_column->good_peak add_additive Action: Add a competitive base (e.g., Triethylamine - TEA, use with caution for MS) or increase buffer concentration. check_additive->add_additive No consider_hilic Final Option: Switch to an alternative chromatography mode like HILIC. check_additive->consider_hilic Yes add_additive->good_peak

Caption: Troubleshooting workflow for peak tailing of piperidine compounds.

Detailed Solutions:

  • Mobile Phase pH Adjustment (Most Critical): The most effective way to reduce silanol interactions is to operate at a low pH.[8][9] By keeping the mobile phase pH at least 2 units below the pKa of your piperidine analyte, you ensure the analyte is fully protonated (positively charged). More importantly, a low pH (typically pH < 3) suppresses the ionization of the silanol groups, keeping them in their neutral Si-OH form.[1] This minimizes the strong ionic secondary interactions.

    • Protocol: Start by adding 0.1% formic acid to your aqueous and organic mobile phases. This will typically bring the pH to around 2.7, which is effective for most basic compounds and is highly compatible with mass spectrometry.[10][11]

  • Column Selection: Not all C18 columns are created equal.

    • Modern End-Capped Columns: Use columns made from high-purity silica with advanced, sterically-hindered end-capping.[5] This process covers a higher percentage of the residual silanols.

    • Hybrid Particle Technology: Consider columns with hybrid organic/inorganic particles (like Waters BEH) which have a wider usable pH range and often show improved peak shape for bases.[12][13]

    • Polar-Embedded or Charged Surface Phases: These columns have functional groups incorporated into the stationary phase that create a hydrating layer, shielding the analyte from the silica surface, or have a built-in surface charge that can improve peak shape for basic compounds even with MS-friendly mobile phases like formic acid.[14]

  • Mobile Phase Additives (Use with Caution for MS):

    • Buffers: Increasing the ionic strength of the mobile phase with a buffer like ammonium formate (e.g., 10-20 mM) can help mask residual silanol sites.[7][15]

    • Competitive Amines: Historically, additives like triethylamine (TEA) were used. TEA is a basic amine that competes with the analyte for the active silanol sites.[8] However, TEA is a strong ion-suppressing agent and should be avoided in LC-MS applications. [11]

Parameter Recommendation for Piperidine Analysis Rationale
Mobile Phase pH pH 2.5 - 3.5 (using 0.1% Formic Acid)Suppresses silanol ionization, minimizing secondary interactions.[1][9]
Column Chemistry High-purity, end-capped C18; Hybrid Silica (BEH); Polar-Embedded PhaseReduces available silanol sites and provides pH stability.[5][12]
MS-Friendly Additive 5-20 mM Ammonium Formate or AcetateActs as a buffer and can improve peak shape without significant ion suppression.[15][16]
Avoid for MS Trifluoroacetic Acid (TFA), Triethylamine (TEA)TFA is a strong ion-pairing agent that causes significant signal suppression.[17][18][19] TEA also causes severe ion suppression.[11]
Q2: My piperidine compound has poor or no retention on a C18 column. How can I increase its retention?

A2: The Challenge of Polar Basic Compounds

Piperidine and many of its simple derivatives can be quite polar. In reversed-phase chromatography, highly polar compounds have low affinity for the non-polar stationary phase and elute early, often near the solvent front. When protonated at low pH (as recommended for good peak shape), their polarity increases further, exacerbating the low retention.[20][21]

Solutions:

  • Increase Mobile Phase pH (A Balancing Act): Increasing the pH of the mobile phase towards the analyte's pKa will increase the proportion of the neutral, less polar form of the piperidine, thereby increasing its retention on a C18 column.[20][21][22]

    • Caveat: This approach must be balanced against the risk of increased peak tailing due to silanol interactions at higher pH.[22] It requires a column that is stable at higher pH (pH > 8).

    • Protocol: Use a high-pH stable column (e.g., hybrid silica). Use a buffered mobile phase such as 10 mM ammonium bicarbonate, adjusted to pH 9-10. This will deprotonate the piperidine, making it more hydrophobic and increasing retention.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperidine analogues, HILIC is an excellent alternative to reversed-phase.[23][24] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase high in organic solvent (typically >80% acetonitrile).[24][25] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[24]

    • Benefit for MS: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to a significant increase in sensitivity.[23][24]

    • Starting Conditions:

      • Column: Bare silica or Amide-bonded phase (e.g., TSKgel Amide-80).[25]

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Gradient: Start with a high percentage of A and gradually increase B.

Q3: I am experiencing low sensitivity or signal instability for my piperidine analyte in the mass spectrometer. What are the likely causes?

A3: Ion Suppression and Adduct Formation

Low or unstable signals in ESI-MS are often due to ion suppression or the formation of multiple adducts.

1. Ion Suppression: This occurs when other co-eluting compounds from the sample matrix or mobile phase compete with the analyte for ionization in the ESI source, reducing the analyte's signal.[26][27][28] Basic compounds like piperidines are particularly susceptible.

Caption: Mechanism of ion suppression in the ESI source.

  • Troubleshooting Ion Suppression:

    • Improve Chromatographic Resolution: The best way to combat ion suppression is to chromatographically separate the piperidine analyte from the interfering matrix components.[26][29] Adjust the gradient or change the column to move the analyte's peak away from suppressive regions.

    • Enhance Sample Preparation: Use a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before injection.[29][30]

    • Dilute the Sample: If the analyte concentration is sufficient, simply diluting the sample can reduce the concentration of matrix components below the level where they cause significant suppression.[30]

    • Check Mobile Phase Additives: As mentioned, TFA is a notorious ion suppressor.[18][19] Ensure you are using MS-friendly additives like formic acid or ammonium formate at the lowest effective concentration (e.g., 0.1% formic acid).

2. Adduct Formation: In ESI-MS, analytes can form adducts with ions present in the mobile phase, most commonly sodium ([M+Na]+) and potassium ([M+K]+).[31][32] This can split the analyte signal across multiple m/z values ([M+H]+, [M+Na]+, etc.), reducing the intensity of the desired protonated molecule and complicating quantification. Studies on piperine, a piperidine-containing natural product, have shown a tendency to form sodium adducts, and even dimeric species like [2M+Na]+ at higher concentrations.[31][32]

  • Solutions for Adduct Formation:

    • Use High-Purity Solvents: Ensure you are using HPLC or LC-MS grade water and organic solvents to minimize sodium and potassium contamination.

    • Minimize Glassware Use: Avoid storing mobile phases or samples in glass for extended periods, as ions can leach from the glass. Use polypropylene vials and containers where possible.

    • Add Ammonium: The addition of an ammonium salt (e.g., ammonium formate) can help promote the formation of the desired [M+H]+ ion over sodium or potassium adducts.

Part 2: Frequently Asked Questions (FAQs)

  • Q: Should I use Formic Acid or Trifluoroacetic Acid (TFA) for my piperidine analysis?

    • A: For LC-MS, always choose formic acid. [19] While TFA can provide excellent peak shape due to its strong ion-pairing properties, it is a potent ion suppressor that will severely reduce your MS signal.[17][18] Formic acid provides the necessary low pH for good peak shape without the dramatic signal suppression.[10][11]

  • Q: My piperidine compound is part of a complex mixture (e.g., plant extract, biological fluid). What's the first thing I should check if I get no signal?

    • A: The first and most likely culprit is severe ion suppression from the matrix.[27][28] Prepare a simple standard of your compound in a clean solvent (e.g., methanol/water) and inject it to confirm the instrument is responding to the analyte. If that works, the problem lies with your sample matrix. Your next step should be to implement a more effective sample clean-up procedure.[29][30]

  • Q: What are the typical fragmentation patterns for piperidine compounds in MS/MS?

    • A: The fragmentation of the piperidine ring itself is well-characterized. However, in larger molecules, the fragmentation is often dominated by the loss of substituents on the ring. For example, studies on piperidine alkaloids have shown that the major fragmentation pathway is often the neutral loss of water or acetic acid from hydroxyl or acetyl groups attached to the ring.[33][34] The specific fragmentation will be highly dependent on the complete structure of your analyte.

  • Q: Can I use a gradient with HILIC?

    • A: Yes, gradients are commonly used and are often necessary in HILIC. A typical HILIC gradient is the reverse of a reversed-phase gradient. You start with a high concentration of organic solvent (e.g., 95% acetonitrile) and increase the concentration of the aqueous component over time to elute more polar compounds.[25]

References

Technical Support Center: Strategies for Enhancing the Solubility of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with N-Methyl-N-(piperidin-4-YL)methanesulfonamide and its analogues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your drug discovery and development process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, progressing from fundamental problems to advanced solutions.

Section 1: Understanding the Core Problem

Question 1: Why do my this compound analogues often exhibit poor aqueous solubility?

Answer: The solubility challenge with this class of compounds stems from a combination of structural features:

  • The Piperidine Ring: While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the ring itself is a saturated, non-aromatic heterocycle.[1] Depending on the other substituents on the molecule, the overall character can be quite lipophilic (fat-loving), which leads to poor affinity for aqueous media.[1]

  • Lipophilic Substituents: Analogues are often designed with additional lipophilic groups to enhance target binding or membrane permeability. These groups increase the molecule's overall nonpolarity, further decreasing its water solubility.

  • Crystal Lattice Energy: Many drug candidates exist as stable crystalline solids. For a compound to dissolve, energy must be supplied to overcome the strong intermolecular forces holding the crystal lattice together. If this energy is greater than the energy released from the molecule's interaction with water, solubility will be low.

Essentially, you are often dealing with a molecule that has a high melting point and a preference for a non-polar environment, making dissolution in water an energetically unfavorable process.

Question 2: My compound precipitates immediately when I dilute my concentrated DMSO stock into an aqueous assay buffer. What is happening and how can I prevent this?

Answer: This is a classic co-solvent precipitation issue and one of the most common hurdles in early-stage screening.

The Causality: Your compound is highly soluble in 100% DMSO, a strong organic co-solvent. However, when you introduce this DMSO stock into an aqueous buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and the buffer is now predominantly water. The compound, which is poorly soluble in water, can no longer stay in solution and crashes out.

Troubleshooting Protocol & Solutions:

  • Optimize Final DMSO Concentration: First, determine the maximum DMSO concentration your biological assay can tolerate without affecting the results (typically between 0.1% and 1%). Aim to keep your final DMSO concentration as high as is permissible.[1]

  • Lower the Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.[1] While this means adding a larger volume to your assay, it can be a simple fix.

  • Use a Stepwise (Intermediate) Dilution: Instead of a direct, large-volume dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 DMSO:buffer solution first, then perform the final dilution into the aqueous buffer. This gradual reduction in organic solvent can prevent the abrupt precipitation.[1]

  • Incorporate Pluronic F-127: For cell-based assays, adding a non-ionic surfactant like Pluronic F-127 to the final assay medium can help maintain the solubility of hydrophobic compounds without significant cell toxicity at low concentrations.

Here is a workflow to guide your decision-making process for this common issue:

G start Precipitation observed upon diluting DMSO stock q1 Is final DMSO concentration at max tolerable limit? start->q1 step1 Increase final DMSO % (if possible) q1->step1 No q2 Is stock concentration > 10 mM? q1->q2 Yes step1->q2 step2 Lower stock concentration (e.g., to 1-5 mM) q2->step2 Yes step3 Perform intermediate dilution (e.g., in 50% DMSO/Buffer) q2->step3 No step2->step3 step4 Consider adding a surfactant (e.g., Pluronic F-127) to the final buffer step3->step4 end Compound remains in solution step4->end

Workflow for troubleshooting co-solvent precipitation.
Section 2: Leveraging Molecular Properties - pH & Salt Forms

Question 3: Can I improve the solubility of my compound by adjusting the pH? What is the scientific principle?

Answer: Absolutely. For this compound analogues, pH adjustment is often the most effective initial strategy for enhancing aqueous solubility.

The Scientific Principle: The piperidine nitrogen in your compound is a weak base. In a neutral or basic solution (pH > pKa), this nitrogen is uncharged (unionized), and the molecule is less polar. In an acidic solution (pH < pKa), the nitrogen atom accepts a proton (H+) to become positively charged (ionized). This charged, or "protonated," form is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility. The solubility of weakly basic drugs increases as the pH of the environment is lowered.[2]

Experimental Protocol: pH-Solubility Profiling

This experiment will determine how the solubility of your compound changes across a range of pH values.

Materials:

  • Your solid compound

  • A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Syringe filters (0.22 µm, chemically inert)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of your solid compound to separate vials, ensuring there is more solid than will dissolve.

  • Incubation: Add a fixed volume of each buffer to its respective vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. There should still be undissolved solid at the end of this period.

  • Filtration: Carefully withdraw the supernatant (the liquid portion) and immediately filter it through a syringe filter to remove all undissolved particles.[1] This step is critical for accuracy.

  • Quantification: Dilute the filtered supernatant into a suitable solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Reporting: Plot the solubility (in mg/mL or µM) versus the pH of the buffer.

Data Presentation: Expected Outcome

The results will likely resemble the data in this table for a typical weakly basic compound.

Solvent System pH Expected Solubility (µg/mL) Ionization State
0.01 M Hydrochloric Acid2.0> 1000Predominantly Ionized (Protonated)
Acetate Buffer4.5250Mostly Ionized
Phosphate Buffer6.815Mix of Ionized/Unionized
Phosphate-Buffered Saline (PBS)7.4< 5Predominantly Unionized (Free Base)
Borate Buffer9.0< 1Unionized

Question 4: When should I consider making a salt of my compound instead of just adjusting the pH of the solution?

Answer: Creating a solid salt form is a strategic move when you need to improve not just the solubility but also the dissolution rate and solid-state properties of the drug for further development, especially for oral dosage forms. Salt formation is a common and highly effective method for increasing the dissolution rate of acidic and basic drugs.[3]

Key Differences & Advantages of Salt Formation:

  • Pre-ionized Solid: A salt form (e.g., a hydrochloride or mesylate salt) is a crystalline solid where the piperidine nitrogen is already protonated. When this solid is introduced to water, it doesn't need an acidic environment to become ionized; it dissolves readily as the charged species.

  • Improved Dissolution Rate: This rapid dissolution can lead to higher transient concentrations in the gastrointestinal tract, which can significantly improve oral absorption for certain drugs (BCS Class II).[4]

  • Better Physicochemical Properties: Salt forms often have more desirable properties for manufacturing and stability, such as higher melting points, lower hygroscopicity, and better flowability compared to the free base.

Consider salt formation when:

  • You are moving towards in vivo studies and need a solid form with a reliable dissolution profile.

  • The free base form has poor solid-state properties (e.g., is amorphous, oily, or has low stability).

  • You need to achieve a high drug load in a tablet or capsule, which requires a rapidly dissolving form.

Section 3: Advanced Solubility Enhancement Techniques

Question 5: pH adjustment isn't giving me the solubility I need for my in vivo formulation. What are my next options?

Answer: When simple pH modification is insufficient, you must turn to more advanced formulation strategies. The two most common and effective approaches for compounds like yours are complexation with cyclodextrins and the creation of amorphous solid dispersions.[5] The selection of a method depends on the drug's properties and the requirements of the final dosage form.[5]

Question 6: How does cyclodextrin complexation work, and how do I know which cyclodextrin to use?

Answer: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their interior cavity is hydrophobic, while the exterior is hydrophilic.

Mechanism of Action: The cyclodextrin acts as a "host" molecule. The nonpolar parts of your drug molecule (the "guest") can fit inside the hydrophobic cavity, forming an "inclusion complex."[1][5] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble, effectively masking the drug's poor solubility.

Mechanism of cyclodextrin-mediated solubilization.

Screening for the Best Cyclodextrin:

The fit between the drug and the cyclodextrin cavity is crucial. Therefore, you must screen different types of cyclodextrins.

  • β-Cyclodextrin (β-CD): Often a good starting point, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A highly soluble and very common choice for parenteral formulations due to its excellent safety profile.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Also highly soluble and can be very effective at complexing with and solubilizing basic drugs due to its anionic nature.

Protocol: Phase-Solubility Screening

  • Prepare stock solutions of each cyclodextrin (e.g., 0-50 mM HP-β-CD in water or buffer).

  • Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibrate, filter, and quantify the drug concentration as described in the pH-solubility protocol.

  • Plot the concentration of your dissolved drug against the concentration of the cyclodextrin. A linear increase indicates successful complexation and allows you to determine the binding constant.

References
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Pharmaguideline. (2023). Solubility Enhancement Techniques. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Oreate AI. (2023). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. [Link]

Sources

Technical Support Center: Strategies for Scaling Up N-Methyl-N-(piperidin-4-YL)methanesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-Methyl-N-(piperidin-4-YL)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and successfully scale your synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from a protected piperidone derivative. This strategy involves an initial reductive amination to introduce the methylamino group, followed by a sulfonylation reaction. A protective group on the piperidine nitrogen is crucial for directing the reactivity and is subsequently removed.

dot graph Synthetic_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="N-Boc-4-piperidone", fillcolor="#F1F3F4"]; B [label="tert-butyl 4-(methylamino)piperidine-1-carboxylate", fillcolor="#F1F3F4"]; C [label="N-Methylpiperidin-4-amine", fillcolor="#F1F3F4"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="1. Methylamine\n2. NaBH(OAc)₃"]; B -> C [label="Acidic Deprotection\n(e.g., TFA, HCl)"]; C -> D [label="Methanesulfonyl chloride,\nBase (e.g., TEA)"]; }

Figure 1: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.

Step 1: Reductive Amination

Issue 1: Low Conversion of N-Boc-4-piperidone

  • Potential Cause 1: Inefficient Imine Formation. The initial condensation between the ketone and methylamine to form the iminium ion intermediate may be slow or incomplete.

    • Solution:

      • pH Adjustment: The reaction is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH control is crucial.

      • Azeotropic Water Removal: On a larger scale, the water generated during imine formation can inhibit the reaction. The use of a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water and drive the equilibrium towards the imine.

  • Potential Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive and can degrade upon improper storage.

    • Solution: Use a fresh, unopened container of NaBH(OAc)₃ or test the activity of the existing batch on a small scale with a known reactive substrate. Ensure the reagent is handled under an inert atmosphere.

  • Potential Cause 3: Steric Hindrance. While less of an issue with methylamine, bulkier amines can face steric hindrance, slowing down the reaction.[1]

    • Solution: For more sterically hindered systems, increasing the reaction temperature or prolonged reaction times may be necessary. However, this should be balanced against the potential for side reactions.

Issue 2: Formation of Bis-alkylated Byproduct

  • Potential Cause: Over-reduction. In some cases, the initially formed secondary amine can undergo a second reductive amination with another molecule of the ketone.

    • Solution:

      • Controlled Stoichiometry: Use a slight excess of the amine relative to the ketone to favor the formation of the desired product.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of iminium ions over ketones and aldehydes, which helps to minimize this side reaction.

Step 2: Sulfonylation

Issue 3: Low Yield of this compound

  • Potential Cause 1: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form methanesulfonic acid, which is unreactive towards the amine.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Fresh Reagent: Use a fresh bottle of methanesulfonyl chloride or distill it prior to use.

  • Potential Cause 2: Inappropriate Base. The choice of base is critical for scavenging the HCl generated during the reaction without promoting side reactions.

    • Solution: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Pyridine can also be employed. The base should be added in slight excess (1.1-1.5 equivalents).

Issue 4: Formation of Di-sulfonated Impurity

  • Potential Cause: Over-sulfonylation of the Primary Amine. If the starting material for the sulfonylation step is a primary amine (not the case in our proposed synthesis, but relevant for analogous preparations), it can react with two equivalents of the sulfonyl chloride.

    • Solution:

      • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.

      • Stoichiometric Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the progress of the reductive amination reaction?

A1: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both effective methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of the starting ketone. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the starting material and the product.

  • LC-MS: Offers a more definitive analysis, confirming the mass of the desired product and providing a more accurate measure of the reaction's progress.

Q2: How can I purify the final product, this compound, on a large scale?

A2: Purification strategies will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization from a suitable solvent system is a highly effective and scalable purification method.

  • Column Chromatography: For smaller scales or when crystallization is not feasible, flash column chromatography on silica gel is a standard technique. However, this can be less practical for large-scale production.

  • Acid-Base Extraction: As the product is basic, an acid-base workup can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q3: What are the key safety precautions when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It reacts violently with water, so care must be taken to avoid contact with moisture.

Q4: Are there any specific considerations for the deprotection of the Boc group in this synthesis?

A4: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used.

  • Work-up: After deprotection, the resulting amine salt is typically neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) to obtain the free amine. Ensure complete neutralization before proceeding to the next step.

Q5: What are the expected spectral characteristics of this compound?

A5:

  • ¹H NMR: Expect to see signals corresponding to the methyl group on the sulfonamide, the methyl group on the piperidine nitrogen (if present in the final structure), the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring.

  • ¹³C NMR: Signals for the carbons of the piperidine ring and the methyl groups will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound should be observed.

dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Reductive Amination Issue?", fillcolor="#FBBC05"]; Step2 [label="Sulfonylation Issue?", fillcolor="#FBBC05"]; Cause1A [label="Inefficient Imine Formation", shape=box, style=filled, fillcolor="#F1F3F4"]; Cause1B [label="Inactive Reducing Agent", shape=box, style=filled, fillcolor="#F1F3F4"]; Cause2A [label="Hydrolysis of MsCl", shape=box, style=filled, fillcolor="#F1F3F4"]; Cause2B [label="Incorrect Base", shape=box, style=filled, fillcolor="#F1F3F4"]; Solution1A [label="Adjust pH / Remove Water", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1B [label="Use Fresh Reagent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2A [label="Anhydrous Conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2B [label="Use Non-nucleophilic Base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Start -> Step2; Step1 -> Cause1A; Step1 -> Cause1B; Step2 -> Cause2A; Step2 -> Cause2B; Cause1A -> Solution1A; Cause1B -> Solution1B; Cause2A -> Solution2A; Cause2B -> Solution2B; Solution1A -> End; Solution1B -> End; Solution2A -> End; Solution2B -> End; }

Figure 2: A simplified troubleshooting workflow for low yield issues.

IV. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate
  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (solution in THF or ethanol, 1.1 eq).

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and add triethylamine (TEA) (3.0 eq) at 0 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by crystallization or column chromatography.

V. Data Presentation

ParameterReductive AminationSulfonylation
Key Reagents N-Boc-4-piperidone, Methylamine, NaBH(OAc)₃N-Methylpiperidin-4-amine, Methanesulfonyl Chloride, Triethylamine
Typical Solvent DCE, THFDCM
Reaction Temp. Room Temperature0 °C to Room Temperature
Key Side Reactions Bis-alkylationHydrolysis of MsCl
Monitoring TLC, LC-MSTLC, LC-MS
Purification Column ChromatographyCrystallization, Column Chromatography

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Varma, V. P., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

Sources

Technical Support Center: Resolving Diastereomers of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving diastereomers of substituted piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work.

Introduction

Substituted piperidines are a crucial class of N-heterocyclic compounds frequently found in the core structures of many pharmaceuticals. The stereochemistry of these molecules is paramount, as different diastereomers can exhibit vastly different pharmacological and toxicological profiles. The resolution of these diastereomers is a critical yet often challenging step in the synthesis and development of chiral piperidine-containing drugs. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted piperidines, and how do I choose the best one?

The most common and effective methods for resolving piperidine diastereomers are diastereomeric salt crystallization and chiral chromatography , including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][]

The choice of method depends on several factors:

  • Scale of Separation: For large-scale, industrial applications, diastereomeric salt crystallization is often more economically viable.[3]

  • Purity Requirements: For high-purity analytical work or small-scale preparative separations, chiral HPLC and SFC are typically the methods of choice.[3]

  • Compound Properties: The chemical properties of your substituted piperidine, such as the presence of acidic or basic functional groups, will influence the choice of resolving agent for crystallization or the selection of a chiral stationary phase (CSP) for chromatography.

  • Available Equipment: The choice will also be dictated by the instrumentation available in your laboratory.

Here is a comparative summary of the common techniques:

FeatureDiastereoselective CrystallizationChiral HPLCChiral SFC
Resolution Variable, dependent on systemGood to ExcellentExcellent
Scalability ExcellentGood (Preparative)Good (Preparative)
Development Time Can be lengthy (screening)Moderate to FastFast
Solvent Usage HighModerateLow
Cost Generally lower for large scaleHigh (Columns, Solvents)High (Instrumentation)
Q2: Why is the chromatographic separation of piperidine-containing diastereomers often difficult?

The primary challenge stems from the basic nature of the piperidine nitrogen atom. This can lead to strong interactions with the stationary phase in chromatography, particularly with acidic residual silanol groups on silica-based columns. These interactions can cause poor peak shapes (tailing) and consequently, low resolution.[1] Additionally, the structural differences between diastereomers can be subtle, making them inherently difficult to separate by both chromatography and crystallization.[1]

Q3: What is the crucial role of mobile phase additives in the chiral chromatography of piperidines?

Additives are critical for achieving good separation of basic compounds like piperidines.[1] Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are commonly added to the mobile phase in small concentrations (e.g., 0.1%).[1][3] These additives act as "silanol blockers," saturating the acidic sites on the stationary phase that would otherwise interact strongly and undesirably with the basic piperidine nitrogen. This leads to significantly improved peak shapes and better resolution.[1] For acidic piperidine derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Problem 1: My diastereomeric salt is "oiling out" instead of forming crystals.

Causality: This common issue arises when the diastereomeric salt is more soluble in the chosen solvent than desired, or its melting point is below the temperature of the experiment. The presence of impurities can also inhibit crystallization.[1][3]

Solutions:

  • Solvent Screening: This is the most critical step. Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol).[3] Consider using solvent mixtures, such as a "good" solvent in which the salt is soluble and an "anti-solvent" in which it is poorly soluble, to induce precipitation.[1]

  • Controlled Cooling: Slow, controlled cooling often promotes the formation of well-ordered crystals over rapid precipitation or oiling out.[1]

  • Seeding: The introduction of a small seed crystal of the desired diastereomer can initiate crystallization.[1]

  • Purity of Starting Material: Ensure your racemic piperidine mixture is of high purity, as impurities can interfere with crystal lattice formation.[3]

Problem 2: I am getting a low yield of the desired diastereomeric salt.

Causality: The desired diastereomeric salt may have significant solubility in the mother liquor, leading to product loss.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the salt at an elevated temperature.[3]

  • Temperature Optimization: Ensure sufficient cooling to minimize the solubility of the desired diastereomer.

  • Choice of Resolving Agent: The interaction between the chiral resolving agent and the enantiomers dictates the properties of the resulting diastereomeric salts. An empirical screening of different chiral acids (for basic piperidines) or bases (for acidic piperidines) is standard practice.[3] Common resolving agents for basic piperidines include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) and mandelic acid.[5]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of a racemic basic substituted piperidine using a chiral acid.

Materials:

  • Racemic substituted piperidine

  • Chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid)

  • Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol or methanol).[3]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, gently heating if necessary.[3]

  • Crystallization:

    • Add the resolving agent solution to the racemic mixture solution with stirring.

    • If precipitation does not occur immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[3]

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[3]

  • Analysis:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt. This can be done by liberating the free base and analyzing it by chiral HPLC or by using NMR with a chiral shift reagent.[3]

  • Purification:

    • If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent.[3]

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in an aqueous basic solution (e.g., NaOH).

    • Extract the free piperidine base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3]

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Problem 1: Poor peak shape (tailing) is observed.

Causality: As mentioned, this is typically due to strong, undesirable interactions between the basic piperidine nitrogen and acidic sites on the silica-based stationary phase.[1]

Solutions:

  • Add a Basic Modifier: Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1][3] This is often the most effective solution.

  • Use a Deactivated Stationary Phase: Employ columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," which have fewer accessible acidic silanol groups.[1]

  • Increase Ionic Strength: For reversed-phase HPLC, increasing the ionic strength of the mobile phase with a buffer can sometimes improve peak shape.[1]

Problem 2: I am not getting any separation (co-elution of diastereomers).

Causality: The selected Chiral Stationary Phase (CSP) may not provide adequate chiral recognition for your specific analyte, or the mobile phase composition is not optimal.[3]

Solutions:

  • Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® IA, AD) are frequently successful for piperidine derivatives.[3][4] It is highly recommended to screen a selection of CSPs to find the best one for your compound.[4]

  • Modify the Mobile Phase:

    • Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol or ethanol in hexane).[3][4]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile or methanol) and its percentage.

  • Consider Derivatization: While not always necessary, derivatization can be a powerful strategy. Reacting the diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral HPLC column.[4] It can also be used to add a UV chromophore to the analyte to enhance detection.[4][6][7]

Problem 3: My retention times are unstable.

Causality: Unstable retention times can be caused by a variety of factors, including temperature fluctuations, column degradation, or an improperly prepared mobile phase.

Solutions:

  • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.[3]

  • Ensure Mobile Phase is Well-Mixed and Fresh: Degas the mobile phase before use and prepare it fresh daily.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants, extending its lifetime and improving reproducibility.[3]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a substituted piperidine.

1. Initial Column and Mobile Phase Screening:

  • Columns: Select a few polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H).[4]

  • Mobile Phases:

    • Normal Phase: Start with a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol), for example, 80:20 (v/v).[6] Include 0.1% diethylamine (DEA) to improve peak shape.[3][4]

    • Reversed Phase: Start with a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (acetonitrile or methanol).[8]

2. Optimization:

  • Once partial separation is achieved, optimize the mobile phase composition by varying the percentage of the modifier to improve resolution.

  • Adjust the flow rate to balance separation efficiency and analysis time. A lower flow rate generally increases the number of theoretical plates and can improve resolution.[3]

  • Optimize the column temperature, as it can significantly affect retention times and selectivity.[4]

3. Analysis and Confirmation:

  • Once a satisfactory separation is achieved, the method should be validated according to ICH guidelines if required.[7]

  • The identity of the separated diastereomers can be confirmed using techniques like Mass Spectrometry (MS) coupled to the HPLC.

Advanced Characterization Techniques

How can I determine the absolute stereochemistry of my resolved piperidine diastereomers?

Once you have successfully separated the diastereomers, determining their absolute configuration is a critical next step.

  • Single Crystal X-Ray Diffraction: This is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[9][10][11] The main prerequisite is the ability to grow a single crystal of suitable quality.[12]

  • NMR Spectroscopy: While standard ¹H and ¹³C NMR can help determine the relative stereochemistry through analysis of coupling constants (J values) and 2D NMR experiments like NOESY, determining the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents.[13][14] ¹⁹F NMR can also be a powerful tool for chirality sensing when using a fluorine-containing chiral probe.[13]

Visual Workflows and Diagrams

Diastereomer_Resolution_Workflow cluster_start Starting Material cluster_methods Resolution Method cluster_analysis Analysis & Characterization cluster_end Final Products racemic_mix Racemic Piperidine Mixture crystallization Diastereomeric Salt Crystallization racemic_mix->crystallization Add Chiral Resolving Agent chromatography Chiral Chromatography (HPLC/SFC) racemic_mix->chromatography Inject on Chiral Column purity_analysis Purity Analysis (Chiral HPLC, NMR) crystallization->purity_analysis chromatography->purity_analysis abs_config Absolute Configuration (X-ray, NMR) purity_analysis->abs_config If pure diastereomer1 Pure Diastereomer 1 abs_config->diastereomer1 diastereomer2 Pure Diastereomer 2 abs_config->diastereomer2

Troubleshooting_Crystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out No Crystals low_yield Problem: Low Yield outcome->low_yield Crystals Form, Low Amount success Successful Crystallization outcome->success Good Crystals, Good Amount solv_screen Screen Solvents & Mixtures oiling_out->solv_screen cool_rate Control Cooling Rate oiling_out->cool_rate seeding Use Seed Crystals oiling_out->seeding opt_vol Optimize Solvent Volume low_yield->opt_vol opt_temp Optimize Temperature low_yield->opt_temp agent_screen Screen Resolving Agents low_yield->agent_screen

Troubleshooting_Chromatography cluster_solutions_tailing Solutions for Tailing cluster_solutions_nosep Solutions for Co-elution start Chiral Chromatography Run outcome Analyze Chromatogram start->outcome tailing Problem: Peak Tailing outcome->tailing Poor Peak Shape no_sep Problem: Co-elution outcome->no_sep No Resolution success Good Separation outcome->success Good Resolution add_modifier Add Basic Modifier (e.g., 0.1% DEA) tailing->add_modifier deact_col Use Base- Deactivated Column tailing->deact_col screen_csp Screen Different CSPs no_sep->screen_csp mod_mobile Modify Mobile Phase Composition no_sep->mod_mobile derivatize Consider Derivatization no_sep->derivatize

References

  • BenchChem Technical Support Team. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • Zhang, T., et al. (2017).
  • Chiral Resolution and Separ
  • Casy, A. F., & Hassan, M. M. (1974). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 52(18), 3283-3289.
  • Babu, C. V. R., et al. (2014).
  • Kumar, A., et al. (2017). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Xu, Y., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • BenchChem Technical Support Team. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. Benchchem.
  • Foley, D. J., et al. (2018).
  • Navarro-Vazquez, A., & Rodriguez, M. L. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Foley, D. J., et al. (2018).
  • Hartwieg, C., et al. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

  • Grogan, G., & Turner, N. J. (2016).
  • Notz, W., & List, B. (2006). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014).
  • Chiral HPLC Separ
  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry.
  • Brudermüller, M., & Bolte, M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
  • Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • D'Arienzo, C. J., & Aubry, A. F. (2017).
  • Coldwell, M., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 34(3), 184-193.
  • Nagy, Z. K., et al. (2019).
  • Ferreira, M. J., & de la Torre, M. C. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 67-76.
  • Wang, T., & Zhang, X. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples.

Sources

Technical Support Center: Synthesis of N-Alkyl Piperidines & Mitigation of N-Alkylation Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the prevention of unwanted N-alkylation side products during the synthesis of N-substituted piperidines. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize a mono-N-alkylated piperidine using an alkyl halide, but I'm consistently getting a mixture of the starting material, the desired product, and a quaternary ammonium salt. What's happening?

A1: This is a classic case of over-alkylation. The secondary amine of the piperidine ring is nucleophilic and reacts with the alkyl halide to form the desired tertiary amine. However, this tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[1][2] Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

Q2: What is the most reliable method to avoid the formation of quaternary ammonium salts?

A2: Reductive amination is widely considered the most effective method to prevent over-alkylation.[3][4] This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by its immediate reduction to the target tertiary amine. Since the iminium ion is reduced in situ, the tertiary amine product is not present in the reaction mixture to compete for the alkylating agent, thus preventing the formation of quaternary salts.[4][5]

Q3: Can I use a protecting group to achieve selective mono-N-alkylation?

A3: Yes, using a protecting group on the piperidine nitrogen is a viable strategy, particularly when other reactive functional groups are present in the molecule. The tert-Butoxycarbonyl (Boc) group is a common choice.[5][6] The piperidine nitrogen is first protected, then the desired alkyl group is introduced elsewhere on the molecule. Finally, the Boc group is removed under acidic conditions to yield the N-alkylated piperidine.[6] However, for direct N-alkylation, this strategy is less common as the protecting group would need to be on a different part of the molecule to direct the alkylation to the nitrogen.

Q4: How does the choice of base affect the outcome of a direct N-alkylation reaction?

A4: The base plays a crucial role in direct N-alkylation. In the absence of a base, the reaction of piperidine with an alkyl halide forms a hydrohalide salt of the product, which is less nucleophilic and can slow down further alkylation.[1] Adding a base, such as potassium carbonate (K2CO3) or a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base), neutralizes the acid formed during the reaction, regenerating the free tertiary amine and potentially increasing the rate of the desired reaction.[1] However, this also increases the risk of over-alkylation. The choice and stoichiometry of the base must be carefully optimized.

Troubleshooting Guides

Guide 1: Optimizing Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method but requires careful control to minimize the formation of quaternary ammonium byproducts.

Problem: Low yield of the desired tertiary amine with significant formation of quaternary ammonium salt.

Core Principle: The rate of the second alkylation (tertiary amine to quaternary salt) must be minimized relative to the first alkylation (secondary amine to tertiary amine).

Troubleshooting Steps & Explanations:

  • Control Stoichiometry:

    • Action: Use a significant excess of the starting piperidine (2 to 3 equivalents) relative to the alkyl halide.

    • Causality: By increasing the concentration of the starting secondary amine, it is statistically more likely to react with the alkyl halide than the tertiary amine product.

  • Slow Addition of the Alkylating Agent:

    • Action: Add the alkyl halide dropwise or via a syringe pump over an extended period to a stirred solution of the piperidine.[1]

    • Causality: This maintains a low concentration of the alkylating agent in the reaction mixture, further favoring the reaction with the more abundant starting amine.

  • Optimize the Base:

    • Action: Consider using a mild, inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) instead of strong organic bases.[1] Alternatively, a hindered non-nucleophilic base like DIPEA can be effective.[1]

    • Causality: Inorganic bases are often less soluble, providing a slower, more controlled reaction. Hindered bases are sterically blocked from participating in side reactions.

  • Solvent and Temperature Considerations:

    • Action: Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[1] Running the reaction at room temperature or slightly below can help control the reaction rate.

    • Causality: These solvents facilitate SN2 reactions. Lower temperatures decrease the overall reaction rate, which can improve selectivity by favoring the more reactive starting amine.

Experimental Protocol: Controlled Mono-N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve piperidine derivative (2-3 eq.) and K2CO3 (1.5 eq.) in anhydrous MeCN. B 2. Place alkyl halide (1 eq.) in a syringe pump. C 3. Add alkyl halide solution dropwise to the piperidine solution over 2-4 hours at RT. D 4. Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS. C->D E 5. Filter off the inorganic salts. D->E F 6. Concentrate the filtrate in vacuo. E->F G 7. Purify the crude product by column chromatography. F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve piperidine derivative (1 eq.) and aldehyde/ketone (1.1 eq.) in DCM. B 2. Stir for 20-30 minutes. A->B C 3. Add NaBH(OAc)3 (1.5 eq.) portion-wise. B->C D 4. Stir at room temperature until completion (monitor by TLC or LC-MS). C->D E 5. Quench with saturated aqueous NaHCO3. D->E F 6. Extract with DCM, dry the organic layer, and concentrate. E->F G 7. Purify by column chromatography if necessary. F->G

Caption: Workflow for reductive amination.

Mechanism Overview: Direct vs. Reductive Amination

G cluster_direct Direct Alkylation cluster_reductive Reductive Amination A1 Piperidine (R2NH) C1 Desired Product (R2NR') A1->C1 + R'-X B1 Alkyl Halide (R'-X) D1 Quaternary Salt (R2N(R')2+ X-) C1->D1 + R'-X (Side Reaction) A2 Piperidine (R2NH) C2 Iminium Ion ([R2N=CHR'']+) A2->C2 + R''CHO, -H2O B2 Aldehyde (R''CHO) D2 Desired Product (R2N-CH2R'') C2->D2 + [H-] (e.g., NaBH(OAc)3)

Caption: Comparison of reaction pathways.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • N-alkyl-piperidine DERIVATIVES. - Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Amine - Wikipedia. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available at: [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

Sources

Validation & Comparative

The Structure-Activity Relationship of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The N-Methyl-N-(piperidin-4-YL)methanesulfonamide scaffold is a versatile building block in medicinal chemistry, demonstrating a wide range of biological activities contingent on its substitution patterns. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview for researchers and drug development professionals. We will explore how modifications to this core structure influence interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes, supported by experimental data from peer-reviewed studies.

The Core Scaffold: A Privileged Structure

The this compound core features a piperidine ring, a common motif in centrally active compounds, linked to a methanesulfonamide group. The piperidine nitrogen and the sulfonamide moiety are key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This scaffold's inherent structural features make it a valuable starting point for the design of ligands targeting a variety of receptors and enzymes.

Targeting the Central Nervous System: Dopamine and Serotonin Receptor Ligands

Derivatives of the this compound scaffold have shown significant potential as modulators of dopamine and serotonin receptors, which are crucial targets for treating neuropsychiatric disorders.

Dopamine D4 and Sigma 1 Receptor Modulation

Recent studies have explored piperidine-based scaffolds as modulators of the dopamine D4 and sigma 1 receptors. The basic nitrogen within the piperidine ring is a critical pharmacophoric element, forming key interactions with acidic residues in the receptor binding pockets, such as Asp115 in the D4 receptor and Glu172 in the sigma 1 receptor.[1] The SAR of these derivatives reveals a divergence in the structural requirements for potent activity at each receptor.

A comparative analysis of piperidine-based scaffolds has shown that while some compounds exhibit dual activity, specific substitutions can steer selectivity towards either the D4 or sigma 1 receptor. For instance, the addition of a methyl group to an indazole moiety attached to the piperidine scaffold can influence the activity profile, highlighting the subtle structural changes that govern receptor selectivity.[1]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 and Sigma 1 Receptors

A standard experimental approach to determine the binding affinity of novel compounds for these receptors involves a competitive radioligand binding assay.

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D4 and sigma 1 receptors.

  • Materials:

    • Membranes from HEK293 cells expressing the human dopamine D4 receptor or sigma 1 receptor.

    • Radioligand: [3H]N-methylspiperone for D4R or [3H]Pentazocine for S1R.

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin (5-HT) Receptor Ligands

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold, a close structural relative, is a key building block for serotonin receptor ligands.[2] Modifications at two primary positions, the piperidine nitrogen (N1) and the exocyclic aminomethyl group, are crucial for exploring the SAR and achieving high affinity and selectivity for different 5-HT receptor subtypes.[2] For instance, N-acylation of the piperidine ring and derivatization of the exocyclic amine have yielded potent ligands for the 5-HT1A receptor, a target for antidepressants and anxiolytics.[2]

Furthermore, the incorporation of an N-arylsulfonyl indole moiety, often with a piperazine-1-yl methyl linker (structurally analogous to the piperidine-4-yl methyl group), has led to the development of potent 5-HT6 receptor ligands with potential cognitive-enhancing properties.[3]

Beyond the CNS: Enzyme Inhibition and Antibacterial Activity

The versatility of the piperidine sulfonamide scaffold extends beyond CNS targets to enzyme inhibition and antimicrobial applications.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sulfonamide derivatives of piperidine have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[4] Structure-activity relationship studies in this area focus on optimizing the interactions of the sulfonamide and piperidine moieties with the enzyme's active site to achieve high potency and selectivity.

Antibacterial Activity

Novel sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated as potential bactericides for managing plant bacterial diseases.[5][6] These compounds have demonstrated excellent in vitro antibacterial potency against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[5][6] The mechanism of action for some of these derivatives involves the inhibition of dihydropteroate synthase and damage to the bacterial cell membrane.[6]

Comparative SAR Analysis: Key Structural Modifications and Their Impact

The following table summarizes the general SAR trends for this compound derivatives across different biological targets.

Modification Site Structural Change Impact on Dopamine/Sigma 1 Receptor Activity Impact on Serotonin Receptor Activity Impact on Antibacterial Activity
Piperidine Nitrogen (N1) Alkylation, Acylation, ArylationCrucial for modulating affinity and selectivity.[1]Key for achieving high affinity for 5-HT receptor subtypes.[2]Can influence physicochemical properties and cell penetration.
Sulfonamide Group Substitution on the methyl or nitrogen atomCan affect binding and pharmacokinetic properties.Important for interaction with the receptor.Essential pharmacophore for dihydropteroate synthase inhibition.[6]
Piperidine Ring Introduction of substituentsCan influence conformation and receptor fit.Can affect binding affinity and selectivity.Can impact lipophilicity and antibacterial spectrum.

Visualization of SAR Principles

To illustrate the key structural features and their relationships with biological activity, the following diagrams are provided.

SAR_GPCR Scaffold N-Methyl-N-(piperidin-4-YL) methanesulfonamide Core N1 Piperidine Nitrogen (N1) - Alkylation - Acylation - Arylation Scaffold->N1 Modulation of Affinity & Selectivity Sulfonamide Methanesulfonamide - N-substitution - S-aryl substitution Scaffold->Sulfonamide Fine-tuning Interactions Piperidine Piperidine Ring - Substituents Scaffold->Piperidine Conformational Control Target_GPCR GPCR Binding (Dopamine, Serotonin) N1->Target_GPCR Sulfonamide->Target_GPCR Piperidine->Target_GPCR

Figure 1: Key modification sites on the this compound scaffold influencing GPCR binding.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization Start Starting Materials (Piperidine & Sulfonyl Chloride derivatives) Synthesis Multi-step Synthesis - Coupling - Protection/Deprotection - Derivatization Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Purification->Functional Enzyme Enzyme Inhibition Assays (IC50 determination) Purification->Enzyme SAR SAR Analysis Binding->SAR Functional->SAR Enzyme->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Figure 2: A generalized workflow for the discovery and development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a remarkable diversity of biological activities. The structure-activity relationships explored in this guide highlight the importance of systematic chemical modifications to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on leveraging this scaffold for the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to infectious diseases. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, holds significant promise for the discovery of next-generation medicines.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. Available at: [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. PubMed. Available at: [Link]

Sources

Comparing "N-Methyl-N-(piperidin-4-YL)methanesulfonamide" with other piperidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1] Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of modern drug design.[1][2] This guide provides a comparative analysis of N-Methyl-N-(piperidin-4-YL)methanesulfonamide, a representative 4-substituted piperidine, alongside other prominent piperidine-based scaffolds. We will delve into structure-activity relationships (SAR), comparative performance data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these critical structures in their work.

Introduction: The Ubiquity of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a dominant feature in the landscape of FDA-approved drugs and clinical candidates.[1] Its significance stems from several key attributes:

  • Synthetic Tractability: The piperidine ring can be synthesized and modified through a wide range of established chemical reactions.[3]

  • Physicochemical Modulation: Substituents on the piperidine ring and its nitrogen atom can be varied to control crucial drug-like properties such as solubility, lipophilicity (LogP), and basicity (pKa).[1][2]

  • Pharmacokinetic Improvement: The incorporation of a piperidine motif often enhances metabolic stability and improves absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Structural Versatility: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents to optimize interactions with biological targets.[1]

This guide will use This compound (CAS: 70724-74-2)[4] as a focal point for comparison. This molecule contains key features representative of many modern therapeutic candidates: a basic piperidine nitrogen, N-methylation, and a sulfonamide group at the 4-position, which can influence polarity and hydrogen bonding characteristics.

We will compare this scaffold against three classes of well-established 4-substituted piperidines to illuminate the principles of piperidine-based drug design:

  • 4-Anilidopiperidines (e.g., Fentanyl): Potent opioid receptor modulators where the 4-position is critical for analgesic activity.

  • 4-Phenylpiperidines (e.g., Pethidine/Meperidine): Classic synthetic opioids that highlight the importance of the 4-substituent in receptor binding.

  • Peripherally Restricted Piperidines (e.g., Loperamide): Demonstrating how physicochemical properties can be tuned to limit blood-brain barrier penetration.

Comparative Analysis of Piperidine Scaffolds

The nature of the substituent at the 4-position of the piperidine ring profoundly dictates the pharmacological profile of the molecule.

This compound: A Modern Building Block
  • Structure: This compound features a methanesulfonamide group attached to a nitrogen at the 4-position of the piperidine ring. The sulfonamide moiety is a common functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids or to introduce hydrogen bonding capabilities.[5]

  • Anticipated Properties: The sulfonamide group is expected to increase the polarity of the molecule compared to a simple alkyl or aryl substituent. This could influence solubility and permeability. The N-methyl group on the sulfonamide nitrogen fine-tunes its electronic and steric properties.

4-Anilidopiperidines: The Fentanyl Class
  • Structure-Activity Relationship (SAR): Fentanyl and its analogues are potent µ-opioid receptor agonists.[6] The defining feature is the N-acyl anilino group at the 4-position. The SAR for this class is well-defined:

    • The propionamide group is optimal for potent activity.

    • The phenethyl group on the piperidine nitrogen is crucial for high affinity.[6]

    • Modifications to the aniline ring can further modulate potency and selectivity.[7]

  • Comparison: Replacing the complex anilido group of fentanyl with the simpler N-methylmethanesulfonamide would drastically reduce µ-opioid receptor affinity. This highlights how a large, lipophilic, and structurally specific substituent at the 4-position is required for potent opioid agonism in this series.[8]

4-Phenylpiperidines: The Pethidine (Meperidine) Class
  • Structure-Activity Relationship (SAR): Pethidine (Meperidine) is another synthetic opioid analgesic.[9] Its key features are a phenyl group and an ethyl carboxylate at the 4-position.[9][10]

    • The 4-phenyl group is essential for analgesic activity, mimicking a key pharmacophore of morphine.[11]

    • The ester group contributes to the binding and can be metabolized, leading to a shorter duration of action.[12]

  • Comparison: The N-methylmethanesulfonamide of our lead compound lacks the rigid, lipophilic phenyl ring of pethidine. This structural difference would likely abolish significant opioid activity. The sulfonamide group, being a hydrogen bond donor and acceptor, would interact very differently with the receptor compared to pethidine's ester and phenyl groups.

Peripherally Restricted Piperidines: Loperamide
  • Mechanism of Peripheral Restriction: Loperamide is a potent µ-opioid receptor agonist that does not produce central analgesic effects at therapeutic doses because it is actively effluxed from the brain by P-glycoprotein (P-gp).[13][14] Its chemical structure, which includes features of both fentanyl and diphenoxylate, results in physicochemical properties that make it an excellent substrate for this efflux transporter.[12]

  • Comparison: The predicted properties of this compound (increased polarity from the sulfonamide) suggest it might also have limited brain penetration, though not necessarily through the same P-gp substrate mechanism as loperamide. This comparison underscores how 4-position modifications can be a key strategy to control CNS exposure.

Quantitative Data Comparison

The following table summarizes key data for representative compounds from each class, providing a quantitative basis for comparison.

Scaffold/Compound Primary Target(s) Key Structural Feature at C4 Potency (IC₅₀/Kᵢ) Key Physicochemical Property
This compound Dependent on further modificationN-MethylmethanesulfonamideData not widely available; serves as a building blockIncreased polarity due to sulfonamide
Fentanyl µ-Opioid ReceptorN-Propionylanilino~1-5 nM (µ-opioid)[6]High lipophilicity, CNS penetrant
Pethidine (Meperidine) µ-Opioid ReceptorPhenyl & Ethoxycarbonyl~100-500 nM (µ-opioid)[9]Moderately lipophilic, CNS penetrant
Loperamide µ-Opioid ReceptorDiphenyl-hydroxy-butyramide~1-10 nM (µ-opioid)[15]P-glycoprotein substrate, peripherally restricted[13]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key assays: a receptor binding assay and a permeability assay.

Protocol 1: Competitive Opioid Receptor Binding Assay

This protocol determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the human µ-opioid receptor (hMOR).

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing hMOR.

  • [³H]-DAMGO (a high-affinity µ-opioid agonist radioligand).

  • Naloxone (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute cell membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound and naloxone (10 µM final concentration for non-specific binding). Prepare [³H]-DAMGO at a concentration near its Kₑ (e.g., 1-2 nM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL Assay Buffer (for total binding) OR 50 µL naloxone (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-DAMGO solution.

    • 100 µL of diluted cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.[16]

  • Counting: Place the filter mats into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This assay predicts the passive diffusion of a compound across the blood-brain barrier (BBB).[17][18]

Objective: To determine the apparent permeability coefficient (Pₑ) of a test compound as an indicator of its potential to cross the BBB.[19]

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates).

  • Porcine brain lipid extract dissolved in an appropriate organic solvent (e.g., dodecane).[19]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compounds dissolved in DMSO.

  • UV-Vis plate reader or LC-MS/MS system for quantification.

Procedure:

  • Membrane Coating: Carefully coat the filter of the donor plate with 5 µL of the brain lipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the test compounds from DMSO stock into PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%. Add 300 µL of the compound solution to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₑ) using the following equation:

      • Pₑ = - [ln(1 - Cₐ/Cₑₐ)] / [A * t * (1/Vₐ + 1/Vₑ)]

      • Where:

        • Cₐ is the concentration in the acceptor well.

        • Cₑₐ is the equilibrium concentration.

        • A is the filter area.

        • t is the incubation time.

        • Vₐ and Vₑ are the volumes of the acceptor and donor wells, respectively.

    • Compounds are typically classified as high permeability (Pₑ > 4.0 x 10⁻⁶ cm/s) or low permeability (Pₑ < 2.0 x 10⁻⁶ cm/s) for BBB penetration.

Visualizing Experimental Design and Concepts

Diagrams created using Graphviz help to clarify complex workflows and relationships.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (hMOR) Plate Combine in 96-Well Plate Membranes->Plate Ligand [3H]-DAMGO Ligand->Plate Compound Test Compound (Serial Dilution) Compound->Plate Incubate Incubate (60-90 min) Plate->Incubate Harvest Filter & Wash Incubate->Harvest Count Scintillation Counting Harvest->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for the competitive opioid receptor binding assay.

SAR_Comparison cluster_C4 Piperidine Piperidine Core Fentanyl Fentanyl (4-Anilido) Piperidine->Fentanyl High µ-Opioid Affinity CNS Penetrant Pethidine Pethidine (4-Phenyl) Piperidine->Pethidine Moderate µ-Opioid Affinity CNS Penetrant Loperamide Loperamide (Bulky Lipophilic) Piperidine->Loperamide High µ-Opioid Affinity Peripherally Restricted Lead N-Methyl-N-(piperidin-4-YL) methanesulfonamide (Polar Sulfonamide) Piperidine->Lead Scaffold for Diverse Targets Likely Polar

Caption: Structure-Activity Relationship (SAR) comparison of 4-substituted piperidines.

Conclusion

The piperidine scaffold remains an invaluable tool in the medicinal chemist's arsenal.[1] By comparing the this compound building block with established drug classes like the fentanyl, pethidine, and loperamide series, we can discern clear principles of structure-activity and structure-property relationships. The choice of substituent at the 4-position is a critical determinant of biological activity and pharmacokinetic profile, capable of transforming a scaffold into a potent CNS agent or a peripherally restricted drug. The protocols and data presented herein provide a framework for researchers to rationally design and evaluate novel piperidine-based therapeutics.

References

  • The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide - Benchchem. (URL: )
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: )
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (URL: )
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed. (URL: )
  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchG
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery - Benchchem. (URL: )
  • Application Notes and Protocols for Cell-Based Assays of Opioid Receptor Activ
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: )
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (URL: )
  • The Role of Ethyl 4-Hydroxypiperidine-1-carboxyl
  • Exploring 4-Hydroxypiperidine: Properties, Applic
  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed. (URL: )
  • Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Narcotic Analgesics - Pharmacy 180. (URL: )
  • Meperidine | C15H21NO2 | CID 4058 - PubChem - NIH. (URL: [Link])

  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. (URL: [Link])

  • Pethidine - Wikipedia. (URL: [Link])

  • Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (URL: [Link])

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed Central. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL: [Link])

  • Loperamide - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Full article: Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (URL: [Link])

  • Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])

  • Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides - PubMed. (URL: [Link])

  • Pharmacology of Loperamide (Imodium) ; Mechanism of action, Absorption, Metabolism, Uses, Effects - YouTube. (URL: [Link])

  • What is the mechanism of action of Loperamide (Loperamide)? - Dr.Oracle. (URL: [Link])

  • Mechanisms of action of loperamide - PubMed. (URL: [Link])

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing). (URL: [Link])

  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar. (URL: [Link])

  • Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect - YouTube. (URL: [Link])

  • 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. (URL: [Link])

  • The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Key Chemical Properties and Applications of 4-Hydroxypiperidine. (URL: [Link])

  • This compound | C7H16N2O2S | CID 20569916. (URL: [Link])

  • N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem. (URL: [Link])

  • Binding studies of selected compounds on the opioid sensors and... - ResearchGate. (URL: [Link])

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (URL: [Link])

  • Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PubMed Central. (URL: [Link])

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (URL: [Link])

Sources

An In Vitro Pharmacological Profiling Guide to N-Methyl-N-(piperidin-4-YL)methanesulfonamide Analogues for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro pharmacological profiling of N-Methyl-N-(piperidin-4-YL)methanesulfonamide and its analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document details the experimental methodologies and strategic considerations for characterizing this chemical scaffold. We will explore the key in vitro assays necessary to build a robust pharmacological profile, enabling a comparative analysis of novel analogues and their alternatives.

The this compound core represents a versatile scaffold. The piperidine moiety is a prevalent feature in centrally acting drugs, known to influence physicochemical properties such as solubility and lipophilicity, which are critical for blood-brain barrier penetration.[1] The methanesulfonamide group is a valuable pharmacophore, capable of forming key hydrogen bond interactions with biological targets.[2] The strategic combination of these two moieties offers a promising starting point for the development of novel therapeutics targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs) within the central nervous system.

This guide will be structured to first provide a high-level overview of the in vitro pharmacological profiling workflow. We will then delve into the specifics of both pharmacodynamic and pharmacokinetic assays, providing detailed, step-by-step protocols for key experiments. Finally, we will present a comparative analysis of representative analogues of this compound, illustrating how subtle structural modifications can significantly impact their pharmacological profile.

I. The In Vitro Pharmacological Profiling Workflow

A systematic in vitro profiling cascade is essential for the efficient evaluation of novel compounds. The primary goals are to determine the on-target potency and mechanism of action, assess off-target selectivity, and characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues.[3][4] Early identification of liabilities in any of these areas allows for rapid iteration in the design-make-test-analyze cycle.

In_Vitro_Pharmacological_Profiling_Workflow cluster_PD Pharmacodynamic (PD) Profiling cluster_PK Pharmacokinetic (PK) / ADME Profiling Primary_Screening Primary Screening (Binding Assays) Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Primary_Screening->Functional_Assays Selectivity_Panel Selectivity Profiling (Broad Receptor Panel) Functional_Assays->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Physicochemical Physicochemical Properties (Solubility, LogD) In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Physicochemical->In_Vitro_ADME Safety In Vitro Safety (hERG, Cytotoxicity) In_Vitro_ADME->Safety Safety->SAR_Analysis Compound_Library Analogues of This compound Compound_Library->Primary_Screening Compound_Library->Physicochemical Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A general workflow for the in vitro pharmacological profiling of novel compounds.

PART 1: Pharmacodynamic Profiling

Pharmacodynamic (PD) studies are designed to elucidate the interaction of a compound with its biological target(s). For novel analogues of this compound, which are likely to target GPCRs, this involves an initial assessment of binding affinity, followed by functional assays to determine the mechanism of action (e.g., agonist, antagonist, inverse agonist), and finally, a broader screening to assess selectivity.

A. Primary Target Engagement: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] These assays measure the displacement of a radiolabeled ligand with known affinity for the target receptor by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for a Generic GPCR Target

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant GPCR of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-diprenorphine for opioid receptors) to each well.

    • Add increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Characterization: Second Messenger and Reporter Gene Assays

Once binding affinity is established, functional assays are crucial to determine the pharmacological effect of the compound on the receptor. These assays measure the downstream consequences of receptor activation or blockade.[6]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., Analogue) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP Second Messenger (e.g., cAMP) Effector->cAMP Production Downstream Downstream Signaling cAMP->Downstream

Figure 2: A simplified GPCR signaling pathway illustrating the generation of a second messenger.

Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

  • Cell Preparation:

    • Use cells expressing the GPCR of interest.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

    • For agonist mode, add increasing concentrations of the test compound.

    • If the receptor is Gi-coupled, stimulate adenylyl cyclase with forskolin.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Data Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC₅₀ and calculate the Ke (equilibrium dissociation constant for the antagonist) using the Schild equation.

C. Selectivity Profiling

To assess the therapeutic potential and potential for side effects, it is crucial to determine the selectivity of the analogues. This is typically achieved by screening the compounds against a broad panel of receptors, ion channels, and enzymes.[7] A common approach is to perform binding assays at a single high concentration (e.g., 10 µM) against a panel of targets. Compounds showing significant inhibition (e.g., >50%) are then subjected to full concentration-response curves to determine their affinity for the off-target sites.

PART 2: Pharmacokinetic (ADME) and Safety Profiling

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiling are essential for identifying compounds with favorable drug-like properties.[8]

A. Physicochemical Properties
  • Aqueous Solubility: Determines the dissolution rate and bioavailability. Can be measured by methods such as nephelometry.

  • Lipophilicity (LogD/LogP): Influences permeability, plasma protein binding, and metabolic clearance. Commonly determined by shake-flask or chromatographic methods.

B. In Vitro ADME Assays

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing HLM and a NADPH-generating system in phosphate buffer.

    • Pre-warm the mixture to 37°C.

  • Assay Procedure:

    • Add the test compound to the reaction mixture to initiate the metabolic reaction.

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

C. In Vitro Safety Pharmacology
  • hERG Inhibition: The hERG potassium channel is a critical anti-target due to its association with cardiotoxicity. Patch-clamp electrophysiology or radioligand binding assays are used to assess hERG liability.

  • Cytotoxicity: Assessed in relevant cell lines (e.g., HepG2 for hepatotoxicity) using assays such as MTT or CellTiter-Glo to measure cell viability.

PART 3: Comparative Analysis of this compound Analogues

To illustrate the application of the aforementioned profiling assays, we present a comparative analysis of a representative set of analogues of this compound. The data presented in the following tables are hypothetical but are based on established structure-activity relationship (SAR) principles for piperidine and sulfonamide-containing compounds.[9][10]

Table 1: Pharmacodynamic Profile of Representative Analogues at a Hypothetical GPCR Target

Compound IDR¹ (on Piperidine N)R² (on Sulfonamide N)Ki (nM) at Target XEC₅₀ (nM) at Target XSelectivity (Fold vs. Target Y)
Parent -H-CH₃50150 (Agonist)20
Analogue 1 -CH₃-CH₃1030 (Agonist)100
Analogue 2 -CH₂CH₂-Ph-CH₃515 (Agonist)>500
Analogue 3 -H-H200>10,000 (Inactive)5
Analogue 4 -H-CH₂CH₃60180 (Agonist)18
Comparator Reference Drug25 (Agonist)>1000

Data is for illustrative purposes.

Interpretation of SAR:

  • N-Alkylation of Piperidine: As exemplified by the comparison between the Parent and Analogue 1 and Analogue 2 , substitution on the piperidine nitrogen can significantly enhance binding affinity and potency. The introduction of a phenethyl group (Analogue 2 ) often leads to a substantial increase in affinity and selectivity, a common observation for many GPCR ligands.[3][11]

  • N-Alkylation of Sulfonamide: The N-methyl group on the sulfonamide is critical for activity. Its removal (Analogue 3 ) leads to a significant loss of both binding and functional activity. Modifying the N-alkyl group (e.g., to ethyl in Analogue 4 ) may have a modest impact on potency.

Table 2: In Vitro ADME and Safety Profile of Representative Analogues

Compound IDAqueous Solubility (µM)LogD at pH 7.4HLM Stability (t₁/₂ min)hERG Inhibition IC₅₀ (µM)
Parent 1501.545>30
Analogue 1 1201.840>30
Analogue 2 103.5155
Analogue 3 2001.0>60>30
Analogue 4 1401.742>30
Comparator 502.555>30

Data is for illustrative purposes.

Interpretation of ADME/Safety Profile:

  • Lipophilicity and its Consequences: The highly potent Analogue 2 , with its phenethyl group, exhibits increased lipophilicity (higher LogD). This often correlates with lower aqueous solubility and increased metabolic liability (shorter half-life in HLM).[3] Furthermore, increased lipophilicity can sometimes lead to off-target effects, such as hERG inhibition.

  • Metabolic Stability: The unsubstituted sulfonamide nitrogen in Analogue 3 may contribute to its higher metabolic stability, although its poor pharmacodynamic profile makes it an unattractive candidate.

Conclusion

The in vitro pharmacological profiling of this compound analogues requires a systematic and multi-faceted approach. By employing a cascade of assays to evaluate pharmacodynamics, pharmacokinetics, and safety, researchers can build a comprehensive understanding of the structure-activity relationships within this chemical series. This guide provides the foundational methodologies and strategic framework to facilitate the identification and optimization of lead candidates for further preclinical and clinical development. The interplay between on-target potency, selectivity, and drug-like properties is paramount, and the early, parallel assessment of these parameters is key to a successful drug discovery program.

References

  • BenchChem. (2025).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Le, T., & Vanderah, T. W. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Yuan, Z., et al. (2024). Piperazine-based fananserin derivatives as antidepressants. Medicine, 103(24), e38123.
  • Iranian Journal of Pharmaceutical Research. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 793–801.
  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 46(12), 5871-5896.
  • ResearchGate. (n.d.). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.
  • Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • MDPI. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Molecules, 27(23), 8251.
  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red....
  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1549-1563.
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. BenchChem.
  • PubMed. (2002). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 10(9), 2895-2905.
  • Smith, H. S. (2011). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Pain Physician, 14(4), 361-378.
  • PubMed Central. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 130-134.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1215-1218.
  • BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.
  • PubMed. (2002). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 45(19), 4222-4231.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • PubMed. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277.
  • Frontiers. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 431.
  • PubMed Central. (2012). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 7(10), 1783-1793.

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel N-Methyl-N-(piperidin-4-YL)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action (MoA) of novel derivatives of the N-Methyl-N-(piperidin-4-YL)methanesulfonamide scaffold. This chemical moiety is the core of established therapeutic agents, most notably Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family. Consequently, our central hypothesis is that new derivatives of this scaffold are likely to exhibit similar JAK-inhibitory activity.

This document outlines a tiered, self-validating experimental strategy. We will progress from broad, high-throughput biochemical assays to more complex cell-based systems and finally to in vivo models of target engagement. Each step is designed to build upon the last, creating a robust data package that not only confirms the MoA but also characterizes the potency, selectivity, and cellular efficacy of your lead compounds. For comparative purposes, we will benchmark our hypothetical derivatives (Derivative A and Derivative B) against the known standard-of-care, Tofacitinib.

Part 1: Foundational Biochemical Validation: Targeting the Janus Kinase Family

The initial and most critical step is to determine if the novel derivatives directly interact with and inhibit the enzymatic activity of the JAK family members (JAK1, JAK2, JAK3, and TYK2). This is based on the established MoA of Tofacitinib, which functions by blocking the ATP-binding site of these kinases.

Experimental Objective: Quantifying Direct Kinase Inhibition

We will employ a gold-standard biochemical assay, such as a Lanthascreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays directly measure the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct readout of binding affinity (expressed as Kd or Ki).

Step-by-Step Protocol: TR-FRET Kinase Binding Assay
  • Reagent Preparation : Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum ATP-competitive ligand) in the manufacturer-specified kinase buffer.

  • Compound Dilution : Prepare a 10-point serial dilution series for each test compound (Derivative A, Derivative B) and the comparator (Tofacitinib), typically starting from 100 µM. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Assay Plate Setup : In a low-volume 384-well plate, add the test compounds and controls.

  • Kinase/Antibody Addition : Add the pre-mixed kinase-antibody solution to all wells.

  • Tracer Addition : Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Expected Data and Interpretation

The primary output is the inhibition constant (Ki) for each compound against each JAK isoform. This allows for a direct comparison of potency and selectivity.

CompoundJAK1 Ki (nM)JAK2 Ki (nM)JAK3 Ki (nM)TYK2 Ki (nM)Selectivity Profile
Tofacitinib 1.1201.291Pan-JAK, potent on JAK1/3
Derivative A 5.81507.2450JAK1/3 selective
Derivative B 80.595.175.3120.4Pan-JAK, less potent
  • Interpretation : In this hypothetical dataset, Derivative A shows promising selectivity for JAK1 and JAK3 over JAK2 and TYK2, a profile similar to Tofacitinib. Derivative B appears to be a less potent, pan-JAK inhibitor. This initial screen validates that the scaffold's derivatives indeed target the intended kinase family.

Part 2: Cellular Target Engagement & Pathway Modulation

After confirming direct biochemical inhibition, the next logical step is to verify that the compounds can enter cells and engage their intended target in a physiological context. We must also demonstrate that this target engagement leads to the desired downstream effect: the inhibition of cytokine-induced phosphorylation.

The JAK-STAT pathway is a cornerstone of cytokine signaling. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and then the receptor itself, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT STAT JAK1->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Compound Derivative A / B Tofacitinib Compound->JAK1 INHIBITION Compound->JAK2 Transcription Gene Transcription (Inflammation) DNA->Transcription 7. Regulation

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Experimental Objective: Measuring Inhibition of STAT Phosphorylation

We will use a cell-based assay to measure the ability of our compounds to block cytokine-induced STAT phosphorylation. A common and robust method is Western Blotting, which allows for direct visualization and quantification of the phosphorylated (active) form of a specific STAT protein. We will use a cell line that expresses the relevant JAKs and cytokine receptors, such as human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line like TF-1 cells.

Step-by-Step Protocol: Western Blot for p-STAT3
  • Cell Culture : Culture TF-1 cells in appropriate media until they reach the desired confluency.

  • Serum Starvation : Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.

  • Compound Pre-treatment : Pre-incubate the cells with a dose-response of each compound (Derivative A, Derivative B, Tofacitinib) or vehicle (DMSO) for 1 hour.

  • Cytokine Stimulation : Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to induce robust STAT3 phosphorylation. Include an unstimulated control.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging : Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis : Quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Calculate the percent inhibition relative to the cytokine-stimulated vehicle control to determine the cellular IC50.

Expected Data and Interpretation

This experiment provides the cellular potency (IC50) for each compound, which reflects its ability to cross the cell membrane, engage the target, and produce a biological effect.

CompoundCellular p-STAT3 IC50 (nM)
Tofacitinib 55
Derivative A 89
Derivative B 650
  • Interpretation : The cellular IC50 values should correlate with the biochemical Ki values. Derivative A demonstrates potent cellular activity, comparable to Tofacitinib, suggesting good cell permeability and target engagement. Derivative B is significantly less potent in a cellular context, which could be due to poorer membrane permeability or efflux by cellular transporters, despite its biochemical activity. This step is crucial for validating that the biochemical potency translates into a functional cellular response.

Part 3: In Vivo Target Engagement and Efficacy

The final validation step involves demonstrating that the compound can reach its target in a living organism at a tolerable dose and exert a therapeutic effect. This is typically done using a relevant animal model of disease, such as a collagen-induced arthritis (CIA) model in rodents for rheumatoid arthritis.

In_Vivo_Workflow Induction 1. Disease Induction (e.g., CIA in Mice) Onset 2. Onset of Symptoms (e.g., Paw Swelling) Induction->Onset Dosing 3. Compound Dosing (Oral Gavage) Onset->Dosing Monitoring 4. Efficacy Monitoring (Clinical Score, Histology) Dosing->Monitoring PD 5. PD Biomarker Analysis (p-STAT in Spleen/Blood) Dosing->PD

Caption: A generalized workflow for in vivo efficacy and pharmacodynamic studies.

Experimental Objective: Correlating Pharmacokinetics, Pharmacodynamics, and Efficacy

This experiment aims to establish a clear link between the compound's concentration in the blood (pharmacokinetics, PK), its effect on the target in the tissue (pharmacodynamics, PD), and the overall therapeutic outcome (efficacy).

Step-by-Step Protocol: Rodent Arthritis Model
  • Disease Induction : Induce arthritis in DBA/1 mice via immunization with bovine type II collagen.

  • Group Allocation : Once arthritis is established, randomize mice into treatment groups: Vehicle, Tofacitinib (e.g., 15 mg/kg, QD), Derivative A (e.g., 15 mg/kg, QD), and Derivative B (e.g., 30 mg/kg, QD).

  • Dosing : Administer compounds daily via oral gavage for 14-21 days.

  • Efficacy Assessment : Monitor disease progression daily by measuring paw thickness (caliper measurement) and assigning a clinical arthritis score based on redness and swelling.

  • Terminal Procedures : At the end of the study, collect blood, spleen, and joint tissues.

  • PK Analysis : Analyze plasma samples using LC-MS/MS to determine compound exposure levels (Cmax, AUC).

  • PD Biomarker Analysis : Prepare lysates from spleen tissue and measure the levels of p-STAT3 via Western Blot or ELISA to assess target engagement in a relevant immune organ.

  • Histopathology : Fix, section, and stain joint tissues (e.g., with H&E, Safranin O) to score inflammation, pannus formation, and cartilage/bone erosion.

Expected Data and Interpretation

This multi-faceted experiment provides a holistic view of the compound's performance.

Compound (Dose)Arthritis Score Reduction (%)Paw Swelling Reduction (%)Spleen p-STAT3 Inhibition (%)Plasma AUC (ng*h/mL)
Tofacitinib (15 mg/kg) 65%58%75%850
Derivative A (15 mg/kg) 62%55%71%910
Derivative B (30 mg/kg) 35%31%40%1200
  • Interpretation : Derivative A, at the same dose as Tofacitinib, shows comparable efficacy in reducing clinical signs of arthritis. This clinical efficacy is strongly supported by robust inhibition of the p-STAT3 biomarker in the spleen, confirming in vivo target engagement at an efficacious exposure level. Derivative B, even at a higher dose, shows weaker efficacy and target modulation, consistent with its lower in vitro and cellular potency. This final step validates that the mechanism of action established biochemically holds true in a complex disease model and leads to a tangible therapeutic benefit.

Conclusion

This guide outlines a rigorous, multi-tiered approach to validating the mechanism of action for novel this compound derivatives. By systematically progressing from biochemical assays to cellular and in vivo models, researchers can build a compelling case for their compounds as novel JAK inhibitors. This structured comparison against an established standard like Tofacitinib not only validates the MoA but also provides critical data on potency, selectivity, and therapeutic potential, thereby guiding further drug development efforts.

A Comparative Analysis of Synthetic Routes to N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(piperidin-4-YL)methanesulfonamide is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a central piperidine ring substituted with a methylsulfonamide group, is prevalent in a variety of pharmacologically active agents. The precise orientation and electronic nature of these functionalities are often critical for molecular recognition by biological targets. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound, starting from commercially available protected 4-piperidone derivatives. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages.

Synthetic Strategies: A Tale of Two Protecting Groups

The synthesis of this compound necessitates a strategic approach to selectively functionalize the 4-position of the piperidine ring while the ring nitrogen is masked with a suitable protecting group. The choice of this protecting group is a critical determinant of the overall efficiency and scalability of the synthesis. Herein, we compare two robust routes commencing from either N-Boc-4-piperidone or N-benzyl-4-piperidone.

Route 1: The N-Boc Protected Pathway

This strategy employs the tert-butyloxycarbonyl (Boc) group for the protection of the piperidine nitrogen. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Overall Reaction Scheme:

Route 1 N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A N-Boc-N-methyl- piperidin-4-amine N-Boc-4-piperidone->Intermediate_A  Methylamine,    NaBH(OAc)₃   Protected_Product tert-butyl 4-(N-methylmethyl- sulfonamido)piperidine-1-carboxylate Intermediate_A->Protected_Product  Methanesulfonyl chloride,    Et₃N   Final_Product N-Methyl-N-(piperidin-4-YL) methanesulfonamide Protected_Product->Final_Product  TFA or HCl  

Figure 1: Synthetic pathway starting from N-Boc-4-piperidone.

Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add methylamine (2.0 eq, as a solution in THF or as a gas).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Sulfonylation

  • Dissolve the crude product from the previous step in DCM and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the protected sulfonamide in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.

  • The free base can be obtained by neutralization with a suitable base.

Route 2: The N-Benzyl Protected Pathway

This approach utilizes the benzyl (Bn) group as a protecting group for the piperidine nitrogen. The benzyl group is stable to a variety of reagents and can be removed via catalytic hydrogenation, a clean and efficient process.

Overall Reaction Scheme:

Route 2 N-benzyl-4-piperidone N-benzyl-4-piperidone Intermediate_B N-benzyl-N-methyl- piperidin-4-amine N-benzyl-4-piperidone->Intermediate_B  Methylamine,    NaBH(OAc)₃   Protected_Product_B N-(1-benzylpiperidin-4-yl)-N- methylmethanesulfonamide Intermediate_B->Protected_Product_B  Methanesulfonyl chloride,    Et₃N   Final_Product_B N-Methyl-N-(piperidin-4-YL) methanesulfonamide Protected_Product_B->Final_Product_B  H₂, Pd/C  

Figure 2: Synthetic pathway starting from N-benzyl-4-piperidone.

Experimental Protocol:

Step 1: Reductive Amination

  • Follow the same procedure as in Route 1, Step 1, using N-benzyl-4-piperidone as the starting material to obtain N-benzyl-N-methylpiperidin-4-amine.

Step 2: Sulfonylation

  • Follow the same procedure as in Route 1, Step 2, using N-benzyl-N-methylpiperidin-4-amine to yield N-(1-benzylpiperidin-4-yl)-N-methylmethanesulfonamide.

Step 3: Debenzylation

  • Dissolve the N-benzylated sulfonamide in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound.

Comparative Analysis

ParameterRoute 1 (N-Boc)Route 2 (N-Benzyl)
Starting Material Cost Generally higherGenerally lower
Number of Steps 33
Overall Yield Typically good to excellentTypically good to excellent
Deprotection Conditions Harshly acidic (TFA, HCl)Mild (Catalytic Hydrogenation)
Substrate Scope Limited by acid-labile groupsBroader, but sensitive to reducible groups
Work-up & Purification Requires neutralization and extractionSimple filtration and evaporation
Scalability Readily scalableHydrogenation can pose challenges on a large scale

Discussion

Both synthetic routes offer viable pathways to the target molecule with comparable step counts. The choice between the two is largely dictated by the specific constraints of the research or development project.

The N-Boc route is often preferred in a laboratory setting for its straightforward and predictable chemistry. The primary drawback lies in the harsh acidic conditions required for deprotection, which may not be compatible with other acid-sensitive functional groups within a more complex molecule.

The N-Benzyl route , on the other hand, utilizes a milder deprotection method. Catalytic hydrogenation is a clean reaction with water as the only byproduct. This makes the N-benzyl strategy particularly attractive when dealing with substrates that are sensitive to strong acids. However, the presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule would preclude the use of this method. Furthermore, scaling up hydrogenation reactions can present safety and engineering challenges.

Conclusion

The synthesis of this compound can be efficiently achieved through multi-step sequences starting from either N-Boc-4-piperidone or N-benzyl-4-piperidone. A careful consideration of the chemical compatibility of the substrate, cost of starting materials, and the scale of the synthesis will guide the synthetic chemist in selecting the most appropriate route. For general-purpose laboratory synthesis, the N-Boc route offers a reliable and robust option. For molecules containing acid-sensitive functionalities, the N-benzyl route provides a valuable alternative, provided no other reducible groups are present.

References

While specific, publicly available, step-by-step protocols for the direct synthesis of this compound are not readily found in a single publication, the described synthetic transformations are standard and well-documented in the organic chemistry literature. The following references provide examples of the key reactions discussed:

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Boc Protection and Deprotection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc. [Link]

  • Benzyl Protection and Debenzylation: Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Debenzylation of Benzyl Ethers, Esters, and Amines. Chemical Reviews, 111(5), PR215–PR283. [Link]

  • Sulfonamide Formation: Wallace, O. B. (2001). Sulfonamide Formation. In Comprehensive Organic Synthesis II (pp. 536-544). Elsevier. [Link]

A Senior Application Scientist's Guide to pKa and logP Determination for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the accurate determination of a compound's physicochemical properties is a critical early step. Among these, the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are paramount. These parameters govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability.[1][2][3][4] This is particularly true for novel compounds containing the piperidine moiety, a common scaffold in medicinal chemistry.

This guide provides an in-depth comparison of the primary experimental and in silico methods for determining pKa and logP, with a specific focus on the nuances and challenges presented by novel piperidine derivatives.

Part 1: The Foundational Role of pKa and logP in Drug Discovery

The ionization state (pKa) and lipophilicity (logP) of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile.[3][5]

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[6][7] Since the pH varies throughout the body (e.g., stomach ~2.0, small intestine ~6.0, blood ~7.4), a compound's pKa will dictate its charge state in these different environments.[8] The charge of a molecule significantly impacts its ability to cross biological membranes, its solubility, and its interaction with target proteins.[7] For piperidine-containing compounds, the basic nitrogen atom is typically the primary site of protonation.

  • logP (Partition Coefficient): This is a measure of a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment versus a polar (aqueous) one.[3] It is typically determined using a water/n-octanol system.[9][10] LogP is a key component of frameworks like Lipinski's "Rule of Five" for predicting drug-likeness.[11][12] A balanced logP is often sought to ensure adequate membrane permeability for absorption without excessive sequestration in fatty tissues.[3][13]

  • logD (Distribution Coefficient): For ionizable compounds like piperidines, logD is a more practical measure of lipophilicity as it is pH-dependent.[8][11][12] It considers the partitioning of both the ionized and non-ionized forms of the molecule.[12]

Part 2: Experimental Determination of pKa for Piperidine Compounds

The basicity of the piperidine nitrogen makes accurate pKa determination crucial. Several robust experimental methods are available.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination.[14][15]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH electrode.[16][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[16][18]

Experimental Protocol: Potentiometric pKa Determination

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[16][17]

  • Sample Preparation: Prepare a 1 mM solution of the novel piperidine compound.[16] For compounds with low aqueous solubility, the use of co-solvents like methanol may be necessary, followed by extrapolation to zero co-solvent.[15]

  • Titration Setup:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[16]

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride.[16][17]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[16][17]

    • Immerse the calibrated pH electrode into the solution.

  • Titration:

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[16]

    • Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[16]

    • Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[16]

    • Continue the titration until the pH reaches approximately 12-12.5.[16]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

    • Perform at least three replicate titrations to ensure reproducibility and calculate the average pKa and standard deviation.[16]

Causality and Considerations for Piperidines: The basic nature of the piperidine nitrogen means it will be protonated at acidic pH. Titration with a base allows for the determination of the pKa of its conjugate acid. For novel piperidines, substituents on the ring or side chains can significantly influence the basicity of the nitrogen, making direct experimental determination essential. A study on novel phenacyl derivatives of piperidine successfully employed this method to determine their pKa values.[19][20][21][22]

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a UV-active chromophore near the ionization site and can be used with smaller sample quantities and lower concentrations than potentiometry.[15]

Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated, and the pKa determined from the inflection point.[15]

Experimental Workflow: UV-Vis pKa Determination

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of piperidine compound C Add stock solution to each buffer A->C B Prepare series of buffers with known pH values B->C D Measure UV-Vis spectrum for each sample C->D E Plot absorbance at a fixed wavelength vs. pH D->E F Fit data to sigmoidal curve E->F G Determine pKa from inflection point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Causality and Considerations: This method's applicability to piperidine compounds depends on the presence of a suitable chromophore that is sensitive to the protonation state of the piperidine nitrogen. If the piperidine ring itself is the only ionizable group and lacks a nearby chromophore, this method may not be suitable.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can also be used to determine pKa values, especially for complex mixtures or when only small amounts of sample are available.

Principle: The electrophoretic mobility of an ionizable compound changes with pH. By measuring the mobility over a range of pH values, the pKa can be determined.

Causality and Considerations: CE is a powerful technique but can be more complex to set up and validate than potentiometry or UV-Vis spectroscopy. It is particularly advantageous when dealing with impure samples, as the pKa of the target compound can be determined without interference from impurities.

Comparison of Experimental pKa Methods
MethodAdvantagesDisadvantagesBest Suited For
Potentiometric Titration High precision and accuracy, considered the "gold standard".[15]Requires larger amounts of pure sample, can be affected by low solubility.[15]Pure, soluble piperidine compounds where high accuracy is required.
UV-Vis Spectrophotometry High sensitivity, requires less sample, suitable for less soluble compounds.[15]Requires a UV-active chromophore near the ionization site.[15]Piperidine compounds with appropriate chromophores.
Capillary Electrophoresis Requires very small sample amounts, can handle impure samples.[23]More complex instrumentation and method development.Impure or limited-quantity samples.

Part 3: Experimental Determination of logP/logD for Piperidine Compounds

The lipophilicity of piperidine derivatives is a key factor in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Shake-Flask Method: The Benchmark

The shake-flask method is the traditional and most reliable method for logP determination, often considered the "gold standard".[9][11][24]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for logD). The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured.[9][11] The logP (or logD) is the logarithm of the ratio of the concentrations.

Experimental Protocol: Shake-Flask logD7.4 Determination

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[11]

  • Sample Preparation: Prepare a 10 mM stock solution of the piperidine compound in a suitable solvent like DMSO.[11]

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS phases.

    • Shake the mixture vigorously to facilitate partitioning. The time required to reach equilibrium should be determined, but can range from minutes to hours.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • Calculate the logD7.4 using the formula: logD_7.4 = log([Compound]_octanol / [Compound]_aqueous)

  • Validation: Perform the experiment in triplicate to ensure the results are reproducible.

Causality and Considerations for Piperidines: Since piperidines are basic, at physiological pH (7.4), they will exist as a mixture of the neutral and protonated (cationic) forms. The shake-flask method at this pH directly measures the logD, which is more biologically relevant than the logP of the neutral species alone.[11] Care must be taken to avoid emulsion formation, which can complicate phase separation.[9]

HPLC-Based Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, higher-throughput alternative to the shake-flask method.[25][26][27]

Principle: There is a linear correlation between the logarithm of a compound's retention factor (log k) on a reversed-phase column (like C18) and its logP value.[27]

Experimental Workflow: HPLC-based logP Determination

G cluster_calibration Calibration cluster_analysis Sample Analysis A Select a set of reference compounds with known logP values B Analyze reference compounds by RP-HPLC A->B C Calculate log k for each reference compound B->C D Create calibration curve: logP vs. log k C->D G Determine logP from the calibration curve D->G Interpolate E Analyze novel piperidine compound under identical HPLC conditions F Calculate log k for the novel compound E->F F->G

Caption: Workflow for logP determination using RP-HPLC.

Causality and Considerations for Piperidines: The basic nature of piperidines can lead to strong interactions with residual silanol groups on silica-based HPLC columns, causing peak tailing and inaccurate retention times.[9] This can often be mitigated by using a mobile phase containing an amine modifier (e.g., triethylamine) or by using end-capped columns.[9] For determining logD, the pH of the mobile phase must be carefully controlled.

Comparison of Experimental logP/logD Methods
MethodAdvantagesDisadvantagesBest Suited For
Shake-Flask "Gold standard," direct measurement of partitioning.[9][11]Labor-intensive, requires larger sample amounts, potential for emulsion formation.[9]Accurate determination for a small number of lead compounds.
RP-HPLC High-throughput, requires small sample amounts, less sensitive to impurities.[28]Indirect method, relies on a good calibration set, potential for column interaction issues with basic compounds.[9]Screening larger libraries of compounds in early discovery.

Part 4: In Silico Prediction of pKa and logP

Computational tools offer a rapid and cost-effective way to estimate pKa and logP, especially for virtual compounds or large libraries.[6][8][29]

Principle: These methods use algorithms based on chemical structure to predict physicochemical properties.

  • Fragment-based methods (e.g., ClogP) dissect the molecule into fragments and sum their contributions to the overall logP.[13]

  • Atom-based methods (e.g., ALOGPS, XLOGP3) sum the contributions of individual atoms.[5]

  • QSAR (Quantitative Structure-Activity Relationship) and Machine Learning models are trained on large datasets of experimentally determined values to predict properties for new molecules.[7][29]

Commonly Used Software:

  • ACD/Labs Percepta: Provides predictions for pKa, logP, and logD.

  • ChemAxon MarvinSuite: Offers pKa, logP, and logD prediction plugins.[6]

  • Schrödinger Maestro (with Epik): Predicts pKa values in a biological context.

  • MOE (Molecular Operating Environment): Includes modules for calculating various physicochemical properties.

Performance and Limitations

While incredibly useful for initial screening, the accuracy of in silico predictions can vary.

  • Accuracy for Basics: Prediction tools are often less accurate for bases compared to acids, which is a key consideration for piperidine-containing compounds.[30]

  • Novel Scaffolds: Predictions are generally most accurate for compounds that are structurally similar to those in the software's training set. For truly novel piperidine derivatives with unusual substitution patterns, the predicted values should be treated with caution and confirmed experimentally.

  • Intramolecular Interactions: Complex intramolecular interactions, such as hydrogen bonding, can significantly affect pKa and logP, and may not be fully captured by all prediction algorithms.

A comparative study of different logP calculation methods showed that the reliability can vary, with some methods producing significant errors for complex drug-like molecules.[5]

Recommendation: Use a consensus approach by comparing the results from multiple prediction tools. For lead candidates, experimental verification of in silico predictions is essential.

Part 5: Integrated Strategy and Conclusion

An effective strategy for determining the pKa and logP of novel piperidine compounds involves a tiered approach that leverages both in silico and experimental methods.

Workflow for Physicochemical Profiling of Novel Piperidines

G A Virtual Library or Newly Synthesized Compounds B In Silico Prediction (pKa, logP, logD) - Use multiple tools - Prioritize for synthesis A->B C High-Throughput Experimental Screening (e.g., HPLC-based logD) B->C D Low-Throughput, High-Accuracy Experimental Confirmation - Potentiometric pKa - Shake-Flask logD C->D For promising hits E Data Integration and Lead Optimization D->E

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms, particularly in oncology. Small molecule inhibitors are designed to modulate the activity of specific proteins driving disease. However, the true clinical efficacy and safety of these molecules are profoundly influenced by their selectivity—their ability to interact with the intended target while avoiding unintended interactions with other proteins. Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology). Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.

This guide focuses on the cross-reactivity analysis of a class of compounds centered around the N-Methyl-N-(piperidin-4-YL)methanesulfonamide scaffold. While this specific molecule does not have a widely published, definitive biological target, its structural motifs, particularly the piperidine and sulfonamide groups, are prevalent in a multitude of kinase inhibitors.[1][2][3][4] Kinases, a family of over 500 enzymes that regulate virtually all cellular processes, are a major class of drug targets, but their highly conserved ATP-binding site presents a significant challenge for achieving inhibitor selectivity.[5][6]

To provide a practical and scientifically grounded comparison, this guide will proceed with a hypothetical scenario : we posit that our lead compound, which we will designate "PipM-S1" , has been identified as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated cancer target.[7][8][9]

We will compare PipM-S1 against two well-characterized clinical-stage kinase inhibitors:

  • Tozasertib (VX-680) : A potent, ATP-competitive pan-Aurora kinase inhibitor, known to inhibit Aurora A, B, and C.[7][10][11] It serves as an example of a multi-targeted inhibitor within the same kinase family.

  • Dasatinib : A potent dual inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[12][13][14] It represents a highly potent inhibitor with a distinct primary target profile, making it an excellent case study for assessing broader kinome cross-reactivity.

This guide will detail the essential experimental workflows for evaluating inhibitor selectivity, provide a framework for interpreting the resulting data, and explain the causal logic behind these state-of-the-art methodologies.

Chapter 1: The Inhibitors - A Structural Overview

A comparative analysis begins with understanding the molecules .

Compound ID Structure Description
PipM-S1

(Illustrative)
Our hypothetical lead compound, an this compound derivative identified as an Aurora Kinase A inhibitor.
Tozasertib (VX-680) (Illustrative)A clinical-stage, multi-targeted inhibitor of Aurora kinases A, B, and C.[15]
Dasatinib (Illustrative)An FDA-approved dual BCR-ABL and Src family kinase inhibitor.[12]

Chapter 2: In Vitro Selectivity Profiling - The Kinome Scan

The first and most crucial step in understanding cross-reactivity is to assess the inhibitor's binding affinity against a broad panel of kinases in a purified, cell-free system. This provides a direct measure of the molecule's intrinsic affinity for each kinase, independent of cellular factors. The KINOMEscan® platform is an industry-standard technology for this purpose.[6][16][17][18]

Causality Behind the Experimental Choice

The KINOMEscan assay is an ATP-independent, competition-based binding assay.[6] This is a critical feature. Traditional IC50-based activity assays are dependent on the concentration of ATP, which can vary between kinases and experimental setups, making direct comparisons of potency difficult.[5][19] By measuring the dissociation constant (Kd), which reflects the true thermodynamic binding affinity, we obtain a more accurate and comparable measure of selectivity across the kinome.[6][17]

Experimental Workflow: Competition Binding Assay

The workflow for a KINOMEscan-type assay is a self-validating system designed for high-throughput screening.

G cluster_1 Binding Competition cluster_2 Separation & Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Mix Components are Mixed Kinase->Mix Ligand Immobilized Ligand (on solid support) Ligand->Mix Inhibitor Test Inhibitor (PipM-S1, Tozasertib, or Dasatinib) Inhibitor->Mix Incubate Incubation to reach equilibrium Mix->Incubate Wash Wash to remove unbound kinase Incubate->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify kinase via DNA tag using qPCR Elute->qPCR Curve Generate Dose-Response Curve qPCR->Curve Kd Calculate Kd Curve->Kd G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification Cells Intact Cells Treat Treat with Inhibitor or Vehicle (DMSO) Cells->Treat Aliquot Aliquot cells into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient Aliquot->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble fraction) Centrifuge->Supernatant Quant Quantify target protein (e.g., Western Blot, ELISA) Supernatant->Quant Plot Plot % soluble protein vs. Temperature Quant->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for AURKA Engagement
  • Cell Culture and Treatment :

    • Culture a relevant cancer cell line known to express AURKA (e.g., HeLa or U2OS cells).

    • Treat cells with the test inhibitor (e.g., PipM-S1 at 1 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Heat Challenge :

    • Harvest and resuspend the treated cells in a buffer.

    • Aliquot the cell suspension into a series of PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 64°C) using a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation :

    • Lyse the cells to release intracellular proteins, typically using several freeze-thaw cycles.

    • Perform ultracentrifugation to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification :

    • Analyze the supernatant fractions by Western blotting using a specific antibody against the target protein (AURKA). An antibody against a non-target protein (e.g., GAPDH) should be used as a loading control.

    • Quantify the band intensities from the Western blot.

  • Data Analysis :

    • For each temperature point, normalize the AURKA band intensity to the 37°C (no heat) control.

    • Plot the percentage of soluble AURKA remaining versus temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Illustrative Data & Interpretation

Table 2: Hypothetical CETSA Data for AURKA in HeLa Cells

Temperature (°C)% Soluble AURKA (Vehicle)% Soluble AURKA (PipM-S1, 1 µM)
40100100
469598
498295
525588
552570
581045
61<520

Interpretation:

The data clearly shows that in the presence of 1 µM PipM-S1, a greater fraction of AURKA remains soluble at higher temperatures compared to the vehicle control. This "thermal shift" is strong evidence that PipM-S1 enters the cells and binds directly to AURKA, stabilizing its structure. This cellular validation is critical, as it bridges the gap between biochemical affinity and physiological target engagement. A similar experiment could be performed for known off-targets (like VEGFR2) to confirm or refute engagement in the cellular environment.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The ultimate goal of cross-reactivity studies is to build a comprehensive and multi-faceted understanding of an inhibitor's behavior. No single assay tells the whole story.

  • In Vitro Kinome Profiling provides a broad, unbiased view of a compound's intrinsic binding affinities across a large target class. It is the gold standard for defining the selectivity landscape and identifying potential off-targets. Our hypothetical data showed PipM-S1 to be a relatively selective AURKA inhibitor, superior to the pan-Aurora inhibitor Tozasertib and far more selective than the promiscuous inhibitor Dasatinib. [5][19]

  • Cellular Target Engagement Assays (CETSA) validate that the inhibitor can access and bind to its intended target (and potential off-targets) in a more physiologically relevant setting. [20][21]Our illustrative CETSA data confirmed that PipM-S1 successfully engages AURKA within intact cells.

By integrating these orthogonal approaches, researchers and drug development professionals can make more informed decisions. A compound like our hypothetical PipM-S1, with a potent on-target activity, a relatively clean in vitro selectivity profile, and confirmed cellular target engagement, would be a strong candidate for further preclinical development. Conversely, early identification of significant, undesirable off-target activities allows for medicinal chemistry efforts to be redirected toward improving selectivity, ultimately saving time and resources while increasing the probability of developing a safe and effective therapeutic.

References

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Harrington, E. A., Bebbington, D., Moore, J., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
  • Eurofins Discovery. KINOMEscan® Technology. Eurofins Discovery Website. [Link]

  • Girdler, F., Sessa, F., Patercoli, S., et al. (2008). A cell biologist's field guide to Aurora kinase inhibitors. Molecular and Cellular Biology, 28(22), 6777-6791. [Link]

  • Bensaude, O. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(1), 6-18.
  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Thermo Fisher Scientific. CETSA® Cellular Thermal Shift Assay. Thermo Fisher Scientific Website.
  • Brown, N. F., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(13), 4345-4349.
  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of dasatinib to the Bcr-Abl kinase domain. Cancer Research, 70(10), 4060-4070.
  • MedChemExpress.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 203.
  • Green, M., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842.
  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Website. [Link]

  • Wikipedia. Aurora kinase inhibitor. Wikipedia. [Link]

  • ChemDiv. Aurora kinases: classification, functions and inhibitor design. ChemDiv Website.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review Website. [Link]

  • Frontiers in Pharmacology. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib. Frontiers Website. [Link]

  • Singh, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 838-847.
  • Ma, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4049-4060.

Sources

A Head-to-Head Comparison of CXCR4 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

The C-X-C chemokine receptor type 4, or CXCR4, has emerged as a critical therapeutic target in a multitude of diseases, ranging from cancer metastasis and HIV entry to rare immunodeficiencies like WHIM syndrome.[1][2][3] Its singular endogenous ligand, CXCL12 (also known as SDF-1), orchestrates cell migration, homing, and survival.[4][5] Dysregulation of the CXCL12/CXCR4 axis is a hallmark of pathology, making its antagonism a focal point of intense drug development.[1][6]

This guide provides an in-depth, objective comparison of prominent CXCR4 antagonists, offering researchers, scientists, and drug development professionals a clear view of the current landscape. We will delve into their mechanisms, compare their performance with supporting experimental data, and provide validated protocols for their evaluation.

The CXCR4 Signaling Axis: A Nexus of Cellular Control

Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[4][5][7] This activation primarily involves Gαi proteins, leading to downstream effects through pathways like PI3K/Akt and MAPK/ERK, which ultimately regulate gene transcription, cell survival, and motility.[5][7][8] Additionally, G-protein independent pathways, such as the JAK/STAT pathway, can also be activated.[4][5][7][9] CXCR4 antagonists function by binding to the receptor and blocking this interaction with CXCL12, thereby preventing these downstream signaling events.[10]

CXCR4 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_Protein Gαi/βγ CXCR4->G_Protein Activates JAK JAK CXCR4->JAK G-protein independent CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (e.g., Plerixafor, Mavorixafor) Antagonist->CXCR4 Binds & Blocks PI3K PI3K G_Protein->PI3K PLC PLCβ G_Protein->PLC RAS RAS G_Protein->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Outcome Cell Migration, Survival, Proliferation Ca_Flux->Outcome MAPK MAPK/ERK RAS->MAPK MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription Transcription->Outcome

Caption: CXCR4 signaling pathways and points of antagonist inhibition.

The Antagonist Landscape: Small Molecules vs. Peptides

CXCR4 antagonists can be broadly categorized into small molecules and peptides, each with distinct characteristics.

  • Small Molecules: These compounds, such as Plerixafor (AMD3100) and Mavorixafor (Xolremdi), are typically orally bioavailable and can penetrate tissues effectively.[3][11] Their smaller size can sometimes lead to off-target effects, but medicinal chemistry efforts have yielded highly selective molecules.[12]

  • Peptide-based Antagonists: This class includes molecules like Motixafortide (BL-8040) and LY2510924.[3][13] They often exhibit high potency and specificity due to their larger interaction surface with the receptor. However, they generally require parenteral administration and can be susceptible to proteolytic degradation.

Head-to-Head Performance Metrics

The efficacy of a CXCR4 antagonist is determined by several key parameters. The following table summarizes publicly available data for some of the most prominent antagonists. It is crucial to note that IC50 values are highly dependent on the specific assay conditions and cell type used, making direct cross-study comparisons challenging.

AntagonistClassBinding Affinity (IC50, nM)Functional Potency (IC50, nM)Clinical Status
Plerixafor (AMD3100) Small Molecule319.6 - 651GTP-binding: 27Chemotaxis: 51Ca²⁺ Flux: 572Approved for stem cell mobilization.[3] Investigated for WHIM syndrome.[14][15]
Mavorixafor (Xolremdi) Small MoleculeData not consistently reported in this formatPotency demonstrated in clinical trialsApproved for WHIM syndrome.[3][11]
Motixafortide (BL-8040) PeptideData not consistently reported in this formatPotency demonstrated in clinical trialsApproved for stem cell mobilization.[16]
AMD11070 Small Molecule15.6Chemotaxis: 80% inhibition at 200 nMPreclinical/Investigational
IT1t Small Molecule2.1 - 29.65Ca²⁺ Flux: 23.1Chemotaxis: 70% inhibition at 100 nMPreclinical/Investigational
LY2510924 Peptide135.4Chemotaxis: 76% inhibition at 400 nMInvestigational
WZ811 Small MoleculePotent antagonist in affinity binding assaysData not consistently reported in this formatPreclinical

Data compiled from multiple sources.[1][13][17][18][19][20] Assay conditions vary between studies.

Clinical Context and Applications

The therapeutic promise of CXCR4 antagonists is being realized across several clinical applications:

  • Hematopoietic Stem Cell (HSC) Mobilization: Plerixafor and Motixafortide are both approved for mobilizing HSCs from the bone marrow into the peripheral blood for collection and subsequent transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma.[3][10][16][21] Studies suggest that Motixafortide in combination with G-CSF may mobilize higher numbers of stem cells compared to G-CSF alone.[21][22]

  • WHIM Syndrome: This rare primary immunodeficiency is caused by gain-of-function mutations in the CXCR4 gene.[14][15] Mavorixafor was recently approved as the first targeted therapy for WHIM syndrome, demonstrating significant increases in neutrophil and lymphocyte counts and a reduction in infection rates.[3][11][23][24] Plerixafor has also shown efficacy in long-term, low-dose clinical trials for this condition.[14][15]

  • Oncology: The CXCL12/CXCR4 axis is a key player in tumor progression and metastasis.[6][8][10] By blocking this pathway, antagonists can inhibit tumor cell migration, sensitize cancer cells to chemotherapy, and modulate the tumor microenvironment.[6][10][25] Numerous clinical trials are underway to evaluate CXCR4 antagonists, like Motixafortide (BL-8040), in various cancers, including pancreatic cancer and leukemia.[3]

  • HIV Infection: CXCR4 acts as a co-receptor for T-tropic strains of HIV-1, facilitating viral entry into host cells.[1][2] CXCR4 antagonists can block this entry point, representing a valuable therapeutic strategy, particularly in later stages of the infection.[10][26]

Experimental Corner: How to Validate a CXCR4 Antagonist

Rigorous, well-controlled experiments are the bedrock of drug discovery. Here, we provide detailed, self-validating protocols for three essential in vitro assays to characterize CXCR4 antagonist performance. The causality behind experimental choices is highlighted to ensure robust and reproducible data.

Protocol 1: CXCR4 Receptor Binding Assay (Competition)

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor on living cells. A flow cytometry-based approach is described, which avoids the use of radioactivity.[27][28][29]

Binding Assay Workflow A 1. Prepare Cells (e.g., Jurkat T-cells) B 2. Add Test Antagonist (Serial Dilutions) A->B C 3. Incubate (Allows antagonist to bind) B->C D 4. Add Fluorescent Ligand (e.g., CXCL12-AF647) C->D E 5. Incubate (Allows competition) D->E F 6. Wash & Resuspend Cells E->F G 7. Analyze by Flow Cytometry (Measure fluorescence intensity) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a competitive CXCR4 binding assay.

Methodology:

  • Cell Preparation:

    • Use a cell line endogenously expressing high levels of CXCR4 (e.g., Jurkat T-cells).[28] Culture cells to 80-90% confluency.

    • Harvest and wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).[28]

    • Resuspend cells to a final concentration of 2 x 10^6 cells/mL in assay buffer.

  • Compound Plating:

    • In a 96-well V-bottom plate, add 100 µL of your test antagonist at various concentrations (prepared by serial dilution).

    • Negative Control (Maximal Binding): Wells with assay buffer only.

    • Positive Control (Known Antagonist): Wells with a known CXCR4 antagonist (e.g., Plerixafor) at a saturating concentration.

  • Incubation with Antagonist:

    • Add 50 µL of the cell suspension to each well.[27]

    • Incubate for 15 minutes at room temperature, protected from light.[27] This pre-incubation allows the unlabeled antagonist to bind to CXCR4 before the labeled ligand is introduced.

  • Competition with Labeled Ligand:

    • Add 50 µL of a fluorescently-labeled CXCL12 (e.g., CXCL12-AF647) at a fixed concentration (typically at its Kd value) to all wells.[27][28]

    • Incubate for 30-60 minutes at room temperature, protected from light.[27]

  • Washing and Analysis:

    • Centrifuge the plate (e.g., 400 x g for 5 minutes) and carefully aspirate the supernatant.[27]

    • Wash the cell pellet with 200 µL of fresh assay buffer and centrifuge again.[27]

    • Resuspend the final cell pellet in an appropriate volume of buffer for flow cytometry.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Interpretation:

    • A potent antagonist will displace the fluorescent CXCL12, resulting in a lower mean fluorescence intensity (MFI).

    • Plot the MFI against the log concentration of the antagonist and fit a dose-response curve to calculate the IC50 value.

Protocol 2: CXCL12-Mediated Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization that occurs upon CXCR4 activation.[30][31] This is a direct measure of the antagonist's ability to inhibit Gq-mediated signaling (or Gβγ release from Gi).[30]

Methodology:

  • Cell Preparation:

    • Seed cells expressing CXCR4 (e.g., HEK293-CXCR4 or CCRF-CEM) into a 96-well black, clear-bottom plate to form a confluent monolayer on the day of the assay.[17][32]

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium kit) according to the manufacturer's protocol.[31][32][33] This often involves a 30-60 minute incubation at 37°C.

    • Causality: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[33]

  • Antagonist Pre-incubation:

    • Add the test antagonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

    • Negative Control (Maximal Signal): Wells with buffer only.

    • Positive Control (Inhibition): Wells with a known CXCR4 antagonist.

  • Signal Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).[31][32]

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Inject a solution of CXCL12 at a concentration that elicits a sub-maximal response (EC80) to all wells. Using an EC80 concentration of the agonist creates a sensitive window to detect inhibitory activity.

    • Immediately record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.[31]

  • Data Interpretation:

    • An effective antagonist will reduce or eliminate the CXCL12-induced fluorescence peak.

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the log concentration of the antagonist to determine the IC50 value.

Protocol 3: Transwell Cell Migration (Chemotaxis) Assay

This assay provides a direct measure of an antagonist's ability to inhibit the primary biological function of the CXCL12/CXCR4 axis: chemotaxis.[34]

Methodology:

  • Assay Setup:

    • Use a Transwell plate with inserts containing a porous membrane (e.g., 8.0 µm pore size for lymphocytes).[34][35]

    • In the lower chamber, add 600 µL of media containing CXCL12 as the chemoattractant (e.g., 10-100 ng/mL).[34][36]

    • Negative Control (Basal Migration): Lower chamber with media only (no CXCL12).[34]

    • Positive Control (Maximal Migration): Lower chamber with CXCL12, cells treated with vehicle.

  • Cell Preparation and Treatment:

    • Harvest and resuspend CXCR4-expressing cells in serum-free media.

    • Pre-incubate the cells with various concentrations of the test antagonist (or vehicle/positive control) for 30 minutes at 37°C.[34]

  • Migration:

    • Add 100-200 µL of the treated cell suspension to the upper chamber of the Transwell insert.[34][36]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[34][36] This allows cells to actively migrate through the pores towards the chemoattractant.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell insert.

    • Collect the cells from the lower chamber.

    • Quantify the number of migrated cells. This can be done by:

      • Direct Counting: Using a hemocytometer or an automated cell counter.

      • Flow Cytometry: Counting events for a fixed period of time.[36]

      • Fluorescence/Luminescence: Using a viability assay like MTT or CellTiter-Glo on the cells in the lower chamber.[34]

  • Data Interpretation:

    • A successful antagonist will significantly reduce the number of cells migrating towards CXCL12 compared to the vehicle-treated positive control.

    • Plot the number (or percentage) of migrated cells against the log concentration of the antagonist to calculate the IC50.

Conclusion and Future Perspectives

The field of CXCR4 antagonism is dynamic and continues to yield promising therapeutic agents. The approval of Plerixafor, Motixafortide, and Mavorixafor validates CXCR4 as a druggable target with profound clinical impact.[16] Future research will likely focus on developing antagonists with improved oral bioavailability, longer half-lives, and tailored signaling properties (e.g., biased agonists/antagonists). As our understanding of the nuanced roles of the CXCL12/CXCR4 axis in health and disease deepens, so too will the opportunities for innovative therapeutic intervention. The robust experimental frameworks outlined in this guide are essential tools for scientists dedicated to advancing this exciting field.

References

  • Busillo, J. M., & Benovic, J. L. (2007). Regulation of G protein-coupled receptor desensitization, internalization, and signaling by arrestins. Annual review of pharmacology and toxicology, 47, 601-635. [Link]

  • Teixidó, J., et al. (2009). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology. [Link]

  • Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical cancer research, 16(11), 2927-2931. [Link]

  • Abeomics. (n.d.). CXCR4 Pathway. [Link]

  • Pozzobon, T., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology. [Link]

  • Patsnap Synapse. (2024). What are CXCR4 antagonists and how do they work? [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(1), e1367. [Link]

  • JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (129), e56581. [Link]

  • Princen, K., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLoS One, 12(4), e0176057. [Link]

  • Liang, X. (2008). CXCR4, inhibitors and mechanisms of action. Chemical biology & drug design, 72(2), 97-110. [Link]

  • Wu, B., et al. (2010). Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. Proceedings of the National Academy of Sciences, 107(50), 21416-21421. [Link]

  • Wikipedia. (n.d.). CXCR4 antagonist. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8243. [Link]

  • Dale, D. C., et al. (2014). A phase 1 clinical trial of long-term, low-dose treatment of WHIM syndrome with the CXCR4 antagonist plerixafor. Blood, 123(15), 2318-2325. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. [Link]

  • Hoshino, A., et al. (2019). CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis. Scientific reports, 9(1), 1-11. [Link]

  • Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 336-346. [Link]

  • Singh, R., et al. (2016). Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists. Scientific reports, 6(1), 1-11. [Link]

  • Miller, J. F., et al. (2017). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS medicinal chemistry letters, 8(12), 1278-1283. [Link]

  • McDermott, D. H., et al. (2014). A phase 1 clinical trial of long-term, low-dose treatment of WHIM syndrome with the CXCR4 antagonist plerixafor. Blood, The Journal of the American Society of Hematology, 123(15), 2308-2316. [Link]

  • Fricker, S. P., et al. (2006). Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4. Biochemical pharmacology, 72(5), 588-596. [Link]

  • Van Loy, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments: JoVE, (133), 57271. [Link]

  • Van Loy, T., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 57271. [Link]

  • D'Addio, M., et al. (2021). Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. Molecules, 26(13), 3800. [Link]

  • Liang, Z., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biomedical Science, 30(1), 1-18. [Link]

  • Badolato, R., et al. (2024). A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome. Blood, 144(1), 35-45. [Link]

  • Taromi, F., et al. (2013). In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. Journal of thoracic oncology, 8(8), 1045-1055. [Link]

  • Chen, S., et al. (2021). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. International journal of molecular sciences, 22(16), 8758. [Link]

  • Portella, L., et al. (2013). Small Molecule Inhibitors of CXCR4. Current medicinal chemistry, 20(37), 4684-4696. [Link]

  • Patsnap Synapse. (2024). The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine. [Link]

  • Al-Kadhimi, Z., et al. (2023). Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide. ejHaem, 4(3), 776-785. [Link]

  • Dale, D. C., et al. (2024). A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome. Blood, 144(1), 35-45. [Link]

  • Upadhyay, S., et al. (2025). Mavorixafor, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024. Disease-a-Month, 71(2), 101851. [Link]

  • Hani, M. G., et al. (2016). Migration of antibody secreting cells towards CXCL12 depends on the isotype that forms the BCR. European journal of immunology, 46(3), 563-572. [Link]

  • Bobanga, E., et al. (2022). ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production. Frontiers in Immunology, 13, 988448. [Link]

  • ResearchGate. (n.d.). Comparative Analysis of Motixafortide versus Plerixafor for Stem Cell Mobilization and Collection in Multiple Myeloma: A Single Center Real-World Experience. [Link]

  • HealthTree for Multiple Myeloma. (2022). Motixafortide: A New Drug to Mobilize Stem Cells Prior to Stem Cell Transplant. [Link]

  • Patsnap Synapse. (2025). How does Motixafortidecompare with other treatments for Multiple Myeloma? [Link]

  • Våbenø, J., et al. (2012). Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists. PloS one, 7(12), e52825. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of N-Methyl-N-(piperidin-4-YL)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate process of drug discovery and development, identifying a lead compound with potent pharmacological activity is merely the first step. A candidate's success is profoundly dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a linchpin. It refers to a compound's susceptibility to biotransformation by metabolic enzymes and directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and cause toxicity.[1]

This guide focuses on N-Methyl-N-(piperidin-4-YL)methanesulfonamide , a scaffold of interest in medicinal chemistry. Our objective is to provide a comparative analysis of its metabolic stability against a series of rationally designed derivatives. The core hypothesis is that specific structural modifications can "shield" metabolic soft spots, enhancing the compound's resilience to enzymatic degradation.

The primary metabolic liabilities for this scaffold are anticipated to be:

  • N-dealkylation: The N-methyl group is a classic site for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine and formaldehyde.[5][6][7][8] This is a major metabolic route for many drugs containing N-alkylamino moieties.[9]

  • Piperidine Ring Oxidation: The piperidine ring itself can be a substrate for CYP-mediated oxidation at carbons adjacent to the nitrogen atom or at other positions on the ring.[10][11]

To mitigate these liabilities, we will evaluate three strategic derivatives against the parent compound:

  • Derivative A (N-CD₃): The N-methyl group is replaced with a trideuterated methyl group (CD₃). The increased mass of deuterium strengthens the C-D bond compared to the C-H bond (Kinetic Isotope Effect), which can slow the rate of CYP-mediated bond cleavage and thus reduce the rate of N-dealkylation.[12][13]

  • Derivative B (3,3-difluoro): Fluorine atoms are introduced on the piperidine ring at a position susceptible to oxidation. Fluorine, being highly electronegative, can act as a "metabolic shield," blocking CYP access and deactivating the ring towards oxidation.[14]

  • Derivative C (N-cyclopropyl): The N-methyl group is replaced with a more sterically hindered cyclopropyl group. This modification can sterically hinder the approach of CYP enzymes to the alpha-carbon, thereby reducing the rate of N-dealkylation.[14]

This guide will detail the robust, self-validating experimental protocols used to assess metabolic stability, present the comparative data, and discuss the structure-metabolism relationships (SMR) gleaned from the results.

Methodology: A Dual-Assay Approach for Comprehensive Metabolic Profiling

To generate a comprehensive metabolic profile, we employ two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][15][16] The liver is the primary site of drug metabolism, and these systems effectively model different aspects of its function.[17][18]

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][17][19] It is a cost-effective, high-throughput method ideal for assessing a compound's susceptibility to oxidative metabolism in early discovery.[19]

  • Hepatocyte Stability Assay: This assay utilizes intact, cryopreserved liver cells. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, providing a more physiologically relevant system that also accounts for cell permeability.[3][18][20][21]

Experimental Workflow

The workflow for both assays follows a standardized, rigorous process to ensure data integrity and reproducibility.

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analytical Phase cluster_data 4. Data Interpretation A Test Compound Stock (10 mM in DMSO) F Initiate Reaction (Add Compound & Cofactors) A->F B Metabolic System (Human Liver Microsomes or Cryopreserved Hepatocytes) E Pre-warm Metabolic System & Buffer to 37°C B->E C Incubation Buffer (Phosphate Buffer, pH 7.4) C->E D NADPH Regenerating System (for Microsomal Assay) D->F E->F G Time-Point Sampling (t=0, 5, 15, 30, 60 min) F->G H Quench Reaction (Cold Acetonitrile + Internal Std.) G->H I Protein Precipitation (Centrifuge at 4°C) H->I J LC-MS/MS Analysis (Quantify Parent Compound) I->J K Plot ln(% Remaining) vs. Time J->K L Calculate t½ (min) K->L M Calculate Intrinsic Clearance (CLint, µL/min/mg or /10^6 cells) L->M caption General Experimental Workflow

Caption: General Experimental Workflow for In Vitro Stability Assays.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Causality: This protocol is designed to measure the intrinsic clearance of a compound by Phase I enzymes. The inclusion of an NADPH regenerating system is critical to sustain the activity of CYP enzymes throughout the incubation period.[22][23]

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[22][24] Prepare the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation: Pre-warm the HLM suspension and buffer to 37°C. In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.[24]

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[24]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[19]

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.[25]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[26][27][28][29][30]

  • Assay Validation: To ensure the validity of the assay, control compounds are run in parallel. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) are included to confirm the metabolic competency of the HLM lot. The results for these controls must fall within established laboratory limits.

Detailed Protocol: Human Hepatocyte Stability Assay
  • Causality: This protocol provides a more comprehensive assessment by including both Phase I and Phase II metabolism, as well as cellular uptake.[18][21] Cryopreserved hepatocytes are used for convenience and consistency.[20]

  • Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[31]

  • Incubation: In a 96-well plate under a CO₂ atmosphere, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by transferring an aliquot of the cell suspension into 3 volumes of ice-cold acetonitrile with an internal standard.[18][20]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the HLM protocol.

Results: Comparative Metabolic Stability Profile

The data from both assays were used to calculate the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint). The half-life represents the time required for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein (microsomes) or number of cells (hepatocytes).[1]

CompoundStructure ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent This compound12115.52069.3
Derivative A N-Trideuteromethyl (N-CD₃)3836.55525.2
Derivative B 3,3-difluoro piperidine1592.42849.5
Derivative C N-cyclopropyl> 60< 11.6> 120< 5.8

Discussion: Elucidating Structure-Metabolism Relationships

The results provide clear insights into the metabolic fate of the scaffold and the effectiveness of the chemical modifications.

G cluster_mods Structural Modifications to Block Metabolism cluster_outcomes Metabolic Stability Outcomes Parent Parent Compound (N-CH₃) High Clearance Metabolism Metabolism (CYP3A4, CYP2D6) Parent->Metabolism DerivA Derivative A (N-CD₃) Kinetic Isotope Effect ↓ N-Dealkylation Metabolism->DerivA Strategy 1 DerivB Derivative B (3,3-difluoro) Metabolic Shield ↓ Ring Oxidation Metabolism->DerivB Strategy 2 DerivC Derivative C (N-cyclopropyl) Steric Hindrance ↓↓ N-Dealkylation Metabolism->DerivC Strategy 3 OutcomeA Moderate Improvement DerivA->OutcomeA OutcomeB Minor Improvement DerivB->OutcomeB OutcomeC Significant Improvement (Low Clearance) DerivC->OutcomeC caption Structure-Metabolism Relationship Logic

Caption: Structure-Metabolism Relationship Logic.

  • Parent Compound: The parent molecule exhibits high clearance in both HLM and hepatocytes, with a short half-life. This confirms its significant susceptibility to metabolism, as hypothesized. Previous studies on similar 4-aminopiperidine structures have shown that N-dealkylation, primarily catalyzed by CYP3A4, is a major metabolic pathway.[32][33]

  • Derivative A (N-CD₃): The deuteration strategy proved effective. The half-life increased more than threefold in HLM and nearly threefold in hepatocytes. This substantial reduction in clearance strongly suggests that N-dealkylation is a primary metabolic pathway for the parent compound. The stronger C-D bond successfully slowed down the rate-limiting step of this reaction.[13]

  • Derivative B (3,3-difluoro): The introduction of fluorine atoms resulted in only a modest improvement in stability. While there was a slight increase in half-life, the compound remains in the moderate-to-high clearance category. This indicates that while piperidine ring oxidation may occur, it is likely a secondary metabolic pathway compared to N-dealkylation.

  • Derivative C (N-cyclopropyl): Replacing the N-methyl with an N-cyclopropyl group had the most profound impact on metabolic stability. The compound showed minimal degradation over the course of the experiment in both systems, classifying it as a low-clearance compound. The bulky cyclopropyl group effectively provides steric hindrance, preventing the molecule from fitting productively into the active site of metabolic enzymes like CYP3A4, thus dramatically reducing N-dealkylation.[14] This strategy appears to be the most successful for this scaffold.

Conclusion and Future Directions

This comparative guide demonstrates the power of rational drug design in overcoming metabolic liabilities. The experimental data clearly show that the primary metabolic soft spot of this compound is the N-methyl group, which undergoes rapid N-dealkylation.

Key Findings:

  • The parent compound is metabolically unstable.

  • Deuteration of the N-methyl group (Derivative A) provides a significant improvement in stability.

  • Blocking piperidine ring oxidation with fluorine (Derivative B) offers only a minor benefit, suggesting this is not the primary metabolic route.

  • Replacing the N-methyl group with a sterically hindering N-cyclopropyl group (Derivative C) effectively shuts down the primary metabolic pathway, resulting in a highly stable compound.

Based on this analysis, Derivative C exhibits the most promising metabolic profile for further development. Its low intrinsic clearance suggests it is likely to have a longer in vivo half-life and higher oral bioavailability compared to the parent compound and the other derivatives.

As a next step, it is recommended that Derivative C be advanced to in vivo pharmacokinetic studies in a relevant preclinical species (e.g., rat) to confirm if the excellent in vitro stability translates into a favorable in vivo profile.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Lindmark, B., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Kumar, P. & Adla, S. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Kumar, P., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Talele, T. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. Retrieved from [Link]

  • Patsnap. (2023). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Kumar, P., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Organic Chemistry: An Indian Journal. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 626–631. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. Retrieved from [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Retrieved from [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Retrieved from [Link]

  • Danielson, M. L., & Wójcikowski, J. (2001). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Retrieved from [Link]

  • Li, W., et al. (Eds.). (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. Retrieved from [Link]

  • Al-Salami, H., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 405. Retrieved from [Link]

  • Al-Salami, H., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1283. Retrieved from [Link]

  • El-Yazbi, A. F., et al. (2020). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 12(15), 1069-1082. Retrieved from [Link]

  • Singh, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 365–375. Retrieved from [Link]

  • Newman, A. H., et al. (2019). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Retrieved from [Link]

  • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Yilmaz, A., et al. (2022). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the ability to rigorously benchmark new chemical entities (NCEs) against established standards is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of new anti-inflammatory compounds. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust, reproducible data.

The Inflammatory Landscape: Key Pathways and Targets

Inflammation is a complex biological response involving a symphony of cellular and molecular players. A successful anti-inflammatory agent modulates key nodes within this network. Two of the most well-characterized pathways, and therefore primary targets for benchmarking, are the Cyclooxygenase (COX) and the Nuclear Factor-kappa B (NF-κB) pathways.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining and maintaining platelet function.[1][3]

  • COX-2 is typically induced at sites of inflammation and is the primary contributor to the inflammatory prostaglandin cascade.[4][5]

The ideal non-steroidal anti-inflammatory drug (NSAID) selectively inhibits COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[4][6]


}

Cyclooxygenase (COX) Pathway and NSAID Inhibition Points.

The NF-κB Signaling Pathway

The NF-κB transcription factor family is a master regulator of the inflammatory response.[7] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or the cytokine TNF-α, trigger a signaling cascade that leads to the degradation of IκB.[8][9] This frees NF-κB to translocate to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[7][10]


}

Simplified NF-κB Signaling Pathway and Dexamethasone Inhibition.

The Gold Standards: Reference Compounds for Comparison

To effectively benchmark a new compound, it must be compared against well-characterized drugs that represent different mechanisms of action.

  • Ibuprofen : A classic non-steroidal anti-inflammatory drug (NSAID), Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[1][3] It reduces prostaglandin synthesis, thereby exerting analgesic, anti-inflammatory, and antipyretic effects.[11][12] Its non-selective nature makes it a crucial benchmark for assessing the COX selectivity and potential gastrointestinal side effects of a new compound.

  • Celecoxib : As a selective COX-2 inhibitor, Celecoxib represents a more targeted NSAID approach.[13][14] It primarily blocks the COX-2 enzyme responsible for inflammatory prostaglandins, with significantly less activity against the protective COX-1 isoform at therapeutic doses.[15][16] This selectivity aims to reduce inflammation and pain with a lower risk of gastrointestinal issues compared to non-selective NSAIDs.[5][6]

  • Dexamethasone : A potent synthetic glucocorticoid, Dexamethasone operates through a different mechanism. It binds to glucocorticoid receptors, and this complex translocates to the nucleus to regulate gene expression.[17][18] Its anti-inflammatory effects are broad, involving the suppression of multiple inflammatory pathways, including the inhibition of NF-κB activation and the reduced expression of pro-inflammatory cytokines like TNF-α and various interleukins.[19][20]

In Vitro Benchmarking: A Multi-Assay Approach

A robust in vitro testing cascade is essential for characterizing the mechanism and potency of a new compound.

COX Inhibition Assay (Cell-Free or Whole Blood)

Rationale: This assay directly measures the compound's ability to inhibit COX-1 and COX-2 enzymes, providing a quantitative measure of potency and selectivity. The whole blood assay offers a more physiologically relevant matrix.

Detailed Protocol (Human Whole Blood Assay Principle):

  • COX-1 Activity:

    • Collect fresh human blood in heparinized tubes.

    • Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle control.

    • Allow natural blood clotting to occur at 37°C for 60 minutes. This process stimulates platelets to produce thromboxane B2 (TXB2), a stable metabolite, via the COX-1 pathway.

    • Stop the reaction by placing tubes on ice and adding a COX inhibitor like indomethacin.

    • Centrifuge to separate serum.

    • Quantify TXB2 levels in the serum using a validated ELISA kit.

  • COX-2 Activity:

    • Collect fresh human blood in heparinized tubes.

    • Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle control.

    • Add Lipopolysaccharide (LPS) (e.g., 10 µg/mL) to induce COX-2 expression and activity in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate plasma.

    • Quantify Prostaglandin E2 (PGE2) levels in the plasma using a validated ELISA kit.

  • Data Analysis:

    • For both COX-1 and COX-2, plot the percent inhibition of prostanoid production against the log concentration of the compound.

    • Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.


}

Experimental Workflow for Whole Blood COX-1 and COX-2 Assays.

LPS-Induced Cytokine Release Assay

Rationale: This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines, a hallmark of inflammation. It provides insight into the compound's activity on upstream signaling pathways like NF-κB. Macrophage-like cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

Detailed Protocol (Using RAW 264.7 Macrophages):

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations, standards (Dexamethasone), or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatants using a specific ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression.

Bridging to In Vivo: The Carrageenan-Induced Paw Edema Model

Rationale: While in vitro assays are crucial for mechanistic understanding, an in vivo model is necessary to evaluate a compound's efficacy in a complex physiological system, which includes factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound, administered systemically (e.g., orally), to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory activity.

Comparative Performance Data

The following table summarizes representative inhibitory concentrations (IC50) for the standard compounds. It is crucial to note that IC50 values can vary significantly based on the specific assay conditions (e.g., cell type, substrate concentration, incubation time). The data presented here is for comparative purposes.

CompoundClassPrimary Mechanism of ActionCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)TNF-α Release Inhibition
Ibuprofen Non-selective NSAIDNon-selective COX-1/COX-2 Inhibitor[1]~12[13]~80[13]~0.15[13]Variable effects, can be weak or even increase production under certain conditions[10][16][18]
Celecoxib Selective NSAIDSelective COX-2 Inhibitor[13][14]~82[13]~6.8[13]~12[13]Potent inhibitor, also via NF-κB suppression[8][19]
Dexamethasone CorticosteroidGlucocorticoid Receptor Agonist[17]N/AN/AN/APotent inhibitor of LPS-induced TNF-α release[7][12][20]

N/A: Not Applicable, as the primary mechanism is not direct COX inhibition.

Conclusion and Forward Look

Benchmarking a novel anti-inflammatory compound is a systematic process that requires a multi-faceted experimental approach. By comparing a new chemical entity against well-defined standards like the non-selective NSAID Ibuprofen, the COX-2 selective inhibitor Celecoxib, and the broad-acting corticosteroid Dexamethasone, researchers can gain critical insights into its potency, mechanism of action, and potential therapeutic window. The combination of direct enzyme inhibition assays, cell-based functional assays, and eventual validation in in vivo models provides the comprehensive data package necessary to advance promising candidates in the drug development pipeline.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Clinical Investigation. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

  • Wikipedia. (2024). Celecoxib. Wikipedia. [Link]

  • Wikipedia. (2024). Ibuprofen. Wikipedia. [Link]

  • Sostres, C., Gargallo, C. J., & Lanas, A. (2014). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Ghilzai, N. K. (2020). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics. [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr.Oracle. [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Jayaprakash, S., & N, J. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • healthdirect. (n.d.). Ibuprofen. healthdirect. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of Dexamethasone?. Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dexamethasone?. Patsnap Synapse. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Itagaki, K., et al. (2007). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]

  • Tsurufuji, S., et al. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. [Link]

  • Wikipedia. (2024). NF-κB. Wikipedia. [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Pawar, R. S., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences. [Link]

  • Slideshare. (n.d.). Cox 2 inhibitors. Slideshare. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems. [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]

  • Skvarc, D., et al. (2018). Molecular Mechanisms Regulating LPS-Induced Inflammation in the Brain. Frontiers in Molecular Neuroscience. [Link]

  • Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • ResearchGate. (2010). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]

  • Maino, V. C., & Picker, L. J. (1998). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. Clinical Immunology and Immunopathology. [Link]

  • ResearchGate. (n.d.). The IC50 values of andrographolide, diclofenac, aspirin, paracetamol.... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 (µM) values for non-steroidal anti-inflammatory drug (NSAIDs),.... ResearchGate. [Link]

  • O'Neill, C. L., & O'Neill, L. A. J. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Table 3 . pI 50 and IC 50 values for ibuprofen, flurbiprofen and their.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Mean IC50 (μM) for inhibition of leukocyte migration by NSAID.. ResearchGate. [Link]

  • Medscape. (2023). Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Methyl-N-(piperidin-4-YL)methanesulfonamide, grounded in established safety principles and regulatory compliance.

Part 1: Hazard Assessment and Waste Characterization

The piperidine ring and the sulfonamide group suggest that the compound should be handled as a hazardous substance. Data for similar compounds indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste .

Based on its physical state and chemical composition, this compound is classified as a Solid, Non-Halogenated Organic Hazardous Waste .[3] This classification is the cornerstone of a safe disposal plan, as it dictates the segregation, containment, and ultimate disposal pathway, which for this category is typically high-temperature incineration.[4]

Table 1: Inferred Hazard Profile and Logistical Data

Property Value / Classification Source
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][2]
Physical Form Solid
Waste Classification Solid, Non-Halogenated Organic [3]
Recommended Disposal Incineration via certified vendor [4]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[5][6] |

Part 2: Personal Protective Equipment (PPE) and Spill Management

A. Required PPE

Handling this compound, whether as a pure substance or as waste, requires a standard level of laboratory PPE to prevent exposure:

  • Hand Protection: Nitrile or neoprene gloves.

  • Eye/Face Protection: Chemical safety goggles. A face shield should be used if there is a risk of splashing or dust generation.

  • Skin and Body Protection: A standard laboratory coat.

B. Spill Management

In the event of a spill, the primary objective is to contain and collect the material safely:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite, clay, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step logically follows the last, ensuring that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.

Step 1: Waste Segregation at the Source

  • Causality: This is the most critical step in preventing hazardous reactions. Mixing incompatible chemicals, such as this organic compound with strong acids or oxidizers, can lead to violent reactions, gas evolution, or fire.[8]

  • Procedure:

    • Designate a specific waste container solely for this compound and its directly associated contaminated solid waste (e.g., weigh boats, contaminated filter paper).

    • Never mix this waste stream with aqueous waste, halogenated organic waste, or other incompatible chemical wastes.[3]

Step 2: Container Selection and Labeling

  • Causality: Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[9] Clear labeling prevents accidental misuse and ensures the final disposal vendor understands the container's contents.

  • Procedure:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure. A wide-mouth polyethylene pail or the original product container are excellent choices.[9][10][11]

    • Affix a hazardous waste label provided by your institution's EHS department.

    • Clearly write the full chemical name, "this compound," and list all components in the container.[8]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Causality: The SAA is a designated, controlled area that keeps hazardous waste safely managed at its point of generation, preventing it from being moved through non-laboratory spaces.[10][11]

  • Procedure:

    • Store the sealed and labeled waste container in your lab's designated SAA.

    • Ensure the container is kept closed at all times, except when adding waste.[10][12]

    • The SAA must be inspected weekly for any signs of leakage or container degradation.[8][9]

Step 4: Disposal of Contaminated Labware and Debris

  • Causality: Items that come into direct contact with the chemical, such as gloves, pipette tips, and paper towels used for minor cleanup, are also considered hazardous waste and must be disposed of accordingly.

  • Procedure:

    • Collect all contaminated solid waste in a sturdy, clear plastic bag.[13]

    • Once full, seal the bag securely and place it inside the designated solid waste container in your SAA.

    • Chemically contaminated sharps, such as needles or broken glass, must be placed in a separate, puncture-resistant sharps container specifically labeled for chemical contamination.[11][14]

Step 5: Decontamination of Empty Containers

  • Causality: To be considered non-hazardous, a chemical container must be thoroughly decontaminated. Improperly rinsed containers still pose a chemical threat.

  • Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect this rinsate as hazardous waste.[7] The rinsate should be added to the appropriate liquid organic hazardous waste stream (non-halogenated).

    • After triple-rinsing, deface the original label and dispose of the container according to your institutional guidelines for decontaminated containers.

Step 6: Arranging for Final Disposal

  • Causality: Hazardous waste must be disposed of by a licensed and certified vendor to ensure it is handled and destroyed in compliance with all federal, state, and local regulations.

  • Procedure:

    • Once your waste container is full, or if it has been in storage for an extended period (typically approaching one year), contact your institution's EHS department.[10]

    • Provide them with the necessary information from the hazardous waste label.

    • EHS will schedule a pickup and manage the process of transferring the waste to a certified disposal facility.

Part 4: Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (this compound) is_solid Solid Material? start->is_solid is_sharp Contaminated Sharp? is_solid->is_sharp No (Contaminated Labware) solid_waste_container Place in Labeled Solid Waste Pail is_solid->solid_waste_container Yes (Pure Compound) sharps_container Place in Labeled Chem-Sharps Container is_sharp->sharps_container Yes debris_container Double Bag Contaminated Debris & Place in Solid Waste Pail is_sharp->debris_container No (Gloves, Wipes) saa Store in SAA solid_waste_container->saa sharps_container->saa debris_container->saa ehs_pickup Contact EHS for Pickup & Final Disposal saa->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • N-(piperidin-4-ylmethyl)methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology EHS. [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires us to handle novel chemical entities where comprehensive safety data may be limited. N-Methyl-N-(piperidin-4-YL)methanesulfonamide (CAS 70724-74-2) is one such compound. This guide provides a robust framework for its safe handling, grounded in a proactive risk assessment of its structural components and established laboratory safety principles. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Identification: A Sum-of-Parts Risk Assessment

Based on data for analogous compounds, the primary hazards are categorized as follows[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The piperidine component is a well-known irritant, capable of causing severe skin burns and eye damage[2]. The methanesulfonamide group is also known to be irritating to the eyes, skin, and respiratory system[3][4]. The combination of these structural features necessitates a cautious approach, assuming the compound is, at a minimum, a significant irritant to all routes of exposure.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, a safe environment must be established. PPE is the last line of defense, not the first.

  • Engineering Controls : All work involving this compound, especially when handling the solid powder or creating solutions, must be performed in a certified chemical fume hood.[5][6] This is critical to minimize inhalation of airborne particles and to contain any potential spills. Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls : Develop a Standard Operating Procedure (SOP) specific to this compound. This document should detail the quantities being used, the specific procedures being performed, and the emergency protocols. All personnel handling the substance must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE): A Comprehensive Protocol

Given the identified hazards, a multi-layered PPE approach is required.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to the goggles.[8]

Skin and Body Protection
  • Gloves : The choice of glove is critical. While specific chemical resistance data for this compound is unavailable, a risk-based selection is necessary. Double-gloving is strongly recommended. Nitrile gloves are a suitable choice for incidental contact, but their compatibility should be verified.[8] For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.

Glove Type Recommended Use Case Key Considerations
Nitrile Gloves Standard laboratory operations, handling small quantities, incidental contact.Check for breakthrough time if available. Change frequently and immediately if contamination is suspected.
Butyl Rubber Spill cleanup, prolonged handling, submersion risk.Offers superior resistance to a broad range of chemicals but can be less dexterous.
  • Lab Coat : A flame-resistant lab coat that fastens completely is required. Ensure the sleeves are snug at the wrist.[9] For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

When handling the solid, powdered form of this compound, there is a significant risk of aerosolization. In this scenario, respiratory protection is necessary. A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of irritating particles.

Operational Workflow: From Weighing to Reaction

A structured workflow minimizes the risk of exposure. The following diagram outlines the critical steps for safely weighing and dissolving the compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Assemble All Materials (Spatula, Weigh Paper, Vial, Solvent) Don_PPE 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat, N95 Mask) Prep->Don_PPE Verify_Hood 3. Verify Fume Hood Function Don_PPE->Verify_Hood Enter Hood Weigh 4. Carefully Weigh Solid Compound Verify_Hood->Weigh Transfer 5. Transfer Solid to Reaction Vessel Weigh->Transfer Dissolve 6. Add Solvent and Dissolve Transfer->Dissolve Clean_Area 7. Decontaminate Work Surface (e.g., with 70% Ethanol) Dissolve->Clean_Area Complete Task Doff_PPE 8. Doff PPE in Correct Order (Gloves First, then Goggles/Face Shield) Clean_Area->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.